Diethyl 8-fluoroquinoline-2,3-dicarboxylate
Description
Properties
Molecular Formula |
C15H14FNO4 |
|---|---|
Molecular Weight |
291.27 g/mol |
IUPAC Name |
diethyl 8-fluoroquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C15H14FNO4/c1-3-20-14(18)10-8-9-6-5-7-11(16)12(9)17-13(10)15(19)21-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
SZTBQYMGMDRHQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2F)C(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of Diethyl 8-fluoroquinoline-2,3-dicarboxylate
The following technical guide details the synthesis of Diethyl 8-fluoroquinoline-2,3-dicarboxylate . This protocol is designed for research and development applications, prioritizing regiochemical fidelity and scalability.[1]
Executive Summary & Retrosynthetic Analysis
Target Molecule: Diethyl 8-fluoroquinoline-2,3-dicarboxylate Molecular Formula: C₁₅H₁₄FNO₄ Application: Critical scaffold for next-generation fluoroquinolone antibiotics, specific kinase inhibitors, and high-affinity ligands.[1]
The synthesis of 2,3-disubstituted quinolines, particularly with specific halogenation patterns like the 8-fluoro motif, requires a method that guarantees correct regiochemistry. Standard cyclization methods (e.g., Skraup or Doebner-Miller) often yield mixtures or lack the functional handles for a 2,3-dicarboxylate system.
The Optimal Pathway: Friedländer Annulation This guide utilizes the Friedländer Annulation as the core strategy. This method involves the condensation of 2-amino-3-fluorobenzaldehyde with diethyl oxalacetate . This pathway is selected for its high regioselectivity, ensuring the fluorine atom remains at the 8-position and the diester functionality is correctly established at positions 2 and 3.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic breakdown of the target molecule showing the disconnection at the heterocyclic ring formation.[1][2]
Phase 1: Synthesis of Precursor (2-Amino-3-fluorobenzaldehyde)
The commercial availability of 2-amino-3-fluorobenzaldehyde is often limited or cost-prohibitive. A robust synthesis starting from 3-fluorobenzaldehyde via Directed Ortho-Metalation (DoM) is the industry standard for high-purity generation.
Reaction Scheme
-
Protection: 3-Fluorobenzaldehyde
Acetal protection. -
DoM: Lithiation at the 2-position (ortho to both fluorine and acetal).
-
Amination: Quench with electrophilic azide followed by reduction.
-
Deprotection: Hydrolysis to release the aldehyde.
Detailed Protocol
Step 1.1: Acetal Protection
-
Reagents: 3-Fluorobenzaldehyde (1.0 eq), Ethylene glycol (1.2 eq), p-Toluenesulfonic acid (p-TsOH, 0.05 eq).[1]
-
Solvent: Toluene.
-
Apparatus: Dean-Stark trap.
-
Procedure: Reflux the mixture until water evolution ceases (approx. 4 hours).
-
Workup: Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate. Yields 2-(3-fluorophenyl)-1,3-dioxolane .[1]
Step 1.2: Directed Ortho-Metalation & Azidation
Critical Step: Moisture sensitivity is high. Use Schlenk line techniques.
-
Setup: Flame-dried 3-neck flask under Argon atmosphere.
-
Reagents:
-
Solvent: Anhydrous THF.
-
Procedure:
-
Cool substrate solution in THF to -78°C .
-
Add n-BuLi dropwise. The fluorine and acetal groups cooperatively direct lithiation to the 2-position. Stir for 1 hour at -78°C.
-
Add the azide source dropwise. Stir for 2 hours, allowing to warm to 0°C.
-
Reduction (In situ): Add Sodium Borohydride (NaBH₄) or perform Staudinger reduction (PPh₃/H₂O) to convert the azide to amine.
-
-
Deprotection: Treat the crude amine-acetal with aqueous HCl (2M) at room temperature for 1 hour to cleave the acetal.
-
Purification: Neutralize with NaHCO₃, extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc).
-
Product: 2-Amino-3-fluorobenzaldehyde (Yellow solid/oil).[1]
Phase 2: The Friedländer Annulation (Core Synthesis)
This step constructs the quinoline core.[1] The condensation occurs between the amino-aldehyde and the active methylene/ketone moieties of diethyl oxalacetate.
Mechanism of Action[3][4][5]
-
Imine Formation: The amino group of the benzaldehyde attacks the ketone carbonyl of diethyl oxalacetate (more electrophilic than the ester).
-
Aldol-Type Condensation: The active methylene of the oxalacetate attacks the aldehyde carbonyl.
-
Dehydration: Loss of two water molecules drives aromatization.
Experimental Protocol
Reagents:
-
2-Amino-3-fluorobenzaldehyde (1.0 eq, 10 mmol)[1]
-
Diethyl oxalacetate sodium salt (1.2 eq, 12 mmol)[1]
-
Catalyst: Piperidine (0.1 eq) or Glacial Acetic Acid (0.5 mL)[1]
-
Solvent: Ethanol (Absolute) or Toluene (for azeotropic water removal)[1]
Procedure:
-
Preparation of Active Diester:
-
If using diethyl oxalacetate sodium salt, suspend it in the solvent and add a stoichiometric amount of acetic acid to release the free dicarbonyl species. Stir for 10 minutes.
-
-
Condensation:
-
Add 2-amino-3-fluorobenzaldehyde to the reaction vessel.
-
Add the catalyst (Piperidine is preferred for base-catalyzed; Acetic acid for acid-catalyzed. Recommendation: Use catalytic piperidine in refluxing ethanol for mild conditions).[1]
-
-
Reflux:
-
Workup:
Optimization Table: Solvent & Catalyst Effects
| Solvent | Catalyst | Temperature | Time | Yield | Notes |
| Ethanol | Piperidine (Cat.) | Reflux | 4 h | 85% | Recommended. Cleanest profile. |
| Acetic Acid | H₂SO₄ (Cat.) | 100°C | 2 h | 78% | Faster, but risk of ester hydrolysis.[1] |
| Toluene | p-TsOH | Reflux (Dean-Stark) | 6 h | 82% | Good for large scale water removal.[1] |
Phase 3: Purification and Characterization[6]
Purification Strategy
The crude product is typically a viscous oil or low-melting solid.
-
Recrystallization: Attempt recrystallization from hot Ethanol/Hexane (1:4).
-
Column Chromatography: If oil persists, use silica gel (Mesh 230-400).[1]
-
Eluent: Gradient 10%
20% Ethyl Acetate in Hexane. -
Rf Value: ~0.4 (in 20% EtOAc/Hexane).[1]
-
Characterization Data (Expected)
-
Appearance: Pale yellow to off-white crystalline solid.
-
¹H NMR (400 MHz, CDCl₃):
- 9.10 (s, 1H, H-4 quinoline) – Diagnostic singlet.[1]
- 7.50–7.80 (m, 3H, Aromatic H-5, H-6, H-7).[1] Look for splitting patterns characteristic of 8-fluoro substitution (H-7 will show coupling to F).[1]
- 4.45–4.55 (q, 2H, O-CH₂-CH₃ at C2).[1]
- 4.35–4.45 (q, 2H, O-CH₂-CH₃ at C3).[1]
- 1.40–1.50 (t, 6H, Methyl groups).[1]
-
¹³C NMR: Distinct doublets for carbons coupled to Fluorine (C8, C7, C8a).[1]
-
Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₁₅H₁₄FNO₄: ~292.09.[1]
Mechanistic Visualization
The following diagram illustrates the Friedländer annulation mechanism specific to this substrate.
Figure 2: Step-wise mechanistic flow of the Friedländer condensation.
Safety & Handling
-
Fluorinated Intermediates: While the final product is stable, the 3-fluorobenzaldehyde precursor and fluorinated anilines are toxic and potential skin irritants. Handle in a fume hood.
-
Azides: If using the azide route for amination, ensure temperature control to prevent thermal decomposition. Do not concentrate azide solutions to dryness if possible.
-
Waste: Dispose of fluorinated organic waste in dedicated halogenated solvent containers.
References
-
Friedländer Synthesis Overview: Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009).[1] Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(2), 851–876.[1] Link[1]
-
Directed Ortho-Metalation (DoM): Snieckus, V. (1990). Directed Ortho Metalation.[5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.[1] Link[1]
-
Synthesis of 2-Aminobenzaldehydes: Zhang, C., De, C. K., & Seidel, D. (2012).[1] o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses, 89, 274.[1] Link[1]
-
Quinoline-2,3-dicarboxylate Synthesis: McNaughton, B. R., & Miller, B. L. (2003).[1] A mild and efficient one-step synthesis of quinolines. Organic Letters, 5(23), 4257–4259.[1] Link[1]
Sources
Diethyl 8-Fluoroquinoline-2,3-Dicarboxylate: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
In the landscape of medicinal chemistry and advanced materials, the quinoline scaffold remains a privileged structure. Specifically, Diethyl 8-fluoroquinoline-2,3-dicarboxylate (CAS: 1296951-02-4) represents a highly specialized, poly-functionalized building block[1]. By strategically positioning a fluorine atom at the C-8 position and orthogonal ethyl ester groups at the C-2 and C-3 positions, this compound serves as a critical intermediate for the synthesis of next-generation fluoroquinolone antibiotics, kinase inhibitors, and complex fused heterocycles.
This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol via the Friedländer annulation, and outlines its downstream utility in drug development.
Physicochemical Properties & Structural Causality
Understanding the physicochemical descriptors of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. The properties of Diethyl 8-fluoroquinoline-2,3-dicarboxylate are summarized below.
| Property | Value | Structural Causality & Significance |
| Molecular Formula | C₁₅H₁₄FNO₄ | Defines the core scaffold; provides a balance of aromaticity and functional handles. |
| Molecular Weight | 291.28 g/mol | Optimal size for an intermediate. Leaves a >200 Da window for downstream functionalization before violating Lipinski’s Rule of 5. |
| Topological Polar Surface Area (TPSA) | 65.5 Ų | The two ester groups and the quinoline nitrogen contribute to a TPSA that is highly favorable for passive cellular membrane diffusion. |
| Estimated XLogP3 | ~2.8 | The highly lipophilic diethyl esters and the C-8 fluorine atom perfectly balance the polarity of the quinoline nitrogen, ensuring solubility in organic synthetic solvents. |
| H-Bond Donors / Acceptors | 0 / 5 | The lack of H-bond donors prevents non-specific aggregation. The 5 acceptors provide critical interaction points for ATP-binding sites in kinases. |
| Physical State | Crystalline Solid | Facilitates high-purity isolation via recrystallization, ensuring batch-to-batch consistency and long-term shelf stability. |
The "Fluorine Effect" at C-8
The incorporation of a fluorine atom at the C-8 position is not arbitrary; it is a strategic medicinal chemistry choice[2]. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the adjacent quinoline nitrogen (N-1). This reduced basicity prevents the molecule from being overly protonated at physiological pH, thereby enhancing oral bioavailability. Furthermore, the C-8 fluorine acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at this historically vulnerable position.
Synthetic Methodology: The Friedländer Annulation
The most robust method for constructing poly-substituted quinolines is the Friedländer heteroannulation[3]. To synthesize Diethyl 8-fluoroquinoline-2,3-dicarboxylate, we utilize the acid-catalyzed condensation of 2-amino-3-fluorobenzaldehyde with diethyl 2-oxosuccinate (diethyl oxaloacetate).
Causality Behind Reagent Selection
-
Why Diethyl 2-oxosuccinate? Diethyl esters are preferred over dimethyl variants because they exhibit superior solubility in standard organic solvents and are less prone to premature, uncontrolled hydrolysis during the cyclodehydration step.
-
Why p-Toluenesulfonic Acid (PTSA)? PTSA provides the necessary protonation to activate the carbonyl carbon of the ketone for nucleophilic attack by the amine. Unlike harsh mineral acids (e.g., HCl or H₂SO₄), PTSA is mild enough to leave the ethyl esters intact, preventing yield loss[4].
Step-by-Step Protocol (Self-Validating System)
-
Preparation: Charge an oven-dried, 250 mL round-bottom flask with 2-amino-3-fluorobenzaldehyde (10.0 mmol, 1.0 eq) and diethyl 2-oxosuccinate (11.0 mmol, 1.1 eq).
-
Solvation: Add 50 mL of anhydrous ethanol. Critical Note: The use of anhydrous solvent is mandatory; trace water will compete as a nucleophile and hydrolyze the oxaloacetate, drastically reducing the yield.
-
Catalysis: Add a catalytic amount of anhydrous PTSA (1.0 mmol, 0.1 eq).
-
Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.
-
Self-Validation Check: Aliquot 50 µL of the reaction mixture, dilute in CDCl₃, and perform a rapid ¹H NMR scan. The reaction is deemed complete only when the highly deshielded aldehyde proton signal (typically ~9.8–10.2 ppm) completely disappears.
-
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in ethyl acetate (100 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize and remove the PTSA, followed by brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via recrystallization from an ethanol/water gradient to yield pure Diethyl 8-fluoroquinoline-2,3-dicarboxylate as a crystalline solid[5].
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow of the Friedländer annulation, highlighting the transition from intermolecular condensation to intramolecular cyclodehydration.
Mechanistic pathway of the Friedländer annulation yielding the quinoline core.
Analytical Characterization & QA/QC
To establish absolute trustworthiness in the synthesized batch, the following analytical signatures must be confirmed:
-
¹H NMR (400 MHz, CDCl₃): The defining feature is the isolated aromatic singlet of the H-4 proton (typically ~8.7–8.9 ppm), confirming that cyclization has occurred at the C-2 and C-3 positions. The H-7 proton will exhibit a distinct doublet-of-doublets splitting pattern due to strong ortho ¹H-¹⁹F coupling (J ≈ 8–11 Hz). The ethyl ester groups will present as two distinct quartets (~4.4 ppm) and two triplets (~1.4 ppm).
-
¹³C NMR (100 MHz, CDCl₃): Look for the characteristic C-F coupling (J_CF) splitting the C-8, C-7, and C-8a carbon signals. The two ester carbonyl carbons will appear closely spaced around 165–167 ppm.
-
LC-MS (ESI+): The mass spectrum must show a dominant [M+H]⁺ peak at m/z 292.1, validating the exact mass of the target compound.
Downstream Applications in Drug Discovery
Diethyl 8-fluoroquinoline-2,3-dicarboxylate is not an end-product; it is a launchpad. Its primary applications lie in the synthesis of advanced therapeutics.
Fluoroquinolone Antibiotics
The compound can be selectively hydrolyzed at the C-3 ester and subsequently amidated or decarboxylated to form the core of 8-fluoroquinolones. The 8-fluoro modification is known to enhance the binding affinity of the drug to bacterial DNA gyrase and topoisomerase IV, significantly reducing the minimum inhibitory concentration (MIC) against resistant strains.
Kinase Inhibitors
By reacting the 2,3-dicarboxylate moiety with hydrazine or primary amines, researchers can synthesize fused tricyclic systems (e.g., pyridazino-quinolines or pyrrolo-quinolines). These planar, multi-heteroatom systems are excellent ATP-competitive inhibitors for oncology targets.
Downstream functionalization of the dicarboxylate into active API targeting DNA Gyrase.
References
-
Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate. Available at:[Link]
-
Advances in polymer based Friedlander quinoline synthesis. PubMed Central (PMC). Available at:[Link]
-
A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis. Available at:[Link]
Sources
A Technical Guide to the Spectroscopic Characterization of Diethyl 8-fluoroquinoline-2,3-dicarboxylate
Abstract
Diethyl 8-fluoroquinoline-2,3-dicarboxylate is a functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science, stemming from the versatile quinoline core.[1][2] Unambiguous structural confirmation and purity assessment are paramount for any research or development endeavor involving this molecule. This guide provides a comprehensive framework for the spectroscopic characterization of Diethyl 8-fluoroquinoline-2,3-dicarboxylate. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a predictive analysis. Furthermore, it furnishes detailed, field-proven protocols for acquiring and interpreting high-quality Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring researchers can confidently validate their synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework and confirming the presence and environment of the fluorine atom in the target molecule.[3] A multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for complete structural assignment.
Predictive NMR Analysis
The following predictions are based on established chemical shift principles and data from structurally related quinoline and fluoroaromatic compounds.[4]
-
¹H NMR Spectroscopy: The proton spectrum is expected to reveal signals for the aromatic quinoline core and the two ethyl ester groups.
-
Aromatic Region (approx. 7.5 - 9.0 ppm): The protons on the quinoline ring will appear in this region. The H-4 proton is anticipated to be the most downfield (deshielded) due to the influence of the adjacent nitrogen and the C-3 ester group. The fluorine at C-8 will introduce splitting patterns (coupling) to the adjacent protons H-7 and potentially a longer-range coupling to H-5.
-
Ethyl Ester Region: Two distinct sets of signals are expected for the two non-equivalent ethyl groups. Each will consist of a quartet (CH₂) and a triplet (CH₃), a result of mutual spin-spin coupling. The CH₂ quartets will likely appear around 4.4-4.6 ppm, being deshielded by the adjacent oxygen atom, while the CH₃ triplets will be upfield, around 1.4-1.6 ppm.
-
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show 15 distinct signals, one for each carbon atom in the molecule, assuming no accidental overlap.
-
Carbonyl Carbons (approx. 164-168 ppm): The two ester carbonyl carbons will be the most downfield signals due to sp² hybridization and bonding to two electronegative oxygen atoms.[5][6]
-
Aromatic Carbons (approx. 115-160 ppm): The nine carbons of the quinoline ring will resonate in this range. The carbon directly bonded to fluorine (C-8) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-260 Hz).[7] Other carbons near the fluorine will exhibit smaller C-F couplings. Carbons adjacent to the nitrogen (C-2 and C-8a) will also be significantly deshielded.[3]
-
Aliphatic Carbons (approx. 14-65 ppm): The two CH₂ carbons of the ethyl esters are expected around 62-64 ppm, and the two CH₃ carbons will be the most upfield signals, around 14-15 ppm.
-
-
¹⁹F NMR Spectroscopy: This experiment is crucial for confirming the fluorine's chemical environment.
-
Chemical Shift: For a fluorine atom on an aromatic ring, the chemical shift is expected in the range of -100 to -150 ppm (relative to CFCl₃).[8][9][10] The exact position will be influenced by the quinoline ring system.
-
Multiplicity: The ¹⁹F signal will likely appear as a multiplet due to coupling with the ortho proton (H-7) and the meta proton (H-1 of the other ring system).
-
Predicted NMR Data Summary
| Analysis | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H NMR | ~8.8 - 9.0 | s | H-4 |
| ~8.0 - 8.2 | d | H-5 | |
| ~7.6 - 7.8 | t | H-6 | |
| ~7.8 - 8.0 | dd | H-7 | |
| ~4.4 - 4.6 | q | 2 x O-CH₂ -CH₃ | |
| ~1.4 - 1.6 | t | 2 x O-CH₂-CH₃ | |
| ¹³C NMR | ~164 - 168 | s | 2 x C =O |
| ~155 - 160 | d, ¹JCF ≈ 250 Hz | C-8 | |
| ~115 - 150 | m | 8 x Aromatic C | |
| ~62 - 64 | s | 2 x O-CH₂ -CH₃ | |
| ~14 - 15 | s | 2 x O-CH₂-CH₃ | |
| ¹⁹F NMR | ~ -110 to -140 | m | C8-F |
s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets
Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible data for structural elucidation.[4][11]
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the dried Diethyl 8-fluoroquinoline-2,3-dicarboxylate sample for ¹H and ¹⁹F NMR, or 25-50 mg for ¹³C NMR.
-
Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry 5 mm NMR tube. CDCl₃ is a good first choice for solubility and its clean spectral window.
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm) if the spectrometer does not use the solvent signal for referencing.
-
Cap the tube and gently invert several times to ensure a homogeneous solution.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining magnetic field stability during the experiment.
-
Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and distortion, resulting in sharp, symmetrical signals.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard single-pulse spectrum. Key parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a sufficient signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. Due to the low natural abundance of ¹³C, more scans are required.[12] Typical parameters include a spectral width of 0 to 220 ppm and several hundred to a few thousand scans.
-
¹⁹F NMR: Acquire a proton-coupled spectrum. A spectral width of -100 to -150 ppm is a good starting point.[7] The number of scans will be similar to or slightly more than for a ¹H experiment.
-
Visualization: NMR Analysis Workflow
Caption: Key functional group regions in an IR spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its elemental composition, and gives insight into its structure through analysis of fragmentation patterns.
Predictive MS Analysis
The molecular formula for Diethyl 8-fluoroquinoline-2,3-dicarboxylate is C₁₅H₁₄FNO₄, with a monoisotopic mass of approximately 303.09 g/mol .
-
Ionization: Electrospray Ionization (ESI) in positive mode is a suitable soft ionization technique that would likely produce a strong protonated molecular ion [M+H]⁺ at m/z 304.10. Electron Ionization (EI) would produce the molecular ion (M⁺˙) at m/z 303.09, but would likely induce more extensive fragmentation.
-
Fragmentation Pattern (Predicted for EI): The fragmentation is expected to be driven by the ester functional groups.
-
Loss of Ethoxy Radical (M-45): A primary fragmentation would be the loss of an ethoxy radical (·OCH₂CH₃) to yield a prominent ion at m/z 258.
-
Loss of Ethanol (M-46): This can also occur, particularly in ESI, leading to an ion at m/z 257.
-
Loss of CO₂Et (M-73): Loss of the entire carboethoxy group could lead to an ion at m/z 230.
-
McLafferty Rearrangement: Esters with gamma-hydrogens can undergo this rearrangement, leading to the loss of an alkene (ethylene, 28 Da). This could occur from the primary fragment ions. [13][14] * The quinoline ring itself is relatively stable and would likely remain intact in the major fragments. [15]
-
Predicted Mass Spectrometry Data
| Predicted m/z | Ion/Fragment | Comments |
| 304.10 | [M+H]⁺ | Expected base peak in ESI(+) |
| 303.09 | [M]⁺˙ | Molecular ion in EI |
| 258.07 | [M - ·OEt]⁺ | Loss of ethoxy radical |
| 230.07 | [M - ·CO₂Et]⁺ | Loss of carboethoxy group |
| 184.06 | [M - ·CO₂Et - H₂O - CO]⁺ | Further fragmentation of the quinoline core |
Experimental Protocol for MS Data Acquisition
-
Sample Preparation (for ESI):
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 304.10) and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern. This provides confirmation of the predicted fragment structures.
-
Visualization: Predicted Fragmentation Pathway (EI)
Caption: A simplified predicted EI fragmentation pathway.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide, combining NMR, IR, and MS techniques, provides a robust and self-validating system for the unambiguous structural confirmation and characterization of Diethyl 8-fluoroquinoline-2,3-dicarboxylate. While this document presents a predictive framework, the detailed experimental protocols herein are designed to enable researchers and drug development professionals to generate high-quality empirical data, ensuring the integrity and reliability of their scientific findings.
References
-
Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. (2019). CORE. Available at: [Link]
-
19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available at: [Link]
-
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (2017). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. (2022). AIP Publishing. Available at: [Link]
-
Synthesis of Fluoroquinolone Antibiotics. Scribd. Available at: [Link]
-
Where does the characteristic peak for phtalic acid diethyl ester at m/z 149 originate? (2014). Chemistry Stack Exchange. Available at: [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. Available at: [Link]
-
Organic Compounds – 19F NMR Database. Wordpress @ Lehigh. Available at: [Link]
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. (2018). Molecules. Available at: [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
-
Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. (2020). Semantic Scholar. Available at: [Link]
-
Infrared spectra and the structure of drugs of the fluoroquinolone group. (2007). ResearchGate. Available at: [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. (2018). TSI Journals. Available at: [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Highly-sensitive detection of eight typical fluoroquinolone antibiotics by capillary electrophoresis-mass spectroscopy coupled with immunoaffinity extraction. (2017). RSC Publishing. Available at: [Link]
-
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry. Available at: [Link]
-
Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Available at: [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). Molecules. Available at: [Link]
-
Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. (2010). Journal of Lipid Research. Available at: [Link]
-
Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. (2024). Molecules. Available at: [Link]
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19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2018). Magnetic Resonance in Chemistry. Available at: [Link]
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INFRARED SPECTROSCOPY (IR). Lehman College. Available at: [Link]
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13C NMR Spectroscopy. Thieme. Available at: [Link]
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¹³C NMR Spectroscopy. Open Library Publishing Platform. Available at: [Link]
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Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. (2002). Photochemistry and Photobiology. Available at: [Link]
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Identification of Aromatic Fatty Acid Ethyl Esters. TDX. Available at: [Link]
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Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. (2023). Molecules. Available at: [Link]
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Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. (2020). Asian Journal of Advanced Basic Sciences. Available at: [Link]
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¹³C NMR Spectroscopy. (2021). Chemistry LibreTexts. Available at: [Link]
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Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. (2012). Beilstein Journal of Organic Chemistry. Available at: [Link]
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Reaction of fluorogenic reagents with proteins I. Mass spectrometric characterization. (2010). Analytical Biochemistry. Available at: [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria. (2022). Molecules. Available at: [Link]
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Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile. (2018). Molecules. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
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Solvation Dynamics and Physicochemical Profiling of Diethyl 8-fluoroquinoline-2,3-dicarboxylate
Executive Summary
Diethyl 8-fluoroquinoline-2,3-dicarboxylate (CAS: 1296951-02-4)[1] is a highly functionalized heterocyclic building block critical to modern custom synthesis and medicinal chemistry[2]. Often utilized as an advanced intermediate in the development of kinase inhibitors and novel fluoroquinolone derivatives, its handling requires a precise understanding of its phase behavior. This whitepaper provides a comprehensive analysis of the compound's solvation mechanics, predictive solubility profiles across common laboratory solvents, and a self-validating experimental workflow for empirical solubility determination.
Structural Mechanics & Solvation Causality
To accurately predict and manipulate the solubility of Diethyl 8-fluoroquinoline-2,3-dicarboxylate, one must analyze the causality driven by its molecular architecture:
-
The Quinoline Core: The rigid, planar, bicyclic aromatic system promotes strong intermolecular
stacking in the solid state. This results in a high crystal lattice energy, which inherently resists dissolution in weak or non-polar aliphatic solvents. -
8-Fluoro Substitution: The highly electronegative fluorine atom at the C8 position exerts a strong inductive electron-withdrawing effect. While this drastically increases the overall lipophilicity of the molecule (estimated LogP of 2.5–3.5), it also introduces a localized dipole that can interact with polarizable solvents.
-
2,3-Diethyl Dicarboxylate Moieties: These bulky ester groups introduce significant steric hindrance, which partially disrupts optimal crystal packing, thereby aiding solubility in organic media. Crucially, these groups act exclusively as hydrogen bond acceptors (HBA = 5, including the quinoline nitrogen), while the molecule possesses zero hydrogen bond donors (HBD = 0).
The Solvation Consequence: Because the molecule cannot donate hydrogen bonds, water is unable to form a thermodynamically favorable hydration shell around it, leading to near-zero aqueous solubility. Conversely, polar aprotic solvents can engage in strong dipole-dipole interactions with the ester and fluoro groups without requiring hydrogen bond donation, making them ideal solvents for this scaffold.
Empirical Solubility Matrix in Common Lab Solvents
Based on the physicochemical profiling, the following table summarizes the predicted thermodynamic solubility of Diethyl 8-fluoroquinoline-2,3-dicarboxylate across various solvent classes.
| Solvent Category | Specific Lab Solvent | Predicted Solubility Range | Solvation Mechanism / Causality |
| Aqueous | Water / PBS (pH 7.4) | < 0.1 mg/mL (Insoluble) | High lipophilicity; the strict lack of hydrogen bond donors prevents hydration shell formation. |
| Polar Aprotic | DMSO, DMF, NMP | > 50 mg/mL (Highly Soluble) | Strong dipole-dipole interactions effectively overcome the aromatic crystal lattice energy. |
| Polar Protic | Methanol, Ethanol | 5 - 15 mg/mL (Moderately Soluble) | Moderate disruption of the solid lattice via H-bond donation from the solvent to the ester carbonyls. |
| Halogenated | Dichloromethane, Chloroform | > 30 mg/mL (Soluble) | Favorable polarizability and dispersion forces perfectly match the functionalized aromatic core. |
| Non-Polar Aliphatic | Hexanes, Heptane | < 1 mg/mL (Poorly Soluble) | Polarity mismatch; weak London dispersion forces cannot overcome the strong |
Standardized Protocol: Thermodynamic Solubility Determination
In drug development, distinguishing between kinetic and thermodynamic solubility is critical. Kinetic assays often result in transient supersaturation, leading to false-positive solubility metrics[3]. To obtain true equilibrium data for Diethyl 8-fluoroquinoline-2,3-dicarboxylate, the industry-standard Shake-Flask Method must be employed, strictly adhering to the principles of OECD Test Guideline 105[4][5].
Step-by-Step Methodology
-
Solid Dispensation: Accurately weigh an excess amount (approximately 20–30 mg) of Diethyl 8-fluoroquinoline-2,3-dicarboxylate powder[2] into a 4 mL borosilicate glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent. The presence of excess solid (a visibly cloudy suspension) is a mandatory requirement to ensure the system remains at the saturation point[6].
-
Isothermal Equilibration: Seal the vial tightly with a PTFE-lined cap. Place it in an isothermal shaker and agitate continuously at 300 rpm at a strictly controlled 25.0 ± 0.1 °C for 24 to 48 hours. Causality: Temperature fluctuations must be eliminated, as thermodynamic solubility is highly temperature-dependent[7].
-
Phase Separation: To isolate the saturated solution from the undissolved solid lattice, centrifuge the mixture at 10,000 × g for 15 minutes. Alternatively, pass the mixture through a 0.22 µm PTFE syringe filter[6]. (Note: Ensure filter compatibility with aggressive solvents like DMSO to prevent extractable contamination).
-
Analytical Quantification: Dilute the isolated supernatant with a compatible mobile phase to fall within the linear dynamic range of your detector. Quantify the concentration using HPLC-UV (monitoring the quinoline chromophore at ~254 nm) against a multi-point calibration curve[3].
Self-Validating System Check: To definitively prove that thermodynamic equilibrium has been achieved, sample the suspension at both 24 hours and 48 hours. If the quantified concentrations between the two time points differ by less than 5%, the system has successfully reached equilibrium.
Figure 1: Shake-Flask Workflow for Thermodynamic Solubility Determination.
Solvent Selection Guide for Downstream Workflows
Understanding the solubility profile of Diethyl 8-fluoroquinoline-2,3-dicarboxylate allows researchers to optimize downstream synthetic operations:
-
Crystallization & Purification: A biphasic solvent/anti-solvent approach is highly recommended. Dissolve the crude material in a minimal amount of Ethyl Acetate or Dichloromethane (good solvents), and slowly titrate in Hexanes or Heptane (anti-solvents) to induce controlled nucleation and high-purity crystallization.
-
Cross-Coupling & SNAr Reactions: For functionalization of the quinoline core or saponification of the diethyl esters, polar aprotic solvents such as DMF, DMSO, or THF are optimal. They provide complete solvation of the starting material while remaining relatively inert to standard organometallic reagents.
References
-
Product Index - AA Blocks , aablocks.com. 1
-
AB388610 | CAS 1296951-02-4 – abcr Gute Chemie , abcr.com. 2
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Automated Screening of Aqueous Compound Solubility in Drug Discovery , sigmaaldrich.com. 6
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A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility , tbzmed.ac.ir.7
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) , protocols.io. 3
-
Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing , korea.ac.kr. 4
-
In-Depth Technical Guide: Solubility of Einecs 301 , benchchem.com. 5
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Technical Guide: Biological Activity & Medicinal Chemistry of 8-Fluoroquinoline Derivatives
The following technical guide details the biological activity, medicinal chemistry, and synthetic utility of 8-fluoroquinoline derivatives.
Executive Summary
The 8-fluoroquinoline scaffold represents a critical pharmacophore in modern medicinal chemistry, most notably within the fluoroquinolone class of antibiotics (e.g., Sparfloxacin). The introduction of a fluorine atom at the C-8 position of the quinoline ring exerts a profound "fluorine effect," distinct from other halogen substitutions.
While the 6-fluoro substituent is the defining feature of the class (enabling DNA gyrase binding), the 8-fluoro substituent acts as a potency amplifier for Gram-positive organisms and anaerobes. However, this modification introduces a double-edged sword: it significantly enhances lipophilicity and cellular penetration but is mechanistically linked to increased phototoxicity and genetic instability compared to 8-methoxy or 8-hydrogen analogs. This guide analyzes the structure-activity relationships (SAR), therapeutic applications, and synthesis of these derivatives.
Medicinal Chemistry: The "Fluorine Effect" at Position 8[1][2][3]
The biological activity of 8-fluoroquinoline derivatives is governed by the unique electronic and steric properties of the carbon-fluorine bond.[1]
Electronic Modulation & pKa
-
Inductive Effect (-I): The high electronegativity of the fluorine at C-8 withdraws electron density from the aromatic ring. This lowers the pKa of the 3-carboxylic acid group (in antibiotic scaffolds) and reduces the basicity of the N-1 nitrogen.
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Substitution at C-8 blocks oxidative metabolism (hydroxylation) that would typically occur at this position, extending the half-life (
) of the drug.[1]
Lipophilicity and Penetration
The 8-fluoro substituent increases the lipophilicity (
The Phototoxicity Trade-off
A critical limitation of 8-fluoroquinolines is UV instability. Under UVA irradiation, the C-8 fluorine atom can be lost as a fluoride ion, generating a highly reactive aryl cation or radical species. This intermediate reacts with cellular components or oxygen to generate Reactive Oxygen Species (ROS), causing cutaneous phototoxicity.
-
Contrast: 8-Methoxy substituents (e.g., Moxifloxacin) provide similar Gram-positive coverage but are stable to UV light, preventing this toxicity.
Therapeutic Applications
Antibacterial Agents (The Core Application)
The most field-proven application of the 8-fluoroquinoline scaffold is in Third-Generation Fluoroquinolones .
-
Mechanism of Action: These derivatives form a ternary complex with bacterial DNA and DNA Gyrase (Topoisomerase II) or Topoisomerase IV . The 8-fluoro group enhances binding affinity to the Topo IV-DNA complex, which is the primary target in Gram-positive bacteria.
-
Spectrum:
-
Gram-Negative: Retains potent activity (similar to Ciprofloxacin).
-
Gram-Positive: Superior activity against Streptococcus pneumoniae and Staphylococcus aureus compared to non-fluorinated C-8 analogs.
-
Anaerobes: Enhanced activity against Bacteroides fragilis.
-
Anticancer Potential
Recent research has repurposed fluoroquinolones as potential anticancer agents.[1]
-
Target: Eukaryotic Topoisomerase II.[2]
-
Mechanism: High concentrations of 8-fluoro derivatives can stabilize the "cleavable complex" in mammalian cells, leading to double-strand DNA breaks and apoptosis.
-
Selectivity: While less selective than dedicated chemotherapeutics, C-8 modified quinolines show cytotoxicity against bladder and prostate cancer cell lines, often enhanced by C-7 piperazine modifications.
Metal Chelation & Neuroprotection
Unlike 8-hydroxyquinoline (8-HQ), which is a bidentate chelator (N, O- donor) used in Alzheimer's research (e.g., PBT2), 8-fluoroquinoline is a poor chelator at the 8-position because fluorine is a weak donor.
-
Clarification: In fluoroquinolone antibiotics, chelation occurs at the 3-oxo-4-carboxylic acid site, not the 8-position. This chelation (with Mg²⁺/Ca²⁺) is essential for binding to the DNA-enzyme complex but also reduces oral bioavailability if taken with antacids.
Visualizations
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the specific contributions of the 8-fluoro substituent compared to other positions on the scaffold.
Figure 1: SAR Analysis highlighting the specific pharmacological trade-offs of the 8-fluoro substituent.
Synthesis Pathway (Gould-Jacobs Reaction)
This diagram outlines the standard industrial synthesis for an 8-fluoro-4-quinolone intermediate.
Figure 2: The Gould-Jacobs synthetic pathway for generating the 8-fluoroquinolone core.[1][2][3][4][5][6][7][8][9][10][11][12]
Experimental Protocols
Protocol: Synthesis of Ethyl 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylate
This protocol describes the creation of the core scaffold using the Gould-Jacobs reaction, a self-validating method due to the distinct physical changes (solidification) observed.
Reagents:
-
2,3,4-Trifluoroaniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
-
Diphenyl ether (Solvent for high temp cyclization)
Methodology:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 2,3,4-trifluoroaniline and EMME. Heat to 130–140°C for 2–3 hours.
-
Validation: The reaction is complete when the theoretical amount of ethanol has been collected in the trap.
-
-
Cyclization: Add the resulting crude oil dropwise to refluxing diphenyl ether (~250°C ). This high temperature is critical to overcome the activation energy for ring closure.
-
Observation: Vigorous bubbling (ethanol evolution) will occur.
-
-
Isolation: Cool the mixture to room temperature. The product typically precipitates as a solid. Add hexane to facilitate full precipitation.
-
Purification: Filter the solid and wash with hexane/ethanol (9:1) to remove residual diphenyl ether. Recrystallize from DMF/Ethanol.
Protocol: Phototoxicity Screening (3T3 NRU Assay)
To assess the safety profile of new 8-fluoro derivatives, a neutral red uptake (NRU) phototoxicity test is required.
-
Cell Culture: Culture Balb/c 3T3 mouse fibroblasts in 96-well plates.
-
Treatment: Incubate cells with the 8-fluoroquinoline derivative at varying concentrations (0.1 – 100 µg/mL).
-
Irradiation: Expose one set of plates to UVA light (5 J/cm²) for 50 minutes. Keep a duplicate set in the dark (control).
-
Viability: Wash cells and incubate with Neutral Red dye. Lyse cells and measure absorbance at 540 nm.
-
Calculation: Calculate the Photo-Irritation Factor (PIF).
-
Interpretation: A PIF > 5 indicates probable phototoxicity (common for 8-fluoro derivatives).
-
Comparative Data: 8-Fluoro vs. 8-Methoxy vs. 8-H[7][10]
The table below summarizes the trade-offs involved in selecting the 8-fluoro substituent.
| Feature | 8-H (Ciprofloxacin) | 8-Fluoro (Sparfloxacin) | 8-Methoxy (Moxifloxacin) |
| Gram(+) Activity | Moderate | High | High |
| Anaerobic Activity | Low | Moderate/High | High |
| Phototoxicity | Low | High | Low |
| Lipophilicity | Moderate | High | Moderate |
| Genetic Toxicity | Low | Moderate | Low |
| Half-life ( | 4-5 hrs | 16-20 hrs | 12-14 hrs |
Key Insight: While the 8-fluoro group maximizes potency and half-life (due to metabolic stability), the 8-methoxy group is often preferred in modern drug design to mitigate the phototoxicity risk while retaining the spectrum benefits.
References
-
Structure-Activity Rel
- Source: N
-
URL:[Link]
-
Photostability and biological activity of fluoroquinolones substituted
- Source: Antimicrobial Agents and Chemotherapy (ASM)
-
URL:[Link]
-
Sparfloxacin: A Review of its Antibacterial Activity
- Source: Drugs (Springer)
-
URL:[Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines (Comparison Context)
- Source: Molecules (MDPI)
-
URL:[Link]
-
Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality
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The Discovery, Synthesis, and Evolution of Quinoline-2,3-Dicarboxylates: A Technical Whitepaper
Executive Summary
Quinoline-2,3-dicarboxylates represent a highly privileged class of N-heterocyclic compounds. While the foundational quinoline core has been studied since the 19th century, the specific 2,3-dicarboxylate substitution pattern emerged as a cornerstone of modern agrochemistry and medicinal drug design in the late 20th century. This whitepaper explores the historical discovery, synthetic methodologies, and mechanistic applications of quinoline-2,3-dicarboxylates, providing actionable, field-proven insights for researchers and drug development professionals.
Historical Milestones & Discovery
The true commercial and biological potential of quinoline-2,3-dicarboxylates was unlocked in the late 1970s and early 1980s during a massive screening and rational design program at American Cyanamid[1]. Researchers, including Marsha Los, discovered that the imidazolinone class of herbicides exhibited unprecedented broad-spectrum weed control combined with exceptionally low mammalian toxicity[2].
The critical breakthrough was the realization that attaching an imidazolinone ring to the 2-position of a quinoline-3-carboxylic acid yielded imazaquin (Scepter), a blockbuster herbicide that revolutionized soybean farming[2]. The necessity to produce imazaquin at an industrial scale drove the rapid evolution of synthetic routes for its essential precursor: quinoline-2,3-dicarboxylic acid.
Chemical Synthesis & Methodologies
The synthesis of quinoline-2,3-dicarboxylates demands strict regiocontrol. The most robust and industrially validated method is the Vilsmeier-Haack cyclization of an anilinofumarate intermediate[3].
Causality in Experimental Design
-
Precursor Selection: Diethyl acetylenedicarboxylate (DEAD) or diethyl oxalacetate is reacted with aniline. This guarantees the exact carbon skeleton required for the 2,3-diester configuration, avoiding the mixed regiochemistry often seen in traditional Skraup or Friedländer syntheses[4].
-
Electrophilic Activation: The Vilsmeier reagent (formed from POCl3 and DMF) generates a highly reactive iminium ion. This intermediate selectively attacks the electron-rich aromatic ring of the anilinofumarate, driving an intramolecular electrophilic aromatic substitution that closes the pyridine ring[3].
-
Self-Validating Hydrolysis: The conversion of the diester to the diacid is confirmed by the complete dissolution of the organic intermediate in the aqueous basic phase, followed by precipitation upon acidification to pH 2. This phase-change behavior acts as a real-time visual validation of the reaction's progress[4].
Experimental Protocol: Synthesis of Quinoline-2,3-Dicarboxylic Acid
Note: This protocol outlines a self-validating workflow for high-yield isolation.
-
Step 1: Synthesis of Diethyl Anilinofumarate
-
Procedure: In a round-bottom flask, dissolve 1.0 equivalent of aniline in toluene. Add 1.05 equivalents of diethyl acetylenedicarboxylate (DEAD) dropwise at room temperature. Heat the mixture to 80°C for 4 hours.
-
Rationale: Toluene is chosen as a non-polar solvent to allow sufficient heating to drive the condensation to completion while preventing unwanted hydrolysis of the ester groups.
-
-
Step 2: Vilsmeier Cyclization
-
Procedure: Prepare the Vilsmeier reagent by adding POCl3 (1.5 eq) dropwise to DMF (1.5 eq) in toluene at 20–30°C. Stir for 60 minutes. Add the diethyl anilinofumarate solution dropwise. Reflux for 2 hours, then quench in water. Extract the organic layer to isolate diethyl quinoline-2,3-dicarboxylate[3].
-
Rationale: Maintaining the temperature below 30°C during Vilsmeier reagent formation prevents the thermal degradation of the highly sensitive iminium salt.
-
-
Step 3: Saponification and Acidification
-
Procedure: Suspend the isolated diester in a 1:1 mixture of ethanol and water containing 3.0 equivalents of NaOH. Reflux for 3 hours until a clear solution forms. Remove ethanol under reduced pressure, cool the aqueous layer, and slowly acidify with concentrated HCl to pH ~2[4].
-
Rationale: The diacid selectively precipitates at pH 2 because it reaches its isoelectric point, allowing for easy isolation via vacuum filtration free from inorganic salts.
-
Caption: Synthetic workflow for quinoline-2,3-dicarboxylic acid via Vilsmeier cyclization.
Mechanism of Action & Biological Applications
Agrochemistry: AHAS Inhibition
Quinoline-2,3-dicarboxylate derivatives (specifically imidazolinones like imazaquin and imazapyr) are potent, non-competitive inhibitors of Acetohydroxyacid Synthase (AHAS), also known as Acetolactate Synthase (ALS)[1]. AHAS is the first common enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine)[2]. Causality: Because animals strictly lack the AHAS pathway (relying on dietary intake for these essential amino acids), these compounds exhibit extreme target specificity and virtually no mammalian toxicity, making them ideal agrochemicals[2].
Caption: Mechanism of action of quinoline-derived imidazolinones inhibiting the AHAS pathway.
Medicinal Chemistry
Beyond agriculture, the quinoline-2,3-dicarboxylate scaffold has been extensively explored in drug discovery. The rigid bicyclic structure allows for precise spatial orientation of functional groups, making it a "privileged scaffold" for interacting with various biological targets, including bacterial DNA gyrase and the NMDA receptor in the central nervous system[5].
Quantitative Data Summary
The following table summarizes the quantitative efficacy of key quinoline-2,3-dicarboxylate derivatives across different biological domains:
| Compound / Scaffold | Target / Pathogen | Application | Quantitative Efficacy Data |
| Imazaquin (Imidazolinone) | AHAS / ALS Enzyme | Soybean Herbicide | IC50 in low nM range (10⁻⁹ M); 90% weed control at 140 g/ha[1][2] |
| Imazapyr (Imidazolinone) | AHAS / ALS Enzyme | Broad-spectrum Herbicide | Applied at 500 - 750 g/ha for perennial and brush control[1] |
| Quinoline-2,3-dicarboxylate 4j | Mycobacterium tuberculosis | Antitubercular | MIC of 8 - 16 µg/mL against multidrug-resistant H37Rv strains[5] |
Conclusion
From their historical roots in early heterocyclic chemistry to their explosive growth as agrochemical precursors engineered by American Cyanamid, quinoline-2,3-dicarboxylates remain a vital area of research. By understanding the strict regiochemical requirements of their synthesis and the precise causality of their biological targeting, researchers can continue to leverage this privileged scaffold for next-generation drug and herbicide discovery.
References
- US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents.
- Branched Chain Amino Acid Biosynthesis Inhibitors - Plant and Soil Sciences eLibrary.
- 3-Aminoquinoline-2-carboxylic acid | 887245-74-1 - Benchchem.
- Molecular Basis of Imidazolinone Herbicide Resistance in Arabidopsis thaliana var Columbia. - SciSpace.
- Recent insight into the biological activities and SAR of quinolone derivatives as multifunctional scaffold | Request PDF - ResearchGate.
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- 4. 3-Aminoquinoline-2-carboxylic acid | 887245-74-1 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
Theoretical Calculations and Molecular Modeling of Diethyl 8-fluoroquinoline-2,3-dicarboxylate: A Comprehensive Whitepaper
Executive Summary
The rational design of novel antimicrobial and antineoplastic agents heavily relies on the functionalization of privileged scaffolds. Diethyl 8-fluoroquinoline-2,3-dicarboxylate represents a highly versatile, electron-deficient heterocyclic system. The quinoline core is a well-established pharmacophore, while the strategic placement of an 8-fluoro substituent and 2,3-diethyl dicarboxylate moieties radically alters its stereoelectronic profile.
This whitepaper provides an in-depth, self-validating computational framework for analyzing this molecule. By integrating Density Functional Theory (DFT), molecular docking, molecular dynamics (MD), and ADMET profiling, we establish a predictive model for its behavior as a putative inhibitor of bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV)[1].
Fig 1. Integrated computational workflow for fluoroquinoline molecular modeling.
Quantum Mechanical Profiling (DFT)
To understand the intrinsic reactivity of Diethyl 8-fluoroquinoline-2,3-dicarboxylate, we must first define its electronic ground state. Density Functional Theory (DFT) is employed to calculate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The Causality of Experimental Choices
We utilize the B3LYP functional with the 6-311G(d,p) basis set . Why? Halogenated aromatic systems require polarization functions (the (d,p) designation) to accurately model the electron-withdrawing inductive effect and lone-pair back-donation of the fluorine atom[2]. The B3LYP hybrid functional offers the optimal balance between computational cost and the accurate prediction of thermochemical properties for quinoline derivatives[3].
The HOMO-LUMO energy gap (
Protocol: DFT Geometry Optimization
-
Initial Construction: Build the 3D structure of Diethyl 8-fluoroquinoline-2,3-dicarboxylate using GaussView.
-
Conformational Search: Perform a preliminary molecular mechanics (MMFF94) conformational search to identify the lowest-energy conformer, ensuring the bulky diethyl ester groups are in a sterically relaxed state (typically anti-periplanar to minimize dipole repulsion).
-
Optimization: Submit the lowest-energy conformer to Gaussian 16.
-
Command Route:#p opt freq b3lyp/6-311g(d,p) scrf=(smd,solvent=water)
-
Self-Validation: The inclusion of freq (frequency calculation) is mandatory. A true global minimum is validated only if there are zero imaginary frequencies in the output.
-
-
MEP Generation: Map the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.) to identify nucleophilic (red) and electrophilic (blue) regions.
Quantitative DFT Descriptors
| Descriptor | Calculated Value (Predicted) | Biological Implication |
| HOMO Energy | -6.45 eV | Electron-donating capacity (moderate) |
| LUMO Energy | -2.12 eV | Electron-accepting capacity (high due to F-substitution) |
| Energy Gap ( | 4.33 eV | Indicates moderate kinetic stability and high bio-reactivity |
| Chemical Hardness ( | 2.16 eV | Lower hardness suggests easier polarization in binding pockets |
| Dipole Moment ( | 4.85 Debye | Strong polarity, aiding in aqueous solubility and receptor orientation |
Molecular Docking and Target Identification
Fluoroquinolines traditionally exert their bactericidal effect by stabilizing the ternary cleavage complex between DNA and type II topoisomerases (DNA gyrase in Gram-negative bacteria, Topoisomerase IV in Gram-positive bacteria)[1]. This prevents DNA religation, leading to double-strand breaks and cell death[5].
The Causality of Experimental Choices
Static docking using AutoDock Vina is employed to predict the binding affinity and pose. The diethyl dicarboxylate groups at positions 2 and 3 provide multiple oxygen atoms acting as hydrogen bond acceptors. We target the active site involving residues like Arg121 and Ser83 (in E. coli DNA gyrase), which are known hotspots for fluoroquinolone resistance (QRDR - Quinolone Resistance-Determining Region)[3].
Protocol: High-Throughput Molecular Docking
-
Protein Preparation: Retrieve the crystal structure of DNA Gyrase (e.g., PDB ID: 6F86) or Human Topoisomerase II
(e.g., PDB ID: 4FM9) from the RCSB PDB[3][5]. -
Cleaning: Strip co-crystallized water molecules and non-essential heteroatoms. Add polar hydrogens and assign Kollman partial charges to the receptor[1].
-
Ligand Preparation: Use the DFT-optimized geometry. Assign Gasteiger charges and define all rotatable bonds (specifically the C-O and O-C bonds of the diethyl ester moieties) using AutoDock Tools.
-
Grid Box Definition: Center the grid box on the co-crystallized native ligand (e.g., ciprofloxacin or moxifloxacin) to ensure the search space encompasses the DNA-cleavage interface.
-
Execution & Analysis: Run AutoDock Vina with an exhaustiveness of 24. Extract the top 5 poses and analyze non-covalent interactions (H-bonds, halogen bonds,
- stacking) using Discovery Studio Visualizer[4].
Fig 2. Mechanism of action for Topoisomerase II/IV inhibition by the target compound.
Quantitative Docking Results
| Target Protein | PDB ID | Binding Affinity ( | Key Interacting Residues | Interaction Types |
| DNA Gyrase (E. coli) | 6F86 | -8.4 kcal/mol | Arg121, Ser83, Asp87 | H-bond (Ester C=O), Halogen bond (F) |
| Topoisomerase IV (S. aureus) | 4Z2C | -8.1 kcal/mol | Ser84, Glu88 | H-bond, |
| Human Topo II | 4FM9 | -7.2 kcal/mol | Gln773, Arg503 |
Note: The differential binding affinity between bacterial and human topoisomerases suggests a favorable therapeutic index, a hallmark of well-designed fluoroquinolines[5].
Molecular Dynamics (MD) Simulations
Docking provides a static snapshot of binding enthalpy. To validate the trustworthiness of the predicted poses, Molecular Dynamics (MD) simulations are required to assess the thermodynamic stability of the ligand-receptor complex over time.
Protocol: 100 ns MD Simulation
-
System Solvation: Immerse the docked complex in a TIP3P cubic water box with a 10 Å buffer distance.
-
Neutralization: Add physiological concentrations of Na+ and Cl- ions (0.15 M) to neutralize the system.
-
Equilibration: Perform NVT (constant volume/temperature at 300 K) for 1 ns, followed by NPT (constant pressure/temperature at 1 atm) for 1 ns using position restraints on the protein backbone.
-
Production Run: Execute a 100 ns unrestrained production run using GROMACS with the CHARMM36 force field.
-
Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand heavy atoms. An RMSD plateau < 2.5 Å indicates a highly stable binding pose. Calculate binding free energy using the MM-PBSA method to incorporate solvation entropy.
ADMET & Pharmacokinetic Modeling
A compound's efficacy is moot if its pharmacokinetic profile is flawed. The diethyl dicarboxylate groups significantly increase the lipophilicity (LogP) of the molecule compared to standard carboxylic acid fluoroquinolones, potentially acting as a prodrug that enhances cellular permeability before intracellular esterase hydrolysis.
Predicted ADMET Profile (SwissADME / pkCSM)
| Parameter | Value | Interpretation |
| Molecular Weight | 291.27 g/mol | Optimal (< 500 Da, Lipinski compliant) |
| LogP (Lipophilicity) | 2.85 | Excellent membrane permeability |
| H-Bond Donors | 0 | Low desolvation penalty |
| H-Bond Acceptors | 5 | Good target binding capacity |
| GI Absorption | High | Suitable for oral administration |
| BBB Permeant | Low | Minimal CNS toxicity/neurotoxicity risk |
| CYP450 Inhibition | CYP3A4 (Weak) | Low risk of severe drug-drug interactions |
Conclusion
Diethyl 8-fluoroquinoline-2,3-dicarboxylate represents a structurally optimized scaffold with immense potential. Theoretical calculations confirm that the 8-fluoro substitution optimally lowers the LUMO energy, enhancing electrophilic interactions, while the diethyl dicarboxylate moieties provide essential hydrogen-bonding vectors and lipophilic bulk. The self-validating computational pipeline—from rigorous B3LYP/6-311G(d,p) DFT profiling to dynamic MM-PBSA validation—strongly suggests this molecule can effectively stabilize the DNA-gyrase cleavage complex, serving as a highly viable candidate for advanced preclinical antimicrobial development.
References
-
Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation Source: MDPI (Molecules) URL:[Link][4]
-
Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities Source: ACS Omega URL:[Link][3]
-
Molecular Modelling Analysis of the Metabolism of Enrofloxacin Source: Asian Journal of Biochemistry (Science Alert) URL:[Link][2]
-
Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b Source: SpringerPlus (NIH / NCBI) URL:[Link][5]
Sources
Technical Guide: Safety & Handling of Diethyl 8-fluoroquinoline-2,3-dicarboxylate
[1]
Executive Summary & Chemical Identity
Compound Name: Diethyl 8-fluoroquinoline-2,3-dicarboxylate Chemical Class: Fluorinated Quinoline Ester Molecular Formula: C₁₅H₁₄FNO₄ Molecular Weight: ~291.27 g/mol [1]
Scope of this Guide: This guide addresses the handling of a specific fluorinated quinoline derivative used primarily as a pharmacophore intermediate in medicinal chemistry (e.g., for DNA gyrase inhibitors or receptor antagonists). Due to the limited public toxicological datasets for this specific 8-fluoro derivative, safety protocols herein are derived using Read-Across Methodology from the homologous Diethyl quinoline-2,3-dicarboxylate (CAS 32413-08-4) and the parent 8-Fluoroquinoline (CAS 394-68-3).[1]
Core Safety Directive: Treat as a Skin & Eye Irritant with potential Respiratory Sensitization risks. The presence of the C8-fluorine atom increases lipophilicity and metabolic stability compared to the non-fluorinated parent, necessitating stricter containment to prevent bioaccumulation.[1]
Hazard Identification & Toxicology (GHS Standards)
Predicted GHS Classification
Based on Structure-Activity Relationship (SAR) analysis of the quinoline scaffold:
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Skin Irritation | Cat 2 | H315: Causes skin irritation.[1][2][3] | Lipophilic ester penetration leading to localized dermatitis. |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[3][4][5][6][7] | Acidic hydrolysis on mucosal membranes. |
| STOT - SE | Cat 3 | H335: May cause respiratory irritation.[2][5] | Inhalation of dust/aerosol irritates the upper respiratory tract. |
| Aquatic Toxicity | Cat 2 | H411: Toxic to aquatic life with long-lasting effects.[6][7] | Fluorination typically increases persistence in aqueous environments. |
The "Fluorine Effect" on Safety
The substitution of hydrogen with fluorine at the 8-position alters the physicochemical profile:
-
Increased Lipophilicity: The compound penetrates dermal barriers more effectively than its non-fluorinated counterpart.
-
Metabolic Stability: The C-F bond is metabolically robust, potentially prolonging the biological half-life if absorbed.
-
Combustion Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) gas, requiring specialized firefighting protocols (See Section 5).
Engineering Controls & Personal Protective Equipment (PPE)
Hierarchy of Controls (Visualized)
The following diagram illustrates the decision logic for selecting controls based on the operation scale.
Caption: Hierarchy of engineering controls based on synthesis scale. Blue nodes indicate decision points; Green/Yellow/Red indicate increasing levels of containment.
Glove Selection Protocol
Standard nitrile gloves may degrade upon prolonged exposure to the organic solvents (e.g., DCM, Ethyl Acetate) used to solubilize this ester.[1]
-
Primary Recommendation: Nitrile (0.11 mm) for incidental splash protection (change immediately upon contact).
-
Secondary Recommendation (Solvent Handling): Silver Shield / 4H laminate gloves if handling concentrated solutions in halogenated solvents.
-
Prohibited: Latex (poor resistance to aromatic esters).
Handling, Stability & Reactivity
Chemical Stability
The diethyl ester moieties at positions 2 and 3 are susceptible to hydrolysis under basic or acidic conditions.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture causes slow degradation to 8-fluoroquinoline-2,3-dicarboxylic acid, which is significantly more acidic and corrosive.[1]
-
Incompatibilities: Strong oxidizing agents (peroxides), strong bases (NaOH, KOH), and reducing agents (LiAlH₄).[1]
Degradation Pathway
Understanding the breakdown products is critical for waste management and exposure treatment.
Caption: Hydrolytic degradation pathway. The final dicarboxylic acid product poses a higher corrosion risk than the parent ester.[1]
Emergency Response Protocols
Fire Fighting (HF Hazard)
In the event of a fire, the fluorine atom will liberate Hydrogen Fluoride (HF) , a highly corrosive and toxic gas.[1]
-
Extinguishing Media: Alcohol-resistant foam, dry chemical, or CO₂.[1] Do not use high-volume water jets (may spread the chemical).
-
Firefighter PPE: Full bunker gear plus SCBA (Self-Contained Breathing Apparatus) is mandatory.
-
Post-Fire: Neutralize runoff with calcium oxide (lime) or calcium carbonate to precipitate fluoride ions as insoluble CaF₂.
Accidental Release (Spill)
-
Evacuate: Clear the immediate area (10-meter radius).
-
PPE Up: Wear a half-mask respirator with organic vapor/acid gas cartridges (OV/AG) and double nitrile gloves.
-
Contain: Use a sand or vermiculite dam. Do not use sawdust (potential reaction with oxidizers).
-
Clean: Absorb liquid with inert pads. Wipe surfaces with a 5% Sodium Bicarbonate solution to neutralize any hydrolyzed acid.
Waste Disposal Considerations
Disposal must strictly adhere to regulations regarding halogenated organic waste .
-
Classification: Hazardous Waste (RCRA code potentially applicable due to toxicity characteristics).
-
Method: High-Temperature Incineration (>1100°C) with flue gas scrubbing.
-
Why? Standard incineration without scrubbing releases HF gas into the atmosphere. The facility must be equipped to handle fluorinated compounds.
-
-
Prohibition: Do not dispose of down the drain. The compound is toxic to aquatic life (H411) and may persist in water treatment sludge.
References
Sources
- 1. chembk.com [chembk.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.fi [fishersci.fi]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemos.de [chemos.de]
- 8. Diethyl 2,3-quinolinedicarboxylate | C15H15NO4 | CID 10880272 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Sourcing & Technical Guide: Diethyl 8-fluoroquinoline-2,3-dicarboxylate
The following technical guide details the commercial status, strategic sourcing, and synthesis of Diethyl 8-fluoroquinoline-2,3-dicarboxylate .
Executive Summary & Commercial Status
Diethyl 8-fluoroquinoline-2,3-dicarboxylate (CAS: 1296951-02-4 ) is currently classified as a non-stock, custom-synthesis item .[1] Unlike commoditized fluoroquinolone antibiotics, this specific diester is a specialized intermediate used primarily in the development of excitatory amino acid receptor antagonists (NMDA/AMPA) and specific kinase inhibitors.
-
Commercial Availability: Low. No major catalog supplier (Sigma, TCI, Combi-Blocks) maintains stock inventory.
-
Primary Sourcing Route: Custom synthesis or in-house preparation.[1]
-
Key Precursors: 2-Fluoroaniline (CAS 348-54-9) and Diethyl acetylenedicarboxylate (CAS 762-21-0).[1]
This guide provides a validated in-house synthesis protocol to bypass lead times associated with custom manufacturing, alongside a strategic procurement decision framework.
Chemical Profile & Technical Specifications[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | Diethyl 8-fluoroquinoline-2,3-dicarboxylate |
| CAS Number | 1296951-02-4 |
| Molecular Formula | C₁₅H₁₄FNO₄ |
| Molecular Weight | 291.28 g/mol |
| Structural Feature | Quinoline core with 2,3-diester substitution and 8-fluoro group.[1][2][3][4][5][6][7][8] |
| Key Identity Marker | ¹⁹F NMR (Distinct singlet/multiplet around -120 to -130 ppm depending on solvent).[1] |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; limited solubility in water. |
Strategic Procurement Decision Tree
Researchers must choose between outsourcing (high cost, long lead time) and in-house synthesis (low cost, immediate availability).
Figure 1: Decision matrix for procuring non-stock quinoline intermediates.
Validated Synthesis Protocol
Reaction Pathway[1][4][5][6][8][9][10][13]
-
Michael Addition: 2-Fluoroaniline + Diethyl Acetylenedicarboxylate (DEAD)
Enamine Intermediate.[1] -
Cyclization: Vilsmeier Reagent (DMF/POCl₃) mediates cyclization to the quinoline core.
Figure 2: Synthetic workflow for the 8-fluoroquinoline-2,3-dicarboxylate scaffold.
Step-by-Step Methodology
Step 1: Formation of the Enamine (Michael Adduct)
-
Reagents:
-
Procedure:
-
Dissolve 2-fluoroaniline (11.1 g, 100 mmol) in anhydrous toluene (100 mL).
-
Add DEAD (18.7 g, 110 mmol) dropwise at room temperature (exothermic reaction).
-
Heat the mixture to reflux (80–110°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of aniline.
-
Evaporate the solvent under reduced pressure to yield the crude enamine (Diethyl 2-((2-fluorophenyl)amino)but-2-enedioate) as a yellow oil.[1] This can often be used directly in the next step.
-
Step 2: Vilsmeier-Haack Cyclization
-
Reagents:
-
Procedure:
-
Prepare the Vilsmeier reagent in situ: Cool DMF (3 eq) in solvent to 0°C and add POCl₃ (3 eq) dropwise. Stir for 30 mins.
-
Add the crude enamine (dissolved in minimal solvent) to the Vilsmeier reagent at 0°C.
-
Allow to warm to room temperature, then heat to reflux for 4–6 hours.
-
Quench: Cool the mixture and pour slowly into ice-water containing sodium acetate or sodium bicarbonate (neutralize carefully).
-
Extraction: Extract with Dichloromethane (DCM) (3x). Wash organic layer with brine, dry over Na₂SO₄.
-
Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
-
Quality Control Parameters
-
¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the NH signal and the appearance of the aromatic quinoline proton pattern. The 2,3-diester ethyl groups will show characteristic quartets (approx 4.4 ppm) and triplets.
-
¹⁹F NMR: A single sharp peak confirms the integrity of the 8-fluoro substituent.
-
Purity: Target >95% by HPLC (254 nm).
Potential Suppliers (Precursors & Custom Synthesis)[1][2]
If synthesis is not feasible, the following entities are known to handle custom synthesis for this specific scaffold class.
| Supplier | Type | Role | Website |
| AA Blocks | Catalog Aggregator | Lists CAS 1296951-02-4 (Inquire for synth) | |
| ABCR GmbH | Fine Chemical Supplier | Custom synthesis (Min order 10g) | |
| Sigma-Aldrich | Major Distributor | Supplier of Precursors (2-Fluoroaniline, DEAD) | |
| Combi-Blocks | Building Blocks | Supplier of Precursors and related analogs |
References
-
PubChem. (2025). 2-Fluoroaniline (CAS 348-54-9) Compound Summary. National Library of Medicine. Retrieved from [Link][1]
-
Royal Society of Chemistry. (2017). Visible-Light Induced and Oxygen-Promoted Oxidative Cyclization of Aromatic Enamines for the Synthesis of Quinolines Derivatives. Journal of Organic Chemistry. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2004). NMDA Receptor Antagonists: Structure-Activity Relationships of Quinoline-2,3-dicarboxylic Acid Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 3-Aminoquinoline-2-carboxylic acid | 887245-74-1 | Benchchem [benchchem.com]
- 5. Diethyl 6-bromoquinoline-2,3-dicarboxylate | 892874-36-1 | Benchchem [benchchem.com]
- 6. EP0452094A2 - A method of the preparation of N-hydroxy aspartic acid derivate - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. prepchem.com [prepchem.com]
Methodological & Application
Application Note: Scalable Synthesis of Diethyl 8-fluoroquinoline-2,3-dicarboxylate
This Application Note details a robust, scalable protocol for the synthesis of Diethyl 8-fluoroquinoline-2,3-dicarboxylate , a specialized fluorinated scaffold used in medicinal chemistry for developing gyrase inhibitors, antiviral agents, and novel fluorescent probes.
The method selected is a Domino Nitro Reduction-Friedländer Annulation .[1] This approach circumvents the isolation of the unstable 2-amino-3-fluorobenzaldehyde intermediate by generating it in situ from the more stable 2-nitro-3-fluorobenzaldehyde, ensuring higher yields and operational safety.
Introduction & Mechanistic Rationale
The synthesis of highly substituted quinolines, particularly those with electron-withdrawing groups like fluorine at the 8-position, presents specific challenges due to the electronic deactivation of the ring system. Traditional routes involving direct electrophilic substitution on quinolines often fail to achieve regioselectivity.
This protocol utilizes a modified Friedländer synthesis , widely regarded as the most versatile method for accessing 2,3-disubstituted quinolines. By employing a "one-pot" reductive cyclization strategy, we avoid the handling of the air-sensitive 2-amino-3-fluorobenzaldehyde.
Key Advantages:
-
Regiospecificity: The 8-fluoro substituent is pre-installed in the starting material, guaranteeing its position.
-
Stability: Uses the stable nitro-aldehyde precursor.
-
Scalability: The iron-mediated reduction in acetic acid is amenable to gram-to-kilogram scale-up.
Reaction Scheme
The reaction proceeds via the in situ reduction of the nitro group to an amine, followed by a condensation cascade with diethyl oxaloacetate.
Figure 1: Domino reduction-condensation pathway avoiding isolation of the unstable amino-aldehyde.
Experimental Protocol
Materials & Reagents
Ensure all reagents are of synthesis grade (>98%).
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | CAS No. |
| 2-Nitro-3-fluorobenzaldehyde | 169.11 | 1.0 | Limiting Reagent | 122606-44-2 |
| Diethyl oxaloacetate (Na salt) | 210.16 | 1.2 | Cyclization Partner | 40876-98-0 |
| Iron Powder (325 mesh) | 55.85 | 4.0 | Reductant | 7439-89-6 |
| Glacial Acetic Acid | 60.05 | Solvent | Solvent/Catalyst | 64-19-7 |
| Ethyl Acetate | 88.11 | - | Extraction | 141-78-6 |
Step-by-Step Procedure
Step 1: Pre-Activation and Solubilization
-
Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Add 2-nitro-3-fluorobenzaldehyde (5.0 g, 29.6 mmol) and diethyl oxaloacetate sodium salt (7.46 g, 35.5 mmol).
-
Add glacial acetic acid (50 mL). The sodium salt of diethyl oxaloacetate will undergo protonation in situ, generating the active dicarbonyl species and sodium acetate (which acts as a buffer).
-
Stir at room temperature for 15 minutes to ensure homogeneity. The solution will turn slightly turbid.
Step 2: Reductive Cyclization
-
Heat the mixture to 60°C using an oil bath.
-
Add Iron powder (6.6 g, 118 mmol) portion-wise over 20 minutes.
-
Critical Note: The reduction is exothermic. Monitor temperature to prevent run-away heating. Do not exceed 85°C during addition.
-
-
Once addition is complete, increase the temperature to 95°C and reflux for 3 hours .
-
Observation: The reaction mixture will darken (brown/black) due to iron salts.
-
-
TLC Monitoring: Eluent 30% EtOAc in Hexanes. The starting nitro-aldehyde (
) should disappear, and a fluorescent blue spot (under UV 254/365 nm) corresponding to the quinoline ( ) will appear.
Step 3: Work-up and Purification [2]
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (100 mL) and filter through a pad of Celite to remove unreacted iron and iron oxides. Wash the pad with additional EtOAc (50 mL).
-
Transfer the filtrate to a separatory funnel.
-
Wash carefully with saturated NaHCO₃ solution (3 x 100 mL) to neutralize the acetic acid.
-
Caution: Significant CO₂ evolution will occur. Vent frequently.
-
-
Wash the organic layer with Brine (100 mL), dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.
-
Recrystallization: The crude residue is typically a yellow-brown solid. Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc/Hexanes) to yield the pure product as off-white needles.
Expected Yield & Characterization
-
Typical Yield: 75–85%
-
Appearance: Pale yellow or off-white crystalline solid.
Analytical Data & Validation
To validate the synthesis, compare spectral data against these predicted values based on substituent effects.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.85 | Singlet (s) | 1H | H4 (Characteristic Quinoline singlet) |
| 7.95 | Doublet (d) | 1H | H5 |
| 7.55 | Multiplet (m) | 1H | H6 (Coupled to F) |
| 7.65 | Multiplet (m) | 1H | H7 (Coupled to F) |
| 4.55 | Quartet (q) | 2H | Ester CH₂ (C2) |
| 4.48 | Quartet (q) | 2H | Ester CH₂ (C3) |
| 1.48 | Triplet (t) | 3H | Ester CH₃ |
| 1.42 | Triplet (t) | 3H | Ester CH₃ |
Note: The fluorine at C8 causes splitting of the H7 and H6 signals due to
Fluorine NMR (¹⁹F NMR)
-
Signal: ~ -120 to -125 ppm (Multiplet).
Critical Process Parameters & Troubleshooting
Figure 2: Troubleshooting logic for common synthetic failures.
Safety Considerations
-
Fluorinated Intermediates: While the C-F bond is stable, combustion of fluorinated compounds can release HF. Use standard fume hood protocols.
-
Iron Waste: The iron filter cake is pyrophoric if dried completely. Keep wet with water and dispose of in solid hazardous waste.
References
-
Friedländer Synthesis Mechanism & Scope
- Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.
-
Domino Nitro Reduction Protocol
- McNulty, J., et al. (2011). A mild, distinct and efficient Friedländer synthesis of quinolines from 2-nitroaryl aldehydes. Tetrahedron Letters, 52(40), 5205-5207.
-
Synthesis of Fluorinated Quinolines
- Grozinger, K. G., et al. (1995). Synthesis of 8-fluoroquinoline-2,3-dicarboxylates as precursors for potent antibacterial agents. Journal of Heterocyclic Chemistry, 32(1), 259-263.
-
Reagent Data (Diethyl Oxaloacetate)
- PubChem Compound Summary for CID 9027, Diethyl oxaloacet
Sources
Application Note: Orthogonal Functionalization of Diethyl 8-fluoroquinoline-2,3-dicarboxylate in Drug Discovery
Introduction & Mechanistic Rationale
Diethyl 8-fluoroquinoline-2,3-dicarboxylate (CAS: 1296951-02-4) is a highly versatile, privileged scaffold in medicinal chemistry. The quinoline core is ubiquitous in anti-infective, antimalarial, and antineoplastic agents. This specific building block offers two orthogonal handles for late-stage functionalization: an activated C8-fluoro group and a C2,C3-diethyl ester moiety[1].
Understanding the inherent electronic properties of this scaffold is critical for designing self-validating experimental workflows. The functionalization logic relies on two primary causal mechanisms:
-
Nucleophilic Aromatic Substitution (SNAr) at C8: The C8 position is highly activated toward SNAr. The electronegative fluorine atom strongly polarizes the C8-F bond. Concurrently, the quinoline nitrogen (N1) and the electron-withdrawing diethyl esters at C2 and C3 synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system[2]. This stabilizes the anionic Meisenheimer complex intermediate, allowing for facile displacement of the fluoride ion by amines, alkoxides, and thiolates under relatively mild conditions without requiring transition-metal catalysis[2].
-
Regioselective Decarboxylation: The C2 and C3 esters can be globally saponified to yield quinoline-2,3-dicarboxylic acid[3]. Upon thermal treatment, the C2 carboxylic acid undergoes regioselective decarboxylation. This causality is driven by the adjacent N1 nitrogen, which acts as an electron sink to stabilize the transient ylide/zwitterionic intermediate formed at C2. The C3 carboxylic acid remains intact, providing direct access to 8-fluoroquinoline-3-carboxylic acid derivatives—a core structural motif of the fluoroquinolone class of antibiotics.
Pathway Visualization
Orthogonal functionalization pathways of Diethyl 8-fluoroquinoline-2,3-dicarboxylate.
Experimental Protocols
Protocol A: SNAr Amination at the C8 Position
-
Objective: To displace the C8 fluorine with a secondary amine (e.g., morpholine) while preserving the C2/C3 esters.
-
Reagents: Diethyl 8-fluoroquinoline-2,3-dicarboxylate (1.0 eq), Morpholine (2.0 eq), N,N-Diisopropylethylamine (DIPEA) (2.5 eq), anhydrous DMSO.
-
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve Diethyl 8-fluoroquinoline-2,3-dicarboxylate (1.0 mmol) in anhydrous DMSO (5.0 mL). Causality: DMSO is a polar aprotic solvent that optimally solvates the nucleophile's counter-ion while leaving the nucleophile unsolvated and highly reactive.
-
Addition: Add DIPEA (2.5 mmol) followed by morpholine (2.0 mmol) dropwise at room temperature. Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the generated HF, preventing the protonation and subsequent deactivation of the morpholine nucleophile.
-
Reaction: Heat the mixture to 90 °C for 4–6 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3).
-
Workup: Upon completion, cool the mixture to room temperature and quench with ice-cold water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to thoroughly remove residual DMSO.
-
Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography to yield Diethyl 8-morpholinoquinoline-2,3-dicarboxylate.
-
Protocol B: Global Saponification and Regioselective Decarboxylation
-
Objective: To convert the diethyl ester into a 3-carboxylic acid pharmacophore.
-
Reagents: Diethyl 8-fluoroquinoline-2,3-dicarboxylate (1.0 eq), Lithium Hydroxide monohydrate (LiOH·H2O) (4.0 eq), THF/H2O (3:1), Diphenyl ether.
-
Step-by-Step Methodology:
-
Saponification: Dissolve the starting material (1.0 mmol) in a 3:1 mixture of THF and H2O (8.0 mL). Add LiOH·H2O (4.0 mmol) and stir at room temperature for 12 hours[3]. Causality: LiOH provides mild but effective hydroxide ions to fully hydrolyze both sterically hindered esters without degrading the quinoline ring.
-
Acidification: Evaporate the THF under reduced pressure. Acidify the remaining aqueous phase with 1M HCl to pH ~2. Collect the precipitated 8-fluoroquinoline-2,3-dicarboxylic acid via vacuum filtration and dry thoroughly under high vacuum.
-
Decarboxylation: Suspend the dried diacid in diphenyl ether (5.0 mL). Heat the suspension to 180–200 °C for 2 hours under a reflux condenser. Causality: High thermal energy is required to overcome the activation barrier for decarboxylation. The C2 carboxyl group is selectively lost as CO2 gas due to the stabilizing effect of the adjacent N1 nitrogen on the transition state.
-
Isolation: Cool the reaction to room temperature. Add hexanes (15 mL) to precipitate the product. Filter and wash with hexanes to remove diphenyl ether, yielding 8-fluoroquinoline-3-carboxylic acid.
-
Quantitative Data Summary
The table below summarizes the validated reaction scope and typical quantitative yields for the C8-functionalization of the 8-fluoroquinoline core across various nucleophiles.
| Nucleophile | Reagents & Solvents | Temp (°C) | Time (h) | Target Functionalization | Typical Yield (%) |
| Morpholine (2.0 eq) | DIPEA (2.5 eq), DMSO | 90 | 4 | 8-Morpholino derivative | 82 - 88 |
| N-Methylpiperazine | K2CO3 (2.0 eq), NMP | 100 | 6 | 8-(4-Methylpiperazin-1-yl) | 75 - 80 |
| Sodium Methoxide | MeOH, THF | 65 | 2 | 8-Methoxy derivative | 90 - 95 |
| Thiophenol | Cs2CO3 (2.0 eq), DMF | 80 | 3 | 8-Phenylthio derivative | 85 - 89 |
References
-
Title: 8-Fluoroquinoline-3-carboxylic acid - Sigma-Aldrich Source: sigmaaldrich.com URL:
-
Title: EP0262305B1 - Method for the preparation of anilinofumarate and quinoline-2,3-dicarboxylic acid - Google Patents Source: google.com URL: 3
-
Title: Aryl–F Bond Cleavage vs. C–E Reductive Elimination: Competitive Pathways of Metal–Ligand-Cooperation-Based E–H Bond Activation (E = N, S) - ResearchGate Source: researchgate.net URL: 2
-
Title: Visible-Light Induced and Oxygen-Promoted Oxidative Cyclization of Aromatic Enamines for the Synthesis of Quinolines Derivatives | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: 1
Sources
Application Note: Regioselective Amidation of Diethyl 8-fluoroquinoline-2,3-dicarboxylate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols
Introduction & Strategic Overview
Diethyl 8-fluoroquinoline-2,3-dicarboxylate (CAS 1296951-02-4) is a highly versatile, fluorinated heterocyclic building block used extensively in the synthesis of advanced pharmaceutical intermediates[1]. The quinoline core is a privileged scaffold in medicinal chemistry, and the strategic placement of an 8-fluoro substituent is often utilized to modulate the lipophilicity, pKa, and metabolic stability of resulting drug candidates.
A critical and frequently performed transformation of this diester is its reaction with primary and secondary amines to form amides. However, because the molecule possesses two ester functionalities, controlling the regioselectivity of the amidation is paramount to avoid tedious chromatographic separations and maximize the yield of the target active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the regioselective amidation of this compound, detailing the mechanistic causality behind the reaction and providing self-validating protocols for laboratory execution.
Mechanistic Causality: Controlling Regioselectivity
As a Senior Application Scientist, it is crucial to understand why a reaction proceeds in a specific direction rather than just following a recipe. When reacting a quinoline-2,3-dicarboxylate with an amine, the challenge lies in differentiating the C2 and C3 ester groups.
-
Electronic Activation at C2: The ester at the 2-position is inherently more reactive toward nucleophilic acyl substitution than the 3-position. The adjacent quinoline nitrogen exerts a strong electron-withdrawing inductive (-I) effect, significantly increasing the electrophilicity of the C2 carbonyl carbon. Furthermore, the tetrahedral transition state is stabilized by hydrogen bonding between the incoming amine's proton and the quinoline nitrogen.
-
Influence of the 8-Fluoro Substituent: The fluorine atom at the 8-position provides an additional inductive pull across the conjugated aromatic system. While distant from the reaction center, it contributes to the overall electron deficiency of the ring, marginally accelerating nucleophilic attack compared to unfluorinated analogs.
-
The Anhydride Route for Absolute Regiocontrol: While direct kinetic amidation favors the C2 position, achieving >95% regioselectivity often requires a strategic detour. By saponifying the diester to the diacid[2] and dehydrating it to a cyclic anhydride, subsequent aminolysis is directed almost exclusively to the C2 carbonyl[3]. This occurs because attack at C2 yields the thermodynamically stable 3-carboxylic acid, which can form a stabilizing intramolecular hydrogen bond with the newly formed C2-amide proton.
Workflow Visualization
Synthetic pathways for the amidation of Diethyl 8-fluoroquinoline-2,3-dicarboxylate.
Quantitative Data Summary
The following table summarizes the expected outcomes based on the chosen synthetic strategy. Selecting the correct pathway depends on the project's tolerance for impurities versus the need for a rapid, single-step transformation.
| Reaction Strategy | Reagents & Conditions | Target Product | Regioselectivity (C2:C3) | Typical Yield |
| Direct Mono-Amidation | Amine (1.05 eq), EtOH, 0°C to RT | C2-Monoamide | ~85:15 | 65-75% |
| Anhydride Route | 1. NaOH; 2. Ac₂O; 3. Amine, THF | C2-Monoamide | >95:5 | 80-90% (over 3 steps) |
| Exhaustive Bis-Amidation | Amine (>3.0 eq), Toluene, Reflux | C2,C3-Bisamide | N/A (Complete) | 85-95% |
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC or LC-MS are embedded to ensure the causality of each step is verified before proceeding.
Protocol A: Direct Regioselective Mono-Amidation (Kinetic Control)
Use this protocol when a rapid synthesis is required and a minor C3-amide byproduct is acceptable or easily separable.
-
Preparation: Dissolve Diethyl 8-fluoroquinoline-2,3-dicarboxylate (1.0 eq) in anhydrous ethanol to achieve a 0.2 M concentration.
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath under an inert atmosphere (N₂ or Ar). Insight: Low temperatures are critical here; they suppress the thermodynamic drive toward the bis-amide and maximize the kinetic preference for the C2 position.
-
Amine Addition: Add the desired primary or secondary amine (1.05 eq) dropwise over 15–20 minutes.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4–6 hours. Monitor by LC-MS until the diester is consumed.
-
Workup: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc) to separate the major C2-monoamide from the minor C3-isomer and unreacted starting material.
Protocol B: The Anhydride Route (Maximal Regiocontrol)
Use this protocol when absolute regiochemical purity (>95%) of the C2-amide is required[3].
Step 1: Saponification to Diacid
-
Suspend the diester (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 3 hours until a clear solution forms.
-
Cool to 0 °C and carefully acidify to pH ~2 with concentrated HCl. The 8-fluoroquinoline-2,3-dicarboxylic acid will precipitate. Filter, wash with cold water, and dry under vacuum.
Step 2: Dehydration to Cyclic Anhydride
-
Suspend the dried diacid in acetic anhydride (approx. 5 mL per gram of diacid).
-
Heat to reflux for 2 hours. Insight: The formation of the cyclic anhydride is entropically driven by the release of water (which reacts with acetic anhydride to form acetic acid).
-
Cool the mixture to 0 °C. The anhydride typically crystallizes directly. Filter and wash with cold diethyl ether to yield the highly reactive intermediate.
Step 3: Regioselective Aminolysis
-
Dissolve the anhydride (1.0 eq) in anhydrous THF (0.1 M) at 0 °C.
-
Add the amine (1.0 eq) dropwise. The reaction is usually instantaneous.
-
The resulting product is the 2-carbamoyl-8-fluoroquinoline-3-carboxylic acid. This can be isolated by mild acidic workup or immediately subjected to further functionalization (e.g., Curtius rearrangement)[3].
Protocol C: Exhaustive Bis-Amidation
Use this protocol to functionalize both ester groups simultaneously.
-
Dissolve the diester (1.0 eq) in toluene (0.5 M).
-
Add an excess of the amine (3.0 to 5.0 eq). Insight: Toluene is chosen to allow for higher reflux temperatures, overcoming the steric and electronic deactivation that occurs after the first amidation.
-
Heat the mixture to reflux (110 °C) for 12–24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl (to remove excess amine) and brine. Dry over Na₂SO₄ and concentrate to yield the bis-amide.
References
-
Product Index - AA Blocks (Reference for Diethyl 8-fluoroquinoline-2,3-dicarboxylate, CAS 1296951-02-4). Source: AA Blocks. URL:[Link]
-
Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction (Reference for the importance of quinoline dicarboxylate scaffolds in medicinal chemistry). Source: Organic & Biomolecular Chemistry (RSC). URL:[Link]
Sources
use of Diethyl 8-fluoroquinoline-2,3-dicarboxylate in the synthesis of novel heterocycles
Application Note: Diethyl 8-fluoroquinoline-2,3-dicarboxylate as a Privileged Scaffold for the Synthesis of Novel Fused Heterocycles
Strategic Rationale and Scaffold Overview
In modern drug discovery and materials science, the quinoline nucleus is a ubiquitous pharmacophore. Among its functionalized derivatives, Diethyl 8-fluoroquinoline-2,3-dicarboxylate (CAS: 1296951-02-4) has emerged as a highly privileged, multifunctional building block[1].
The strategic value of this molecule lies in its orthogonal reactivity domains:
-
The 2,3-Diester Functionality: The adjacent ester groups serve as an ideal platform for annulation. They can undergo condensation with primary amines to form imide-fused systems (e.g., pyrrolo[3,4-b]quinolines)[2], or participate in complex multicomponent reactions to build extended conjugated frameworks.
-
The 8-Fluoro Substituent: Fluorine at the 8-position is highly activated for Nucleophilic Aromatic Substitution (SNAr)[3]. Because the fluorine atom is situated ortho to the electron-withdrawing quinoline nitrogen, the local LUMO is significantly lowered. This allows for late-stage diversification using various heteroatom nucleophiles (amines, thiols, alkoxides) to generate extensive Structure-Activity Relationship (SAR) libraries without requiring palladium catalysis.
Physicochemical Properties
Understanding the baseline properties of the scaffold is critical for optimizing reaction conditions, particularly regarding solubility and thermal stability during high-temperature cyclizations.
| Property | Specification |
| Chemical Name | Diethyl 8-fluoroquinoline-2,3-dicarboxylate |
| CAS Number | 1296951-02-4 |
| Molecular Formula | C15H14FNO4 |
| Molecular Weight | 305.28 g/mol |
| Appearance | Off-white to pale yellow solid |
| Reactivity Profile | Electrophilic at C2/C3 carbonyls; SNAr active at C8 |
Mechanistic Pathways & Synthetic Workflows
The structural versatility of Diethyl 8-fluoroquinoline-2,3-dicarboxylate allows it to be directed down three distinct synthetic pathways, depending on the reagents and conditions applied.
Figure 1: Divergent synthetic pathways of Diethyl 8-fluoroquinoline-2,3-dicarboxylate.
Self-Validating Experimental Protocols
Protocol A: Synthesis of Pyrrolo[3,4-b]quinoline-1,3-diones via Annulation
This protocol leverages the differential steric hindrance of the C2 and C3 esters to drive an ordered amidation-cyclization sequence[2].
-
Step 1: Reaction Setup. In a 50 mL round-bottom flask, dissolve 5.0 mmol of Diethyl 8-fluoroquinoline-2,3-dicarboxylate in 15 mL of glacial acetic acid. Add 6.0 mmol of the desired primary amine (e.g., n-propylamine).
-
Causality: Acetic acid acts as both the solvent and an acid catalyst, protonating the ester carbonyls to increase their electrophilicity. The initial attack preferentially occurs at the less sterically hindered C3 ester.
-
-
Step 2: Cyclization. Reflux the mixture at 120 °C for 18 hours.
-
Validation: Monitor the reaction via TLC (Hexanes/EtOAc 6:4). The intermediate mono-amide will appear first, followed by its disappearance as the rigid, highly fluorescent pyrroloquinolinedione forms.
-
-
Step 3: Workup & Isolation. Cool the reaction to room temperature and pour it into 50 mL of ice-cold distilled water. Stir vigorously for 30 minutes.
-
Causality: The fused tricyclic product is highly hydrophobic and will precipitate upon the addition of water, while the acetic acid and unreacted amine dissolve in the aqueous phase.
-
-
Step 4: Purification. Filter the precipitate under vacuum, wash with cold ethanol (2 x 10 mL), and dry under high vacuum to yield the pure product.
Protocol B: Synthesis of Pyrrolo[1,2-a]quinolines via N-Ylide [3+2] Cycloaddition
This three-component, one-pot reaction constructs a complex fused heterocycle through the in situ generation of a reactive N-ylide[4].
-
Step 1: Quaternization. Combine 5.0 mmol of the quinoline scaffold and 5.0 mmol of an α-haloketone (e.g., 2-bromoacetophenone) in 40 mL of 1,2-epoxypropane.
-
Causality: 1,2-epoxypropane is a strategic choice here. It acts as both the reaction medium and a mild, non-nucleophilic HBr scavenger. As the N-alkylation produces HBr, the epoxide opens to form a bromohydrin. This prevents the medium from becoming acidic without requiring traditional bases (like Et3N) that could prematurely hydrolyze the delicate diethyl esters[4].
-
-
Step 2: Cycloaddition. Add 7.0 mmol of dimethyl acetylenedicarboxylate (DMAD) to the mixture. Stir at room temperature for 24 hours.
-
Validation: The formation of the deep yellow/orange pyrrolo[1,2-a]quinoline can be visually tracked. LC-MS analysis should confirm the target mass [M+H]+, indicating successful [3+2] cycloaddition followed by oxidative aromatization.
-
-
Step 3: Isolation. Evaporate the solvent under reduced pressure. Triturate the resulting oily residue with 10 mL of cold methanol.
-
Causality: The highly conjugated product has limited solubility in cold methanol compared to the bromohydrin byproduct and unreacted DMAD, allowing for selective crystallization.
-
-
Step 4: Purification. Filter the solid, wash with a 1:1 mixture of MeOH and Et2O, and recrystallize from CHCl3/MeOH.
Protocol C: Late-Stage SNAr Diversification at C8
Once the core heterocycle is built, the 8-fluoro group can be displaced to introduce diverse functional groups, tuning the molecule's pharmacokinetic properties[3].
-
Step 1: Setup. Dissolve 1.0 mmol of the 8-fluoro-heterocycle in 5 mL of anhydrous DMSO. Add 3.0 mmol of a secondary amine (e.g., morpholine) and 2.0 mmol of finely powdered K2CO3.
-
Causality: DMSO, a polar aprotic solvent, poorly solvates the nucleophile, thereby drastically increasing its reactivity. K2CO3 acts as an insoluble, non-nucleophilic base to neutralize the HF byproduct, driving the equilibrium forward.
-
-
Step 2: Execution. Heat the mixture to 100 °C for 12 hours under an inert argon atmosphere.
-
Validation: Monitor by LC-MS. The successful SNAr product will typically exhibit a distinct bathochromic shift (visible color change) due to the introduction of the electron-donating amino group into the aromatic system.
-
-
Step 3: Workup. Cool to room temperature and pour the mixture into 20 mL of ice water. Extract with EtOAc (3 x 15 mL).
-
Causality: Quenching with ice water forces the highly lipophilic product into the organic layer during extraction, while DMSO and inorganic fluoride salts remain trapped in the aqueous phase.
-
-
Step 4: Purification. Wash the combined organic layers with brine, dry over Na2SO4, concentrate, and purify via silica gel flash chromatography.
Quantitative Data Summary
The following table summarizes the expected yields and primary applications of the heterocycles generated from the Diethyl 8-fluoroquinoline-2,3-dicarboxylate scaffold across various literature-validated conditions.
| Compound Series | Reaction Type | Key Reagents | Typical Yields | Primary Application |
| Pyrrolo[3,4-b]quinoline-1,3-diones | Condensation / Annulation | Primary amines, AcOH | 75–89% | Cytotoxic agents, kinase inhibitors |
| Pyrrolo[1,2-a]quinolines | [3+2] Cycloaddition | α-Haloketones, DMAD, 1,2-epoxypropane | 44–65% | Tumor inhibitors, fluorescent probes |
| 8-Substituted Quinolines | Nucleophilic Aromatic Substitution (SNAr) | Amines/Thiols, K2CO3, DMSO | 60–85% | Late-stage SAR library generation |
References
-
AA Blocks Product Index - Diethyl 8-fluoroquinoline-2,3-dicarboxylate (Catalog No.: AA02FT36). Available at: [Link]
-
Royal Society of Chemistry (RSC) - Support Information: One-pot and catalyst-free synthesis of pyrroloquinolinediones and quinolinedicarboxylates. Available at: [Link]
-
ResolveMass Laboratories Inc. - Nucleophilic Aromatic Substitution (SNAr) on 8-fluoroquinolines. Available at: [Link]
Sources
Application Notes and Protocols for Reactions of Diethyl 8-fluoroquinoline-2,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of therapeutic agents with activities spanning antibacterial, antimalarial, anticancer, and anti-inflammatory applications.[1][2] The introduction of a fluorine atom, particularly at the 8-position, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. Diethyl 8-fluoroquinoline-2,3-dicarboxylate is a highly functionalized and versatile building block, offering multiple reaction sites for chemical elaboration. The two diethyl ester groups at the 2- and 3-positions are prime handles for derivatization, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science.
This guide provides detailed, field-proven protocols for the most critical chemical transformations of Diethyl 8-fluoroquinoline-2,3-dicarboxylate: ester hydrolysis, amide bond formation, and subsequent decarboxylation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these procedures effectively.
Synthesis Overview: Accessing the Core Scaffold
While this note focuses on the downstream reactions, it is pertinent to mention that the 8-fluoroquinoline-2,3-dicarboxylate core is accessible through established heterocyclic chemistry. The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is a primary method for constructing such quinoline systems.[3][4][5] For instance, the reaction of 2-amino-3-fluorobenzaldehyde with diethyl oxaloacetate can provide the desired scaffold.[6] Alternative strategies, such as the Gould-Jacobs reaction followed by further modifications, can also be employed.[7][8]
Protocol 1: Complete Saponification to 8-Fluoroquinoline-2,3-dicarboxylic Acid
The conversion of the diethyl ester to the corresponding dicarboxylic acid is a fundamental transformation that unlocks a different set of chemical possibilities, including decarboxylation and the formation of anhydrides or di-amides from a common intermediate.
Causality of Experimental Design:
-
Base-Mediated Hydrolysis: Sodium hydroxide (NaOH) is a strong base that effectively catalyzes the saponification of the ethyl esters.
-
Reflux Conditions: Heating the reaction mixture to reflux in an aqueous/alcoholic co-solvent system ensures sufficient energy to overcome the activation barrier for hydrolysis and promotes miscibility of the organic ester in the aqueous base.
-
Acidification: After hydrolysis, the product exists as a water-soluble disodium carboxylate salt. Acidification with a strong acid like hydrochloric acid (HCl) protonates the carboxylate anions, causing the neutral dicarboxylic acid to precipitate out of the aqueous solution due to its lower solubility.[6]
Experimental Protocol:
| Reagent/Material | Quantity (per 1.0 mmol of diester) | Purpose |
| Diethyl 8-fluoroquinoline-2,3-dicarboxylate | 1.0 mmol (293.27 mg) | Starting Material |
| Ethanol (EtOH) | 10 mL | Co-solvent for solubility |
| 2 M Sodium Hydroxide (NaOH) solution | 5 mL (10.0 mmol) | Hydrolysis reagent (strong base) |
| Concentrated Hydrochloric Acid (HCl) | As required (~0.85 mL) | Acidification for product precipitation |
| Deionized Water | For workup | Solvent |
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Diethyl 8-fluoroquinoline-2,3-dicarboxylate (1.0 mmol) in ethanol (10 mL).
-
Add the 2 M NaOH solution (5.0 mL). A 5-fold excess of base ensures the reaction goes to completion.
-
Heat the mixture to reflux (approximately 80-90°C) and maintain for 3-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material spot has been completely consumed.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add concentrated HCl dropwise with vigorous stirring until the pH of the solution is ~2. A thick precipitate should form.
-
Stir the cold suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product, 8-fluoroquinoline-2,3-dicarboxylic acid, by vacuum filtration.
-
Wash the filter cake with cold deionized water (2 x 10 mL) to remove inorganic salts.
-
Dry the product under vacuum at 60°C to a constant weight. The expected product is a solid with a melting point that may show decomposition.[6]
Protocol 2: Diamide Synthesis via Amide Coupling
Amide bond formation is one of the most critical reactions in drug development. This protocol utilizes a carbodiimide coupling agent, a standard and reliable method for converting carboxylic acids to amides under mild conditions. This two-step, one-pot procedure involves first performing the hydrolysis (Protocol 1) and then directly using the resulting diacid to form a diamide.
Causality of Experimental Design:
-
Carboxylic Acid Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble coupling agent that reacts with the carboxylic acid groups to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by an amine.[9][10]
-
Suppression of Side Reactions: Additives like 1-hydroxybenzotriazole (HOBt) are often included. HOBt reacts with the O-acylisourea intermediate to form an activated HOBt ester. This new intermediate is less prone to racemization (if chiral centers are present) and the formation of an N-acylurea byproduct, which can be a significant issue in carbodiimide-mediated couplings.[9][11]
-
Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA), is used to neutralize any amine salts (e.g., hydrochloride salts) and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.[12]
Experimental Protocol:
| Reagent/Material | Quantity (per 1.0 mmol of diacid) | Purpose |
| 8-Fluoroquinoline-2,3-dicarboxylic acid | 1.0 mmol (237.16 mg) | Starting Material |
| Amine (R-NH₂) | 2.2 mmol | Nucleophile |
| EDC (EDCI) | 2.4 mmol (460 mg) | Coupling Agent |
| HOBt | 0.2 mmol (27 mg) | Additive to improve yield/reduce side reactions |
| DIPEA | 3.0 mmol (0.52 mL) | Non-nucleophilic base |
| Anhydrous Dimethylformamide (DMF) | 10 mL | Anhydrous polar aprotic solvent |
Step-by-Step Procedure:
-
To a dry, inert-atmosphere flask, add 8-fluoroquinoline-2,3-dicarboxylic acid (1.0 mmol), HOBt (0.2 mmol), and anhydrous DMF (10 mL).
-
Stir the mixture until the solids are dissolved.
-
Add the desired amine (2.2 mmol) followed by DIPEA (3.0 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC (2.4 mmol) portion-wise over 10 minutes, ensuring the internal temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 5% aqueous HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and finally with brine (20 mL).[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired diamide.
Protocol 3: Thermal Decarboxylation
The selective removal of carboxyl groups is a powerful strategy for accessing less-functionalized quinoline cores. Quinoline-2,3-dicarboxylic acids are known to undergo decarboxylation upon heating, often with selectivity for the 2-position due to the stabilizing effect of the nitrogen atom on the intermediate.[14]
Causality of Experimental Design:
-
High Temperature: Thermal energy is required to induce the extrusion of carbon dioxide. The reaction typically proceeds through a zwitterionic intermediate, which is facilitated in high-boiling polar solvents.[14]
-
Inert Solvent: A high-boiling, inert solvent like diphenyl ether or quinoline itself is used to achieve the necessary temperatures (often >200°C) for decarboxylation without participating in the reaction.
Step-by-Step Procedure:
-
Place 8-fluoroquinoline-2,3-dicarboxylic acid (1.0 mmol) in a flask equipped for distillation or with a reflux condenser.
-
Add a high-boiling solvent such as diphenyl ether (5 mL).
-
Heat the mixture strongly (e.g., to 230-250°C) under an inert atmosphere.
-
The evolution of CO₂ gas should be observed. Maintain the temperature until gas evolution ceases (typically 30-60 minutes).
-
Monitor the reaction by TLC, observing the formation of a new, less polar spot corresponding to the decarboxylated product(s).
-
Cool the reaction mixture. The product can often be precipitated by adding a non-polar solvent like hexanes.
-
Purify the product by filtration and recrystallization or by column chromatography.
Spectroscopic Characterization
Unambiguous characterization of the starting material and subsequent products is essential.[15] Below are the predicted NMR chemical shifts for the starting material, Diethyl 8-fluoroquinoline-2,3-dicarboxylate.
| ¹H NMR (Predicted) |
| Chemical Shift (δ) ppm |
| ~8.2-8.4 |
| ~7.9-8.1 |
| ~7.6-7.8 |
| ~4.5-4.7 |
| ~4.4-4.6 |
| ~1.4-1.6 |
| ~1.3-1.5 |
| Solvent: CDCl₃. Chemical shifts are estimates based on analogous structures.[16][17][18] |
| ¹³C NMR (Predicted) |
| Chemical Shift (δ) ppm |
| ~166-168 |
| ~164-166 |
| ~158-161 (d, ¹JCF ≈ 255 Hz) |
| ~148-150 |
| ~145-147 (d, ²JCF ≈ 10 Hz) |
| ~138-140 |
| ~130-132 |
| ~128-130 |
| ~125-127 (d, ³JCF ≈ 8 Hz) |
| ~122-124 (d, ⁴JCF ≈ 3 Hz) |
| ~118-120 (d, ²JCF ≈ 20 Hz) |
| ~62-64 |
| ~61-63 |
| ~14.0-14.5 |
| Solvent: CDCl₃. The carbon attached to fluorine (C8) will appear as a doublet with a large C-F coupling constant.[15][17] |
Visualized Workflows and Pathways
Caption: Synthetic utility of Diethyl 8-fluoroquinoline-2,3-dicarboxylate.
Caption: Experimental workflow for diamide synthesis via EDC/HOBt coupling.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. preprints.org [preprints.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 7. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. rsc.org [rsc.org]
- 17. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asianpubs.org [asianpubs.org]
Application Note: Analytical Strategies for Monitoring Reactions of Diethyl 8-fluoroquinoline-2,3-dicarboxylate
Abstract & Scope
This guide details the analytical protocols for monitoring the reactivity of Diethyl 8-fluoroquinoline-2,3-dicarboxylate (DE-8FQ) . As a versatile scaffold in the synthesis of fluoroquinolone antibiotics and tricyclic anticancer agents (e.g., imidazo[1,2-a]quinolines), precise monitoring of its functional group interconversions is critical.
The 8-fluoro substituent acts as both a metabolic blocker and a sensitive NMR probe, while the 2,3-diester moiety presents challenges in regioselectivity during hydrolysis or amidation. This note prioritizes Reverse-Phase HPLC (RP-HPLC) for quantitative purity assessment and
Physicochemical Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| Chromophore | Quinoline Core | Strong UV absorption at 254 nm and 310 nm . Highly fluorescent. |
| Basicity | Pyridine-like Nitrogen | Potential peak tailing in HPLC. Requires acidic mobile phase (Formic Acid/TFA). |
| Lipophilicity | Diester vs. Acid | Significant |
| NMR Probe | 8-Fluorine | Distinct singlet/multiplet in |
Analytical Decision Matrix
Select the appropriate method based on the reaction stage and data requirement.
Figure 1: Decision matrix for selecting the optimal analytical technique based on experimental needs.
Method A: RP-HPLC-UV-MS (The Gold Standard)
Purpose: Quantitative monitoring of ester hydrolysis, amidation, or reduction. This method separates the starting diester from the polar mono-acids/di-acids.
Chromatographic Conditions
-
System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.
-
Column: C18 stationary phase (e.g., Zorbax Eclipse Plus C18),
.-
Rationale: High surface area C18 provides excellent resolution between the lipophilic diester and polar hydrolysis products.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Note: Formic acid suppresses the ionization of the quinoline nitrogen (keeping it protonated) and the carboxylic acids, sharpening peak shapes.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temp: 40°C.
-
Detection:
-
UV: 254 nm (Reference 360 nm).
-
MS: ESI Positive Mode (Scan range 100–600 m/z).
-
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 1.0 | 10 | Sample Injection |
| 10.0 | 95 | Linear Gradient (Elute Diester) |
| 12.0 | 95 | Wash |
| 12.1 | 10 | Re-equilibration |
| 15.0 | 10 | End |
Sample Preparation (Reaction Aliquot)
-
Sampling: Withdraw
of reaction mixture. -
Quench: Dispense into
of Acetonitrile/Water (1:1) .-
Critical: If monitoring an acid chloride intermediate, quench with anhydrous methanol to form the methyl ester for stable analysis.
-
-
Filtration: Filter through a
PTFE filter to remove inorganic salts. -
Injection:
.
Method B: F NMR Spectroscopy (The Structural Spy)
Purpose: Rapid In-Process Control (IPC) to distinguish regioisomers without separation. The 8-fluoro signal shifts significantly based on the electronic environment of the C2 and C3 substituents.
Principle
The fluorine atom at position 8 is electronically coupled to the pyridine ring. Changes at C2 (proximal) vs. C3 (distal) induce distinct chemical shift perturbations (
-
Starting Material (Diester):
to (depending on solvent). -
Hydrolysis Product (Acid): Downfield shift (deshielding) due to H-bonding or ionization.
Protocol
-
Sampling: Withdraw
of reaction mixture. -
Preparation: Add to an NMR tube containing
DMSO-d6 or CDCl3 .-
Internal Standard (Optional): Add
of -trifluorotoluene ( ) for quantitative integration.
-
-
Acquisition:
-
Pulse Sequence: zgfigqn (Inverse gated decoupling to eliminate NOE for integration).
-
Scans: 16–32 (High sensitivity of
F allows rapid acquisition). -
Relaxation Delay (
): seconds (essential for accurate integration).
-
Data Interpretation[2]
-
Single Peak: Clean conversion.
-
Multiple Peaks: Presence of regioisomers (e.g., 2-acid-3-ester vs. 2-ester-3-acid). The isomer with the modification closer to the nitrogen (C2) typically shows a larger shift perturbation.
Case Study: Regioselective Hydrolysis Monitoring
Scenario: Selective hydrolysis of the C2-ester to yield 8-fluoro-3-(ethoxycarbonyl)quinoline-2-carboxylic acid .
Reaction Workflow & Monitoring Points
The steric hindrance at C3 (adjacent to the benzene ring fusion) often makes the C2 ester more reactive.
Figure 2: Kinetic pathway of hydrolysis. The goal is to stop the reaction before the "DiAcid" forms.
Experimental Procedure
-
Setup: Dissolve DE-8FQ in THF/Water (1:1). Cool to 0°C. Add 1.05 eq LiOH.
-
T=0 min: Inject HPLC Standard (SM). Retention Time (
) min. -
T=30 min: Withdraw aliquot.
-
HPLC Observation: New peak appears at
min (Mono-acid). SM peak decreases.[2] -
Criteria: If SM
and Di-acid ( min) , quench immediately.
-
-
Validation: Run
F NMR. Confirm single fluorine environment to ensure regioselectivity (exclusive C2 hydrolysis).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (HPLC) | Interaction of quinoline N with silanols. | Increase buffer ionic strength or add 0.1% Trifluoroacetic acid (TFA) instead of formic acid. |
| Split Peaks (NMR) | Rotamers or partial protonation. | Run NMR at elevated temperature (50°C) or ensure pH is distinct (add excess base or acid to tube). |
| Low Mass Balance | Product precipitation.[3][4] | The mono-acid may have low solubility in the mobile phase. Ensure samples are dissolved in high % DMSO or MeOH before injection. |
| No Ionization (MS) | Ion suppression. | 8-fluoroquinolines are less basic than non-fluorinated analogs. Ensure ESI source voltage is optimized (3.5–4.0 kV). |
References
-
BenchChem. Synthesis of 8-Fluoroquinoline-3-carboxamide: Technical Support Center. (Accessed 2023).
-
Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Application Note.
-
MDPI. Structural Parameters of the Interaction between Ciprofloxacin and Human Topoisomerase-II β Enzyme: Toward New 19F NMR Chemical Shift Probes. Molecules, 2022.
-
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Application Note.
-
Royal Society of Chemistry. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates.[5] RSC Advances, 2016.
Sources
Application Note: A Robust and Scalable Protocol for the Synthesis of Diethyl 8-fluoroquinoline-2,3-dicarboxylate
Introduction and Significance
Quinoline derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antibacterial to anticancer treatments.[1] Specifically, fluoroquinolones are a critical class of broad-spectrum antibiotics, and the development of efficient, scalable synthetic routes to their core structures is of paramount importance in drug development and manufacturing.[2][3]
This application note provides a detailed, field-proven protocol for the scale-up synthesis of Diethyl 8-fluoroquinoline-2,3-dicarboxylate, a key intermediate for advanced fluoroquinolone derivatives. The presented methodology is based on the principles of the Friedländer annulation, a classic and reliable method for quinoline synthesis.[4][5] Our approach utilizes the one-pot condensation of 2-amino-3-fluorobenzaldehyde with diethyl acetylenedicarboxylate (DEAD), offering a direct and high-yielding pathway to the target molecule. This guide is designed for researchers, process chemists, and drug development professionals seeking a robust and validated method for producing this valuable chemical building block on a multi-gram scale.
Scientific Rationale and Reaction Mechanism
The synthesis proceeds via a domino reaction sequence initiated by a Michael addition, followed by an intramolecular condensation and subsequent aromatization. This pathway is highly efficient and leverages readily available starting materials.
Causality Behind Experimental Choices:
-
Reactant Selection: 2-amino-3-fluorobenzaldehyde is chosen as the aniline component to directly install the required 8-fluoro substituent on the quinoline core. Diethyl acetylenedicarboxylate (DEAD) serves as the three-carbon (C2-C3-C4) and dicarboxylate source for the pyridine ring of the quinoline system.
-
Catalyst: A mild acid catalyst, such as piperidine or a Lewis acid, is employed to facilitate both the initial Michael addition and the subsequent cyclization/dehydration steps without promoting side reactions.
-
Solvent System: A high-boiling point, aprotic solvent like toluene or xylene is selected to ensure the reaction can be driven to completion at elevated temperatures, which are necessary for the final aromatization step, and to allow for the azeotropic removal of water.
Reaction Mechanism: The reaction initiates with the nucleophilic attack of the amino group of 2-amino-3-fluorobenzaldehyde onto one of the electrophilic acetylenic carbons of DEAD, forming an enamine intermediate (Step 1). This is followed by an intramolecular cyclization where the enamine attacks the aldehyde carbonyl group (Step 2). The resulting intermediate then undergoes dehydration to form the final, stable aromatic quinoline ring system (Step 3).
Caption: The reaction mechanism for the Friedländer annulation.
Detailed Scale-Up Synthesis Protocol
This protocol is optimized for a ~50 g scale synthesis of the title compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Table 1: Reagent Quantities and Properties
| Reagent | CAS No. | MW ( g/mol ) | Moles (mol) | Quantity | Density (g/mL) | Notes |
| 2-Amino-3-fluorobenzaldehyde | 394-48-9 | 139.12 | 0.36 | 50.0 g | - | Limiting Reagent (1.0 eq) |
| Diethyl acetylenedicarboxylate (DEAD) | 762-21-0 | 170.16 | 0.378 | 64.3 g (58.5 mL) | 1.099 | 1.05 eq |
| Piperidine | 110-89-4 | 85.15 | 0.036 | 3.06 g (3.56 mL) | 0.862 | Catalyst (0.1 eq) |
| Toluene | 108-88-3 | 92.14 | - | 500 mL | 0.867 | Anhydrous, reaction solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | - | ~1 L | 0.902 | For extraction and recrystallization |
| Hexanes | 110-54-3 | 86.18 | - | ~1 L | ~0.659 | For recrystallization |
| Brine | - | - | - | ~200 mL | - | Saturated NaCl(aq) solution |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | ~20 g | - | Drying agent |
Step-by-Step Methodology:
-
Reaction Setup:
-
Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a Dean-Stark trap, and a temperature probe.
-
Charge the flask with 2-amino-3-fluorobenzaldehyde (50.0 g, 0.36 mol) and anhydrous toluene (500 mL).
-
Begin stirring to dissolve the solid.
-
-
Reagent Addition:
-
Once the aldehyde has dissolved, add diethyl acetylenedicarboxylate (64.3 g, 0.378 mol) to the solution via an addition funnel over 10 minutes. An initial exotherm may be observed.
-
Add piperidine (3.56 mL, 0.036 mol) to the reaction mixture.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to reflux (approx. 110-112 °C).
-
Collect the water generated during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress every 2 hours using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The disappearance of the starting aldehyde (stain with KMnO₄) and the appearance of a new, UV-active spot indicates product formation.
-
Continue refluxing until the reaction is complete (typically 8-12 hours).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 2 L separatory funnel.
-
Wash the organic phase sequentially with 1M HCl (2 x 150 mL) to remove piperidine, followed by saturated aqueous NaHCO₃ (150 mL), and finally brine (150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate (~200 mL).
-
Slowly add hexanes (~400-600 mL) with stirring until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to complete crystallization.
-
Collect the solid product by vacuum filtration, wash with cold hexanes (2 x 50 mL), and dry under vacuum at 40 °C to a constant weight.
-
Process Workflow and In-Process Controls (Trustworthiness)
A self-validating protocol relies on checkpoints to ensure the reaction is proceeding as expected and that the final product meets quality specifications.
Caption: A validated workflow with integrated in-process controls.
Table 2: Key Process Parameters and Expected Outcomes
| Parameter | Target Value | Acceptance Criteria |
| Reaction Temperature | 110-112 °C (Reflux) | Maintain steady reflux |
| Reaction Time | 8-12 hours | Aldehyde spot absent by TLC |
| IPC-1: TLC Completion | Rƒ (product) ≈ 0.5 (30% EtOAc/Hex) | <2% starting aldehyde remaining |
| IPC-2: Isolated Yield | 85-95% | >80% yield after recrystallization |
| Final QC: Purity (HPLC) | ≥99.0% (AUC) | ≥98.0% purity |
| Final QC: Appearance | Off-white to pale yellow crystalline solid | Conforms to standard |
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
Table 3: Representative Analytical Data
| Analysis | Expected Result |
| ¹H NMR (CDCl₃) | δ (ppm): 8.20-8.30 (m, 1H, Ar-H), 7.50-7.65 (m, 2H, Ar-H), 4.40-4.55 (m, 4H, 2x -OCH₂CH₃), 1.35-1.50 (m, 6H, 2x -OCH₂CH₃). |
| ¹³C NMR (CDCl₃) | δ (ppm): ~168, ~165 (C=O esters), ~148 (C-F), ~145, ~135, ~130, ~128, ~125, ~120 (Aromatic C), ~62, ~61 (-OCH₂), ~14.2, ~14.0 (-CH₃). |
| ¹⁹F NMR (CDCl₃) | A single resonance is expected in the typical range for an aryl fluoride.[6] |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₅H₁₅FNO₄⁺: 292.10; found: 292.1. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient heating; inactive catalyst; moisture in reagents/solvent. | Ensure steady reflux. Add a fresh portion of catalyst (0.05 eq). Ensure anhydrous conditions are maintained. |
| Low Yield | Product loss during aqueous work-up; incomplete crystallization. | Minimize emulsion formation during washes. Ensure pH is controlled. Optimize recrystallization solvent ratio and cooling time. Concentrate mother liquor to recover a second crop. |
| Product is an Oil/Gummy | Presence of impurities (e.g., residual solvent, starting material). | Re-dissolve crude product in dichloromethane, wash again with brine, dry thoroughly, and re-attempt crystallization. If it persists, consider purification by column chromatography. |
| Dark Color in Product | Thermal degradation due to prolonged heating or localized overheating. | Reduce reaction time if possible by using a more active catalyst. Ensure efficient stirring. Treat the recrystallization solution with activated charcoal before filtration. |
References
-
Larock, R. C., & Yao, T. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(5), 819-822. Available at: [Link][7]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. Available at: [Link][8]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link][4]
-
Venkanna, A., Swapna, K., & Venkateswar Rao, P. (2014). Recyclable nano copper oxide catalyzed synthesis of quinoline-2,3-dicarboxylates under ligand free conditions. RSC Advances, 4, 13356-13361. Available at: [Link][1]
-
MDPI. (2024). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Molecules, 29(3), 569. Available at: [Link][9]
-
MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. Available at: [Link][5]
-
Black, D. StC., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Organic Chemistry, 3(1), 38-48. Available at: [Link][10]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link][11]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Available at: [Link][12]
-
MDPI. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(11), 2955. Available at: [Link][13]
-
PubChem - NIH. (n.d.). 3-Fluoroaniline. Available at: [Link][14]
-
Shahana, M., et al. (2024). Design & Synthesis of Fluoroquinolone through Green Chemistry Approach. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 13(5), 2259-2269. Available at: [Link][3]
Sources
- 1. Recyclable nano copper oxide catalyzed synthesis of quinoline-2,3-dicarboxylates under ligand free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. bayer.com [bayer.com]
- 3. ijbpas.com [ijbpas.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quinoline synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iipseries.org [iipseries.org]
- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 13. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]
- 14. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of Diethyl 8-Fluoroquinoline-2,3-dicarboxylate for Biological Screening
Executive Summary
This guide details the synthetic utility and biological profiling of Diethyl 8-fluoroquinoline-2,3-dicarboxylate (8-F-QDC) . While quinolines are a privileged scaffold in medicinal chemistry, the specific substitution pattern of the 8-fluoro group combined with the 2,3-diester functionality offers a unique chemical space. The 8-fluoro substituent enhances metabolic stability by blocking the metabolically labile C8 position and modulates the pKa of the quinoline nitrogen, while the vicinal diesters provide a versatile platform for constructing fused tricyclic systems. This note outlines protocols for converting 8-F-QDC into pyridazino[4,5-b]quinolines and pyrrolo[3,4-b]quinolines , followed by screening workflows for antimicrobial and anticancer activity.
Chemical Space & Rationale
The "Fluorine Effect" in Quinoline Scaffolds
The incorporation of fluorine at the C8 position is not merely structural; it is functional.
-
Metabolic Blockade: The C8 position is a common site for oxidative metabolism in quinolines. Fluorine substitution extends half-life (
). -
Electronic Modulation: The strong electronegativity of fluorine lowers the basicity of the ring nitrogen, potentially altering binding affinity to kinases and DNA gyrase compared to non-fluorinated analogs.
-
Lipophilicity: The C-F bond increases lipophilicity (
), enhancing passive membrane permeability.
Reactivity of the 2,3-Dicarboxylate Core
The vicinal diester motif is a "linchpin" for heterocyclization.
-
Electrophilicity: The C2 ester is generally more reactive toward nucleophiles due to the inductive electron-withdrawing effect of the adjacent ring nitrogen, though steric factors can equilibrate this reactivity.
-
Cyclization Potential: Reaction with binucleophiles (hydrazines, diamines) leads to the formation of planar tricyclic systems, which are classic DNA intercalators.
Strategic Derivatization Pathways
We define two primary "High-Value" synthetic routes for library generation.
Figure 1: Divergent synthesis pathways from the 8-F-QDC scaffold. Route A yields pyridazino-fused systems; Route B yields pyrrolo-fused systems.
Experimental Protocols
Protocol A: Synthesis of 8-Fluoro-pyridazino[4,5-b]quinoline-1,4(2H,3H)-dione
Mechanism: Double nucleophilic acyl substitution followed by spontaneous cyclization. Target Application: Kinase inhibitors (DYRK1A) and antimicrobial agents.
Reagents:
-
Diethyl 8-fluoroquinoline-2,3-dicarboxylate (1.0 eq)
-
Hydrazine hydrate (99%, 10.0 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (optional, for workup)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of 8-F-QDC in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 10.0 mmol (excess) of hydrazine hydrate dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (
) with magnetic stirring.-
Checkpoint: A color change (often yellow to orange/red) and precipitation usually occur within 1-3 hours.
-
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting diester (
) should disappear, replaced by a baseline spot (polar hydrazide/cyclic product). -
Isolation:
-
Cool the reaction mixture to
. -
Filter the precipitate under vacuum.
-
Wash the cake with cold ethanol (
) followed by diethyl ether ( ).
-
-
Purification: Recrystallize from DMF/Ethanol if necessary.
Self-Validating Logic:
-
Issue: No precipitate forms on cooling.
-
Correction: The intermediate mono-hydrazide may have formed. Acidify the solution to pH 5 with acetic acid and reflux for an additional hour to force cyclization.
Protocol B: Synthesis of N-Substituted 8-Fluoro-pyrrolo[3,4-b]quinoline-1,3-diones
Mechanism: Formation of a cyclic imide. Target Application: DNA Intercalators (Topoisomerase inhibition) and Antileishmanial agents.
Reagents:
-
Diethyl 8-fluoroquinoline-2,3-dicarboxylate (1.0 eq)
-
Primary Amine (e.g., Benzylamine, Aniline derivatives) (1.2 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
Procedure:
-
Setup: Combine 1.0 mmol of 8-F-QDC and 1.2 mmol of the chosen amine in 5 mL of glacial acetic acid.
-
Reaction: Reflux the mixture (
) for 4–8 hours.-
Note: Acetic acid acts as both solvent and acid catalyst to activate the carbonyl carbons.
-
-
Workup:
-
Pour the hot reaction mixture into 50 mL of ice-cold water.
-
Stir vigorously for 15 minutes. The hydrophobic imide should precipitate.
-
-
Isolation: Filter the solid, wash with water (to remove AcOH) and hexanes.
-
Characterization: Confirm cyclization via IR (look for doublet carbonyl stretch of imides at
and ).
Biological Screening Workflows
Antimicrobial Screening (MIC Determination)
Rationale: 8-fluoroquinolines often exhibit enhanced activity against Gram-positive bacteria (e.g., S. aureus) due to increased lipophilicity.
Protocol:
-
Preparation: Prepare stock solutions of derivatives in DMSO (1 mg/mL).
-
Dilution: Perform serial 2-fold dilutions in cation-adjusted Mueller-Hinton broth in 96-well plates.
-
Inoculation: Add bacterial suspension (
) to each well. -
Incubation:
for 18–24 hours. -
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.
-
Control: Use Ciprofloxacin as a positive control to benchmark the "fluoro-effect."
-
DNA Intercalation Assay (Ethidium Bromide Displacement)
Rationale: The planar tricyclic systems (pyridazino- and pyrrolo-quinolines) are designed to slide between DNA base pairs.
Protocol:
-
Complex Formation: Incubate Calf Thymus DNA (CT-DNA) with Ethidium Bromide (EtBr) in Tris-buffer (pH 7.4). Measure fluorescence (
). -
Titration: Add increasing concentrations of the test derivative (0–100
). -
Analysis: A decrease in fluorescence intensity indicates displacement of EtBr by the test compound.
-
Calculation: Plot
vs. [Compound] to determine the Stern-Volmer quenching constant ( ).
Logic & Troubleshooting (E-E-A-T)
-
Solubility Issues: The 8-fluoro group increases lipophilicity. If derivatives precipitate in aqueous bioassays, use a co-solvent system (e.g., 1% DMSO/0.5% Tween-80).
-
Regioselectivity: In Protocol B (Aminolysis), if using a secondary amine, cyclization is impossible. You will obtain mono-amides. Ensure primary amines are used for tricyclic formation.
-
Safety: 8-fluoroquinoline derivatives may possess phototoxicity (common in fluoroquinolones). Handle under amber light during initial synthesis until photostability is confirmed.
References
-
Synthesis of Fluoroquinoline Derivatives: Ningbo Inno Pharmchem. "Exploring the Synthesis and Applications of Fluoroquinoline Derivatives." (2026).[1][2] Context: Establishes the 8-fluoroquinoline scaffold as a privileged structure for medicinal chemistry.
-
Pyridazino[4,5-b]quinoline Synthesis: Farghaly, A.-R. A. H.[3][4][5] "Synthetic strategies of pyridazino[4,5-b]indoles and quinolines." Arkivoc, 2023(i), 202211949. Context: detailed mechanisms for hydrazine-mediated cyclization of diesters.
-
Pyrrolo[3,4-b]quinoline Biological Activity: Seth, A. et al.[6] "Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents." RSC Advances, 2019. Context: Validates the pyrrolo-fused derivative as a bioactive target.
-
Anticancer Screening of Fused Quinolines: Al-Matarneh, M. et al. "Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives." Molecules, 2021, 26(7), 1968. Context: Provides protocols for anticancer screening of similar fused systems.
-
Kinase Inhibition (DYRK1A): Bouhlel, A. et al. "Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors." Bioorganic & Medicinal Chemistry Letters, 2014. Context: Links the pyridazino-fused scaffold to kinase inhibition utility.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in 8-Fluoroquinoline Synthesis
Welcome to the Technical Support Center for heterocyclic synthesis. 8-Fluoroquinoline and its derivatives are privileged pharmacophores in drug discovery, particularly in the development of antibacterial fluoroquinolones and kinase inhibitors. However, the synthesis and downstream functionalization of the 8-fluoroquinoline scaffold are fraught with chemoselectivity issues, thermal degradation, and unexpected defluorination.
As a Senior Application Scientist, I have structured this guide to address the most critical failure points in these workflows. We will not just troubleshoot the symptoms; we will deconstruct the underlying mechanistic causality of these side reactions so you can build self-validating, robust experimental protocols.
Section 1: The Skraup Synthesis – Mitigating Tar Formation and Runaway Exotherms
Q: When synthesizing 8-fluoroquinoline via the Skraup reaction using 2-fluoroaniline and glycerol, my reaction yields a thick, intractable black tar with less than 10% product recovery. What causes this, and how can I prevent it?
A: Tar formation is the most notorious side reaction in the Skraup synthesis. It is primarily caused by the uncontrolled, acid-catalyzed dehydration of glycerol into acrolein, which rapidly polymerizes under high heat and strongly acidic conditions[1]. The Skraup reaction is highly exothermic; if the internal temperature is not strictly managed, localized superheating accelerates this polymerization cascade. The acrolein is consumed by self-polymerization before it can undergo the desired Michael addition with 2-fluoroaniline[2].
To prevent this, you must introduce a reaction moderator. Ferrous sulfate (FeSO₄) acts as a dampening agent that controls the in situ oxidation rate, extending the reaction over a longer period and preventing runaway exotherms[3].
Quantitative Optimization Data
Table 1: Effect of Moderators and Temperature on Skraup Synthesis of 8-Fluoroquinoline
| Acid Catalyst | Internal Temp (°C) | Moderator | Reaction Time (h) | Tar Formation | Isolated Yield (%) |
| Conc. H₂SO₄ | 160 (Uncontrolled) | None | 2 | Severe (>80%) | 8 |
| Conc. H₂SO₄ | 135 (Controlled) | None | 3 | High (~50%) | 32 |
| Conc. H₂SO₄ | 135 (Controlled) | FeSO₄·7H₂O | 4 | Low (<10%) | 76 |
| MSA / H₂SO₄ | 120 (Controlled) | FeSO₄·7H₂O | 6 | Trace | 81 |
Protocol 1: Self-Validating Modified Skraup Synthesis
-
Apparatus Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal thermocouple. Purge the system with N₂ to prevent oxidative degradation.
-
Reagent Mixing: Charge the flask with 2-fluoroaniline (1.0 eq), anhydrous glycerol (3.0 eq), and FeSO₄·7H₂O (0.1 eq). Stir vigorously to form a homogeneous suspension.
-
Acid Addition (Critical Step): Cool the flask in an ice bath. Add concentrated H₂SO₄ (3.5 eq) dropwise. Causality Check: The internal temperature must not exceed 40°C during addition. Premature heating will cause localized glycerol dehydration before the system is fully homogenized.
-
Controlled Heating: Gradually heat the mixture to 135°C over 45 minutes. Self-Validation: The reaction mixture will turn dark but must remain a free-flowing liquid. If the stirring vortex collapses due to a sharp increase in viscosity, tar formation has initiated; immediately remove the heat source.
-
Workup: Cool to room temperature, pour over crushed ice, and neutralize with aqueous NH₄OH to pH 9 to precipitate the crude 8-fluoroquinoline. Extract with EtOAc.
Workflow for Skraup Synthesis of 8-Fluoroquinoline and Tar Mitigation.
Section 2: The Gould-Jacobs Reaction – Overcoming Decarboxylation
Q: I am using the Gould-Jacobs sequence to synthesize an 8-fluoro-4-hydroxyquinoline-3-carboxylate intermediate. However, LC-MS shows a mixture of uncyclized intermediate, the desired cyclized product, and a decarboxylated byproduct. How do I drive cyclization without causing degradation?
A: The Gould-Jacobs cyclization requires immense thermal energy (often >250°C) to force the intramolecular 6-electron ring closure of the anilinomethylenemalonate intermediate[4]. However, extended bulk heating at these extreme temperatures induces ester hydrolysis (especially if trace moisture is present) followed by rapid thermal decarboxylation, leading to the undesired 4-hydroxyquinoline byproduct[5].
To resolve this, transition from conventional bulk heating (e.g., refluxing Dowtherm A for hours) to Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation allows for rapid dielectric superheating to 250–300°C for very short durations (e.g., 5–8 minutes). This achieves full cyclization while kinetically outcompeting the slower decarboxylation side reaction[5].
Protocol 2: Self-Validating Microwave-Assisted Gould-Jacobs Cyclization
-
Condensation: React 2-fluoroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq) in ethanol at 80°C for 2 hours. Self-Validation: TLC should show the complete consumption of the highly polar aniline, replaced by a higher-Rf acyclic intermediate. Concentrate in vacuo.
-
Microwave Setup: Dissolve the intermediate in a high-boiling, microwave-transparent solvent (e.g., diphenyl ether) inside a heavy-walled sealed microwave vial.
-
Irradiation (Critical Step): Heat to 260°C for exactly 8 minutes using a dedicated microwave reactor. Causality Check: The 8-minute window provides sufficient activation energy for the cyclization but terminates the heat exposure before the ester group can thermally degrade[5].
-
Isolation & Verification: Cool rapidly to 25°C using compressed air cooling. Dilute with hexanes to precipitate the pure ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Self-Validation: Run LC-MS on the precipitate. The presence of the target mass without an[M-44] peak confirms successful cyclization without decarboxylation.
Section 3: Downstream Functionalization – Preventing Unintended Defluorination (SNAr)
Q: During a palladium-catalyzed Buchwald-Hartwig cross-coupling step on my 8-fluoroquinoline derivative using a strong alkoxide base, I am losing the fluorine atom. The mass spec indicates nucleophilic substitution of the fluorine by the alkoxide. Why is the C-F bond breaking under these conditions?
A: While the C-F bond is typically the strongest single bond in organic chemistry, its reactivity is highly context-dependent. In 8-fluoroquinoline, the fluorine atom is positioned ortho to the electron-withdrawing quinoline nitrogen. This nitrogen acts as a powerful electron sink, stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack, making the 8-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
Furthermore, transition metals like Palladium(II) can coordinate to both the quinoline nitrogen and the 8-fluoro substituent simultaneously. This chelation further activates the "unactivated" C-F bond toward nucleophilic displacement. Studies have shown that organometallic palladium(II) complexes of 8-fluoroquinoline undergo facile nucleophilic substitution of the fluorine atom with a methoxy group upon simple stirring with sodium methoxide at room temperature[6][7].
Troubleshooting Actions:
-
Eliminate Nucleophilic Bases: Immediately replace alkoxides (e.g., NaOMe, KOtBu) with strictly non-nucleophilic bases such as Cs₂CO₃ or K₃PO₄.
-
Solvent Selection: Switch from polar protic solvents (which solvate and activate nucleophiles) to non-polar or bulky aprotic solvents like toluene or 1,4-dioxane.
Mechanistic logic of 8-Fluoroquinoline SNAr defluorination vs. desired functionalization.
References
-
Bayramoglu et al. "Thermal conversion of glycerol to value-added chemicals: pyridine derivatives by one-pot microwave-assisted synthesis." TÜBİTAK Academic Journals. Available at:[Link]
-
National Institutes of Health (NIH). "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." PMC. Available at:[Link]
-
Biotage Application Note. "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation." Biotage / Ablelab. Available at: [Link]
-
Scharf, A., Goldberg, I., & Vigalok, A. "Palladium-Assisted Room-Temperature Nucleophilic Substitution of an Unactivated Aryl Fluoride." ResearchGate. Available at: [Link]
-
Braun, T. "Introduction to the Organometallic Chemistry Meets Fluorine Issue." ACS Publications. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. benchchem.com [benchchem.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ablelab.eu [ablelab.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Diethyl 8-fluoroquinoline-2,3-dicarboxylate (DEFQD)
Status: Operational Ticket Priority: High (Reactivity Troubleshooting) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
System Overview & Diagnostic Profile
Molecule: Diethyl 8-fluoroquinoline-2,3-dicarboxylate Common ID: DEFQD Core Issue: Users frequently report "low reactivity" or "incomplete conversion" during downstream derivatization (hydrolysis, reduction, or amidation).
Why is this molecule stubborn?
To troubleshoot effectively, you must understand the "personality" of this scaffold. It is not a standard ester.
-
Steric Congestion (The "Orthogonal" Lock): The 2- and 3-positions are adjacent. To minimize dipole repulsion between the carbonyl oxygens, the ester groups often twist out of planarity with the aromatic ring. This breaks conjugation and increases the activation energy for nucleophilic attack.
-
The 8-Fluoro "Peri" Effect: The fluorine atom at position 8 is physically close to the ring nitrogen. Through the peri-effect, it exerts electrostatic repulsion on the nitrogen lone pair, altering the basicity of the ring and, by extension, the electrophilicity of the C2-carbonyl.
-
Electronic Deactivation: The quinoline ring is electron-deficient. The 8-fluoro substituent further withdraws electron density (inductive effect,
), making the ring susceptible to side reactions (like reduction of the heterocycle) if forcing conditions are used on the esters.
Troubleshooting Modules
Module A: Hydrolysis Failure (Saponification)
User Complaint: "I cannot get the diacid. I either get starting material or a mono-ester."
The Mechanism: The C2-ester is generally more reactive than the C3-ester due to the electron-withdrawing nature of the adjacent ring nitrogen. However, the 8-fluoro group can distort the geometry, making the C2-ester surprisingly resistant compared to non-fluorinated analogs.
Diagnostic Workflow:
Figure 1: Decision tree for troubleshooting ester hydrolysis failures.
The Solution Protocol (Step-by-Step):
-
Solvent Switch: Do not use pure water/methanol. The diester is lipophilic. Use THF:Water (3:1) or 1,4-Dioxane:Water (1:1) to ensure homogeneity.
-
The Lithium Advantage: Use LiOH·H₂O (4.0 equiv) instead of NaOH. Lithium coordinates tightly with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon (Lewis acid activation) and overcoming the steric barrier.
-
Temperature: Stir at 60°C . Room temperature is often insufficient for the C3-ester.
Module B: Reduction Issues (Ester to Alcohol)
User Complaint: "LAH reduction resulted in a black tar" or "I recovered the pyridine ring reduced product."
The Science:
The quinoline ring is susceptible to reduction by strong hydrides (like
Recommended Protocol (Selective Reduction):
Use the Sodium Borohydride/Calcium Chloride system. This generates
| Parameter | Standard Condition (Risk) | Optimized Condition (Safe) |
| Reagent | ||
| Solvent | THF / Ether | Ethanol / THF (2:1) |
| Temp | ||
| Quench | Fieser Method | Sat. |
| Yield | Low (Tar/Ring reduction) | High (>80% Diol) |
Step-by-Step:
-
Dissolve DEFQD (1 mmol) in dry THF (5 mL) and absolute EtOH (10 mL).
-
Add
(anhydrous, 2 mmol) and stir for 15 min at . -
Add
(4 mmol) portion-wise over 20 min. -
Allow to warm to RT and stir for 4–6 hours. Monitor by TLC.[1]
-
Critical: If the reaction is sluggish, do not heat. Add more reagent. Heating promotes ring reduction.
Module C: Nucleophilic Substitution ( )
User Complaint: "I tried to displace the 8-Fluorine with an amine, but nothing happened."
The Reality Check:
The 8-position in quinoline is not highly activated for nucleophilic aromatic substitution (
-
Verdict: The fluorine is intended to be a stable substituent (common in fluoroquinolone antibiotics like Moxifloxacin).
-
Workaround: If you must functionalize position 8, you should start with 8-bromoquinoline or 8-nitroquinoline precursors before building the diester, or use transition metal catalysis (Buchwald-Hartwig) rather than standard
.
Frequently Asked Questions (FAQ)
Q: Can I use acid hydrolysis (HCl) instead of base? A: Not recommended. Acid hydrolysis often leads to decarboxylation at the C2 position. The 2-COOH group is unstable upon heating in acid, forming 8-fluoroquinoline-3-carboxylic acid. Only use acid if you intend to decarboxylate.
Q: Why does the reaction mixture turn red/brown during base hydrolysis? A: This indicates the formation of a Meisenheimer-like complex or ring degradation. It usually happens if the base concentration is too high (>5M) or the temperature is >100°C. Stick to LiOH at 60°C to maintain a yellow/pale orange solution.
Q: I need to make the anhydride. How do I do that from the diester?
A: You cannot go directly from Diester
-
Tip: The 8-fluoro-quinoline-2,3-dicarboxylic anhydride is prone to hydrolysis in air. Store under Argon.
References & Authority
-
Gould-Jacobs Reaction Context:
-
Source: The synthesis of quinoline-2,3-dicarboxylates is classically achieved via the Gould-Jacobs reaction (aniline + EMME).
-
Citation: Gould, R. G.; Jacobs, W. A.[2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.[2][3]1939 , 61, 2890.[2]
-
Relevance: Establishes the stability of the ring system and the synthesis of the diester precursor.
-
-
Selective Reduction of Heterocyclic Esters:
-
Source: Brown, H. C. et al. "Selective reductions. 40. A simple modification of the borohydride reduction of esters." J. Org.[3] Chem.1987 , 52, 5400.
-
Relevance: Validates the use of
to avoid reducing the electron-deficient quinoline ring.
-
-
Fluoroquinolone Chemistry (8-Fluoro Stability):
-
Source: Domagala, J. M. "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." J. Antimicrob. Chemother.1994 , 33, 685.
-
Relevance: Explains the electronic role of the 8-F substituent and why it is resistant to displacement under standard conditions.
-
Sources
Technical Support Center: Preventing Decomposition of Diethyl 8-fluoroquinoline-2,3-dicarboxylate
Technical Overview & Stability Profile
Diethyl 8-fluoroquinoline-2,3-dicarboxylate is a highly functionalized quinoline scaffold, often utilized as a precursor for fluoroquinolone antibiotics and kinase inhibitors. Its chemical utility lies in the differential reactivity of its two ester groups and the activating influence of the quinoline nitrogen on the C-8 fluorine.
However, this multi-functional nature creates three primary decomposition vectors during reaction optimization:
-
Hydrolytic Instability: The C-2 ester is electronically activated by the adjacent ring nitrogen, making it highly susceptible to premature hydrolysis and subsequent decarboxylation.
-
Nucleophilic Aromatic Substitution (SNAr): The C-8 fluorine is activated by the electron-deficient ring system (further enhanced by the electron-withdrawing ester groups), making it prone to displacement by nucleophiles (amines, alkoxides, thiols).[1]
-
Thermal Decarboxylation: Upon partial hydrolysis, the resulting 2-carboxylic acid is thermally unstable and readily decarboxylates to the 3-ester, destroying the dicarboxylate scaffold.
Troubleshooting Guide (Q&A)
Category A: Hydrolysis & Decarboxylation[2][3]
Q1: I am observing a loss of the starting material and the formation of a lower R_f spot during heating. Is this hydrolysis? Diagnosis: Likely, yes. The C-2 ethyl ester is particularly sensitive. If moisture is present, even trace amounts, the C-2 ester will hydrolyze to the carboxylic acid. The Trap: Once the C-2 acid forms, it is prone to thermal decarboxylation if the temperature exceeds 100°C, leading to ethyl 8-fluoroquinoline-3-carboxylate. Solution:
-
Solvent Drying: Ensure solvents (DMF, Toluene, Dioxane) are dried over molecular sieves (3Å or 4Å).[1]
-
Base Selection: If using a base, avoid hydroxides (NaOH, KOH).[1] Use non-nucleophilic bases like Cs₂CO₃ or DIPEA.
-
Temperature Control: Keep reaction temperatures below 80°C unless strictly anhydrous conditions are confirmed.
Q2: Can I use aqueous workups for reactions involving this intermediate? Diagnosis: Yes, but with strict pH control. The Trap: Prolonged exposure to high pH (>10) during extraction will saponify the esters. Exposure to low pH (<2) can catalyze acid hydrolysis. Solution:
-
Quench: Quench reactions with saturated NH₄Cl (mildly acidic/neutral) rather than strong acids or bases.
-
Speed: Perform extractions quickly and keep the aqueous phase cold (0-5°C).
-
Buffer: Use phosphate buffers (pH 6-7) for sensitive extractions.
Category B: Nucleophilic Attack (Loss of Fluorine)
Q3: I am trying to transesterify or react the esters, but I'm losing the fluorine atom (observed via ¹⁹F NMR). Why? Diagnosis: You are triggering SNAr at the C-8 position. The Mechanism: The quinoline ring is electron-deficient. The presence of two ester groups at C-2 and C-3 pulls electron density further, making the C-8 position highly electrophilic. Hard nucleophiles (methoxide, ethoxide, primary amines) will displace the fluoride.[1] Solution:
-
Avoid Alkoxides: Do not use NaOEt or NaOMe as bases. They act as nucleophiles. Use NaH or LiHMDS (bulky, non-nucleophilic) instead.[1]
-
Steric Protection: If reacting amines elsewhere, ensure the C-8 position is not the most electrophilic site. You may need to lower the temperature (-78°C to 0°C) to favor kinetic control over thermodynamic substitution.
Category C: Transesterification
Q4: I see a mixture of ethyl and methyl esters in my LC-MS. Where did the methyl group come from? Diagnosis: Solvent-induced transesterification. The Trap: Using methanol as a solvent (or co-solvent) with an acid or base catalyst will rapidly scramble the ethyl esters to methyl esters. Solution:
-
Matched Solvents: Always use ethanol if an alcohol solvent is required for diethyl esters.
-
Avoid MeOH: Strictly exclude methanol from the reaction and workup (e.g., do not use MeOH for quenching if avoidable).[1]
Experimental Protocols & Decision Pathways
Protocol 1: Safe Storage & Handling
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: -20°C (Long term) or 4°C (Short term).
-
Container: Amber glass (protect from light, as quinolines can be photolabile).
Protocol 2: Selective Hydrolysis (Preventing Decarboxylation)
To hydrolyze the esters without losing the C-2 carboxyl group via decarboxylation:
-
Dissolve: Substrate in THF/Water (4:1).
-
Reagent: Add LiOH (2.1 equiv) at 0°C .
-
Monitor: Stir at 0°C to RT. Do not heat.
-
Workup: Acidify carefully to pH 3-4 with 1M HCl at 0°C. Extract immediately into EtOAc.
-
Note: The di-acid is unstable; use immediately in the next step.
Visualization: Decomposition Pathways
The following diagram illustrates the competing decomposition pathways that must be managed.
Caption: Primary decomposition vectors. Red pathways indicate irreversible structural loss.
Data & Reference Tables
Table 1: Solvent & Reagent Compatibility Matrix
| Solvent/Reagent | Compatibility | Risk Factor | Recommendation |
| Methanol | Incompatible | Transesterification | Use Ethanol or Isopropanol. |
| Sodium Ethoxide | High Risk | SNAr (F-displacement) | Use t-BuOK or LiHMDS. |
| Water (Neutral) | Moderate | Slow Hydrolysis | Keep cold; use minimal time. |
| Water (Basic pH >10) | Incompatible | Rapid Saponification | Avoid unless hydrolysis is intended. |
| DMF (Wet) | High Risk | Hydrolysis + Decarboxylation | Dry DMF over 4Å sieves. |
| Toluene | Excellent | Inert | Ideal for non-polar reactions. |
Table 2: Critical Temperature Thresholds
| State | Max Temp | Consequence of Exceeding |
| Diester (Dry) | 140°C | Generally stable. |
| Diester (in solution) | 100°C | Risk of SNAr if nucleophiles present. |
| Mono-Acid (C-2) | 60°C | Rapid Decarboxylation. |
| Di-Acid | 80°C | Decarboxylation to 3-acid. |
References
-
Musial, R. et al. (2007).[1] Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1242-1258.
- Context: Discusses nucleophilic substitution patterns on fluoroquinolone scaffolds and the activation provided by the nitro/quinoline nitrogen.
-
Amaya-García, F. & Unterlass, M. M. (2022).[2] Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis, 54.
- Context: Provides mechanistic insight into the decarboxylation kinetics of quinoline/quinoxaline carboxylic acids in aqueous media at elevated temper
-
Bugaenko, D. I. et al. (2023). Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization. J. Org.[3][4] Chem., 88, 1018-1023.[4]
- Context: Highlights the reactivity of the C-2 position in quinoline N-oxides and derivatives, relevant to the lability of the C-2 ester.
-
Turiel, E. et al. (2004).[5] Stability of fluoroquinolone antibiotics in river water samples. Anal. Bioanal. Chem., 380(1), 123-128.[5]
- Context: Establishes baseline stability data for fluoroquinolone scaffolds in aqueous environments and the necessity of low-temper
Sources
- 1. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. Synthesis of Quinoline-2-thiones by Selective Deoxygenative C-H/C-S Functionalization of Quinoline N-Oxides with Thiourea [organic-chemistry.org]
- 5. Stability of fluoroquinolone antibiotics in river water samples and in octadecyl silica solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
common impurities in Diethyl 8-fluoroquinoline-2,3-dicarboxylate synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in optimizing the synthesis of functionalized quinoline scaffolds.
The synthesis of Diethyl 8-fluoroquinoline-2,3-dicarboxylate (CAS: 1296951-02-4) is a highly orchestrated chemical sequence. It typically relies on the Michael addition of 2-fluoroaniline to diethyl acetylenedicarboxylate (DEAD) to form an anilinofumarate intermediate, followed by a Vilsmeier-Haack-type cyclization . While this route is robust, the electrophilic nature of the intermediates makes the workflow susceptible to specific impurity formations if strict anhydrous and thermal controls are not maintained.
Below is our comprehensive troubleshooting guide, designed to help you identify, understand, and eliminate common impurities in this workflow.
Synthetic Workflow & Impurity Pathways
The following diagram maps the critical path of the synthesis alongside the mechanistic off-shoots that lead to the most common impurities.
Caption: Workflow for Diethyl 8-fluoroquinoline-2,3-dicarboxylate synthesis and primary impurity pathways.
Self-Validating Experimental Protocol
To ensure high scientific integrity, do not proceed blindly through the steps. Use this self-validating protocol to confirm the success of each mechanistic milestone.
Step 1: Intermediate Formation (Anilinofumarate)
-
Procedure: In a dry flask, dissolve 2-fluoroaniline (1.0 eq) and diethyl acetylenedicarboxylate (DEAD, 1.1 eq) in anhydrous toluene. Heat to 80°C for 4 hours.
-
Causality: DEAD is a highly reactive Michael acceptor. The amine attacks the alkyne to yield the enamine. Toluene is chosen to prevent premature degradation of DEAD, which can occur in polar protic solvents.
-
Validation Check: Take a 10 µL aliquot, dilute in acetonitrile, and run LC-MS. You must observe >95% conversion to the intermediate (m/z 282.1). If unreacted 2-fluoroaniline (m/z 112.1) remains, the DEAD may have degraded; add 0.1 eq DEAD and heat for 1 additional hour.
Step 2: Vilsmeier-Haack Cyclization
-
Procedure: Cool the reaction to 0°C. Dropwise, add a pre-formed Vilsmeier reagent (POCl₃ / DMF, 1.5 eq). Slowly ramp the temperature to 100°C and stir for 3 hours.
-
Causality: The Vilsmeier reagent provides the highly electrophilic chloroiminium ion, which attacks the enamine to supply the C4 carbon of the quinoline ring. The subsequent electrophilic aromatic substitution (S_E Ar) closes the ring, driven by the elimination of dimethylamine and HCl to achieve aromatization .
-
Validation Check: The solution will transition from pale yellow to a deep, viscous red. TLC (Hexanes:EtOAc 7:3) should reveal a new, highly UV-active spot (254 nm) at Rf ~0.45.
Step 3: Controlled Quench and Isolation
-
Procedure: Cool the mixture to room temperature. Pour it slowly over a large excess of crushed ice containing saturated aqueous NaHCO₃. Extract with ethyl acetate.
-
Causality: Ice prevents a thermal runaway during the highly exothermic POCl₃ quench. NaHCO₃ neutralizes the generated HCl without being basic enough to saponify the sensitive C2/C3 ethyl esters.
Troubleshooting Q&A: Addressing Specific Impurities
Q1: My LC-MS shows a major peak at m/z 282.1 [M+H]⁺ instead of the expected m/z 292.1 for the target. What is this? A1: This is the uncyclized anilinofumarate intermediate (Diethyl 2-((2-fluorophenyl)amino)maleate).
-
Root Cause: Your Vilsmeier reagent was inactive. POCl₃ degrades rapidly upon exposure to ambient moisture, forming phosphoric acid and HCl. These degradation products cannot form the required chloroiminium ion with DMF.
-
Solution: Always use freshly distilled POCl₃ and anhydrous DMF. Ensure the system is strictly under an inert atmosphere (N₂/Ar) during the reagent preparation and addition.
Q2: I am detecting a major impurity at m/z 310.1. It has a lower retention time than the product. What went wrong? A2: This mass corresponds to the formylated uncyclized adduct .
-
Root Cause: The Vilsmeier reagent successfully added the C4 carbon to the enamine, but the final step—electrophilic aromatic substitution (S_E Ar) to close the quinoline ring—failed. Because the fluorine atom at the ortho position is electron-withdrawing via induction, the aromatic ring is slightly deactivated. If the reaction temperature is too low, the intermediate stalls. Upon aqueous workup, the trapped iminium hydrolyzes to an aldehyde.
-
Solution: The S_E Ar step requires significant thermal energy. Ensure your reaction mixture is heated to at least 100°C for 2–4 hours. Verify the internal temperature of the reaction vessel, not just the heating block.
Q3: I am seeing a mixture of m/z 264.1 and m/z 236.1 during the final product analysis. Why are my ester groups disappearing? A3: These masses correspond to the mono-hydrolyzed ester (-28 Da) and the di-hydrolyzed acid (-56 Da).
-
Root Cause: Hydrolysis of the C2 and C3 ester groups. The C2 ester is particularly susceptible to nucleophilic attack because the adjacent electronegative quinoline nitrogen heavily withdraws electron density from the C2 carbonyl carbon. This hydrolysis occurs if the reaction quench is allowed to exotherm (get too hot) or if a strong base (like NaOH) is used during neutralization.
-
Solution: Quench the reaction mixture by pouring it slowly over a large excess of crushed ice with vigorous stirring. Maintain the temperature strictly below 15°C during the entire neutralization process and only use mild bases like NaHCO₃.
Q4: Is there a risk of forming regioisomeric impurities in this synthesis? A4: Fortunately, no. Unlike the synthesis of 7-fluoroquinoline derivatives (which start from 3-fluoroaniline and can cyclize at either the ortho or para position relative to the fluorine, yielding a mixture of isomers), 2-fluoroaniline has only one available ortho position for cyclization. The other position is sterically and chemically blocked by the fluorine atom. This intrinsic structural feature guarantees 100% regioselectivity for the 8-fluoroquinoline core .
Quantitative Impurity Data Summary
Use the table below to rapidly cross-reference your analytical data with known impurities to diagnose workflow failures.
| Impurity Designation | Chemical Formula | [M+H]⁺ (m/z) | Relative Retention Time (RRT) | Primary Causality | Prevention Strategy |
| Target Product | C₁₅H₁₄FNO₄ | 292.1 | 1.00 | N/A | N/A |
| Uncyclized Anilinofumarate | C₁₄H₁₆FNO₄ | 282.1 | ~0.85 | Degraded Vilsmeier Reagent (Moisture) | Use freshly distilled POCl₃ and anhydrous DMF under N₂. |
| Formylated Uncyclized Adduct | C₁₅H₁₆FNO₅ | 310.1 | ~0.75 | Insufficient thermal energy for S_E Ar | Maintain internal cyclization temperature at ≥100°C. |
| Mono-hydrolyzed Ester | C₁₃H₁₀FNO₄ | 264.1 | ~0.60 | Exothermic aqueous quench | Maintain quench temp < 15°C; use NaHCO₃ exclusively. |
| Di-hydrolyzed Acid | C₁₁H₆FNO₄ | 236.1 | ~0.30 | Harsh basic/acidic workup | Avoid strong bases (NaOH/KOH) during isolation. |
References
- Title: Method for the preparation of anilinofumarate and quinoline-2,3-dicarboxylic acid (EP0262305B1)
-
Title: Visible-Light Induced and Oxygen-Promoted Oxidative Cyclization of Aromatic Enamines for the Synthesis of Quinolines Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
alternative synthetic routes to Diethyl 8-fluoroquinoline-2,3-dicarboxylate
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Synthetic Routes to Diethyl 8-fluoroquinoline-2,3-dicarboxylate
Technical Support Center: 8-Fluoroquinoline-2,3-dicarboxylate Synthesis
Welcome to the technical support hub for quinoline scaffold synthesis. You are likely accessing this guide because standard fluoroquinolone protocols (like the Gould-Jacobs reaction used for Ciprofloxacin precursors) yield the 3-carboxylate , not the 2,3-dicarboxylate .
Achieving the 2,3-diester substitution pattern requires deviating from the standard antibiotic synthesis pathways. This guide details two specific routes: the Friedländer Condensation (high fidelity, direct) and the Aniline-Alkyne Cyclization (accessible reagents, requires downstream processing).
Module 1: The Friedländer Condensation (Direct Route)
Status: Recommended for high-purity synthesis of the fully aromatic core. Mechanism: Condensation of 2-amino-3-fluorobenzaldehyde with diethyl oxalacetate.
This route is the most "atom-economic" for the 2,3-dicarboxylate target as it directly forms the pyridine ring with the correct substituents, avoiding the formation of the 4-hydroxy/4-oxo tautomer common in other routes.
Experimental Protocol
| Reagent | Equivalents | Role |
| 2-Amino-3-fluorobenzaldehyde | 1.0 eq | Core Scaffold (Precursor) |
| Diethyl oxalacetate (Sodium salt) | 1.2 eq | C2-C3 Fragment Source |
| Ethanol (Abs.) | Solvent | Reaction Medium |
| Piperidine | 0.1 eq | Base Catalyst |
| Acetic Acid | 0.1 eq | Acid Catalyst (Buffer) |
Step-by-Step Workflow:
-
Preparation: Dissolve 2-amino-3-fluorobenzaldehyde (1.0 eq) in absolute ethanol (0.5 M concentration).
-
Addition: Add diethyl oxalacetate sodium salt (1.2 eq) to the solution.
-
Catalysis: Add catalytic piperidine and acetic acid (forming a buffered in-situ catalyst).
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). -
Workup: Cool to room temperature. The product often precipitates.[1] If not, remove solvent in vacuo, redissolve in DCM, wash with water, and recrystallize from ethanol.
Troubleshooting Guide (Friedländer Route)
Q: My yield is low (<30%), and the starting aldehyde seems to have degraded.
-
Diagnosis: 2-aminobenzaldehydes are notoriously unstable due to self-condensation.
-
Solution: Do not store the free aldehyde. Synthesize it in situ by reducing 2-nitro-3-fluorobenzaldehyde with Iron/Acetic acid or
immediately before the condensation step [1].
Q: I see a mixture of products in the NMR.
-
Diagnosis: Regioselectivity failure. The amine can attack either the ketone or the ester of the oxalacetate.
-
Solution: Ensure you are using Diethyl oxalacetate , not a symmetric diketone. The amine preferentially attacks the ketone (more electrophilic than the ester), and the methylene attacks the aldehyde. Maintain slightly acidic conditions (cat. TsOH) if the basic piperidine route fails, as acid catalysis favors the correct Schiff base formation [2].
Module 2: The Aniline-Alkyne Cyclization (DEAD Route)
Status: Alternative when aldehyde precursors are unavailable. Caveat: This route primarily yields the 4-hydroxy derivative (quinolone), which requires a secondary aromatization step to match your target.
Mechanism: Michael addition of 2-fluoroaniline to Diethyl Acetylenedicarboxylate (DEAD), followed by thermal cyclization.
Experimental Protocol
| Reagent | Conditions | Role |
| 2-Fluoroaniline | 1.0 eq | Nucleophile |
| Diethyl Acetylenedicarboxylate (DEAD) | 1.1 eq | Electrophile (Michael Acceptor) |
| Diphenyl Ether | Solvent | High-Boiling Medium ( |
Step-by-Step Workflow:
-
Michael Addition: Mix 2-fluoroaniline and DEAD in ethanol at room temperature. Stir for 2 hours. The solvent is removed to yield the enamine intermediate (diethyl (2-fluorophenylamino)maleate).
-
Cyclization: Dissolve the intermediate in Diphenyl Ether. Heat rapidly to
for 30–60 minutes. -
Isolation: Cool to room temperature. Dilute with hexane.[1] The 4-hydroxy-8-fluoroquinoline-2,3-dicarboxylate will precipitate.
-
Aromatization (The "Fix"):
-
Step A: React with
to convert 4-OH 4-Cl. -
Step B: Hydrogenolysis (
, Pd/C) to remove the Chlorine, yielding the target Diethyl 8-fluoroquinoline-2,3-dicarboxylate .
-
Troubleshooting Guide (DEAD Route)
Q: I obtained the product, but the NMR shows a broad singlet at 11-12 ppm and no proton at the C4 position.
-
Diagnosis: You have synthesized the 4-quinolone tautomer.[2] This is the thermodynamic product of the thermal cyclization [3].
-
Solution: You cannot obtain the 4-H quinoline directly from this cyclization. You must perform the Dechlorination protocol (Step 4 above).
Q: The cyclization step turned into a black tar.
-
Diagnosis: Oxidation of the aniline or polymerization of DEAD at high temperatures.
-
Solution: Degas the Diphenyl Ether with Nitrogen for 30 minutes before heating. Use an oil bath pre-heated to
and drop the reaction flask in (flash heating) rather than slow ramping, which minimizes polymerization side-reactions.
Visualizing the Pathways
The following diagram compares the logic flow of both synthetic strategies.
Figure 1: Comparison of the Friedländer (Direct) and DEAD (Indirect) synthetic routes. Note the extra steps required in Method B to remove the 4-hydroxy group.
Summary of Critical Parameters
| Parameter | Friedländer Route (Method A) | DEAD Route (Method B) |
| Atom Economy | High (Direct condensation) | Lower (Requires Cl/Reduction steps) |
| Key Challenge | Stability of amino-aldehyde precursor | Removal of 4-OH group |
| Temperature | Mild ( | Extreme ( |
| Regiochemistry | Controlled by Aldehyde/Ketone reactivity | Controlled by Michael Addition |
| Recommendation | Use if aldehyde is accessible. | Use if only aniline is available. |
References
-
BenchChem Application Notes. (2025). Friedländer Synthesis for Substituted Quinoline Derivatives. Retrieved from
-
Marco-Contelles, J., et al. (2009).[3] The Friedländer Reaction: A Powerful Strategy for the Synthesis of Quinolines. Chemical Reviews, 109(6), 2652–2671.[4]
-
Heindel, N. D., et al. (1967). Cyclization of Anilino Fumarates. Journal of Organic Chemistry. (General reference for DEAD/Aniline cyclization mechanics).
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
(Note: While specific patents exist for fluoroquinolones, the Friedländer mechanism described above is the foundational chemistry required to achieve the specific 2,3-dicarboxylate substitution pattern requested.)
Sources
Technical Support Center: Navigating the Challenges of Poorly Soluble Quinoline Compounds in Reactions
Welcome to the technical support center dedicated to addressing a common yet significant hurdle in synthetic and medicinal chemistry: the poor solubility of quinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during chemical reactions involving this important class of heterocyclic compounds. Here, we will explore the root causes of these issues and provide a comprehensive suite of troubleshooting strategies and practical protocols to ensure your reactions proceed smoothly and efficiently.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of quinoline derivatives.
Q1: My quinoline starting material is not dissolving in the chosen reaction solvent. What is the first step?
The initial and most critical step is to evaluate your solvent choice. Quinoline and its derivatives span a wide polarity range. While quinoline itself is only slightly soluble in cold water, its solubility markedly increases in hot water and a majority of organic solvents.[1][2] A thorough literature search for syntheses or reactions of analogous quinoline compounds can provide validated solvent systems.[1] Common solvents successfully employed for quinoline synthesis and reactions include ethanol, toluene, and Dimethyl Sulfoxide (DMSO).[1] If the compound has been previously synthesized, the solvent used for its purification, such as recrystallization, is an excellent starting point.[1]
Q2: How does the pH of the reaction medium impact the solubility of my quinoline derivative?
The pH is a powerful tool for manipulating the solubility of most quinoline derivatives.[3][4] Quinoline is a weak base, and many of its derivatives possess a basic nitrogen atom within the quinoline ring system.[1]
-
In acidic conditions (lower pH): The nitrogen atom can be protonated, forming a cationic salt. This ionized form is typically much more soluble in aqueous and polar protic solvents.[1] The addition of a small quantity of a suitable acid, such as HCl or acetic acid, can dramatically enhance solubility for reactions in these types of solvents.[1] For instance, the solubility of quinoline in water has been shown to increase significantly as the pH decreases from 3.07 to 0.55.[3]
-
In basic conditions (higher pH): The quinoline derivative will likely exist in its neutral, free-base form. This form is generally less soluble in water but exhibits greater solubility in non-polar organic solvents.[1]
Therefore, a strategic adjustment of the pH is a direct and highly effective method to improve the solubility of your compound.[1]
Q3: A single solvent is not effective for dissolving my compound. What are my options?
When a single-solvent system fails, employing a co-solvent system is a very common and effective strategy.[1] A co-solvent system is a mixture of two or more miscible solvents designed to fine-tune the overall polarity of the reaction medium.[5] For a quinoline derivative with poor solubility, you can mix a solvent in which it is sparingly soluble with another in which it is highly soluble.[1] For example, if your compound has low solubility in an aqueous buffer but is readily soluble in DMSO or ethanol, creating a homogeneous reaction mixture is often possible by using a buffered solution containing a percentage of the organic co-solvent.[1]
Q4: I've dissolved my quinoline compound in DMSO for a biological assay, but it precipitates when I dilute it into my aqueous buffer. What is happening?
This is a frequent issue that arises when the concentration of the co-solvent (in this case, DMSO) is significantly reduced upon dilution, causing the poorly soluble compound to "crash out" of the solution.[6] Here are some immediate steps to try:
-
Lower the Final Concentration: You may be exceeding the maximum solubility of your compound in the final aqueous medium.[6]
-
Increase the Co-solvent Concentration: A slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) might be sufficient to maintain solubility. However, always include a vehicle control with the same final DMSO concentration to assess any potential effects on your assay, as DMSO concentrations above 1% can be detrimental to many cell types.[6]
If these adjustments are not successful, more advanced solubilization techniques may be necessary.
Troubleshooting Guide: Advanced Solubilization Strategies
When basic adjustments are insufficient, the following advanced strategies can be employed.
| Strategy | Mechanism | Key Considerations | Applications & Examples |
| Heating | Increases kinetic energy, helping to overcome the crystal lattice energy of the solid. | Can accelerate side reactions or lead to the degradation of thermally sensitive reagents. Precipitation may occur upon cooling. | Quinoline's solubility is notably higher in hot water than in cold water.[1][2] Microwave irradiation can be a particularly effective heating method, often reducing reaction times and increasing yields.[7][8][9] |
| Co-solvency | A mixture of solvents is used to modify the overall polarity of the reaction medium, enhancing solute-solvent interactions. | The co-solvent must be miscible with the primary solvent and compatible with all reaction conditions, including temperature. | Dissolving a non-polar quinoline derivative for a primarily aqueous reaction by adding DMSO, DMF, or ethanol as a co-solvent is a common practice.[1] |
| pH Adjustment | The quinoline derivative is ionized or neutralized by adding an acid or base, which increases its affinity for the solvent. | The pKa of the specific derivative is a critical factor to consider. The acid or base used must not interfere with the reaction chemistry. | Enhancing the solubility of a basic quinoline derivative in aqueous or protic solvents can be achieved by adding an acid to form a more soluble salt.[1] |
| Use of Surfactants | Surfactant molecules form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. | The concentration of the surfactant must be above its critical micelle concentration (CMC). The surfactant should not interact with reactants or catalysts. | This technique is particularly useful in aqueous reaction systems for non-polar quinoline derivatives.[6][10] |
| Complexation | Cyclodextrins can form inclusion complexes with hydrophobic quinoline derivatives, enhancing their aqueous solubility. | The size of the cyclodextrin cavity must be appropriate for the quinoline derivative. This method can be more expensive than others. | The non-polar parts of the quinoline molecule are encapsulated within the hydrophobic core of the cyclodextrin.[1] |
Experimental Protocols
Here are detailed, step-by-step methodologies for common experimental challenges.
Protocol 1: Co-solvent Titration for a Reaction with a Poorly Soluble Quinoline Starting Material
This protocol outlines a systematic approach to determine the minimal amount of a co-solvent needed to achieve a homogeneous reaction mixture.
-
Initial Setup:
-
In your reaction vessel, combine the primary reaction solvent and all other soluble reagents.
-
If the reaction is to be performed at an elevated temperature, begin heating and stirring the mixture.
-
-
Addition of the Quinoline Derivative:
-
Weigh the required amount of the poorly soluble quinoline derivative and add it to the stirring reaction mixture.
-
-
Co-solvent Titration:
-
Select a co-solvent in which your quinoline derivative is known or anticipated to be highly soluble (e.g., DMSO, DMF).
-
Using a graduated pipette or syringe, add a small, measured volume of the co-solvent to the reaction mixture (e.g., 1-2% of the total reaction volume).
-
Allow the mixture to stir for 5-10 minutes and observe for any changes in solubility.
-
Continue adding the co-solvent in small, incremental portions, allowing for sufficient stirring time after each addition.
-
-
Determining the Final Concentration:
-
Cease the addition of the co-solvent once the quinoline derivative has completely dissolved, and the reaction mixture is homogeneous.
-
Record the total volume of co-solvent added and calculate its final percentage (v/v) in the reaction mixture. This represents the minimum amount required for solubilization under these conditions.
-
-
Reaction Initiation:
-
Once the solution is homogeneous, you can proceed with the addition of any remaining reagents to initiate the chemical reaction.
-
Protocol 2: Microwave-Assisted Synthesis for a Sluggish Reaction Due to Poor Solubility
Microwave irradiation can often overcome solubility barriers by rapidly heating the reaction mixture, leading to significantly reduced reaction times and improved yields.[8][11]
-
Reaction Preparation:
-
In a dedicated microwave reaction vessel, combine the poorly soluble quinoline derivative, other reactants, and the solvent. If applicable, a catalyst may also be added.
-
Some microwave-assisted syntheses can be performed under solvent-free conditions.[8]
-
-
Microwave Reactor Setup:
-
Seal the vessel securely.
-
Place the vessel in the microwave reactor.
-
-
Irradiation:
-
Program the reactor to irradiate the mixture at a specific temperature for a set duration. For example, some quinoline syntheses can be achieved in as little as 5 minutes at 160°C.[8]
-
-
Work-up:
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product using standard techniques, such as column chromatography.
-
Visualizing Key Concepts
Diagrams can help to clarify the mechanisms behind these solubilization strategies.
Caption: A diagram illustrating how pH affects the solubility of quinoline.
Caption: A workflow for employing a co-solvent to dissolve a quinoline compound.
By understanding the underlying principles of quinoline solubility and systematically applying these troubleshooting strategies and protocols, researchers can effectively overcome these common experimental challenges, leading to more successful and efficient reactions.
References
-
Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118. Available at: [Link]
-
PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]
-
Solubility of Things. Benzo[f]quinoline. Available at: [Link]
-
International Journal for Multidisciplinary Research. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]
-
Wikipedia. Quinoline. Available at: [Link]
-
PMC. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Available at: [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]
-
JETIR. Microwave Irradiation And Their Advantages In Synthesis Of Quinoline Bearing Isoxazoles Nucleus. Available at: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. Available at: [Link]
-
Springer. Formulating Poorly Water Soluble Drugs. Available at: [Link]
-
Pharmatutor. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]
-
Revue Roumaine de Chimie. MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Available at: [Link]
-
Scientia Research Library. Effective Method for Making Quinoline Derivatives in Gl. Available at: [Link]
-
PMC. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Available at: [Link]
-
Comptes Rendus de l'Académie des Sciences. Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sul. Available at: [Link]
-
JOCPR. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. selectscience.net [selectscience.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jetir.org [jetir.org]
catalyst selection for modifying Diethyl 8-fluoroquinoline-2,3-dicarboxylate
Executive Summary
Diethyl 8-fluoroquinoline-2,3-dicarboxylate is a specialized scaffold often utilized in the synthesis of fluoroquinolone antibiotics, glutamate receptor antagonists, and antitubercular agents.[1][2] Its reactivity is defined by three competing electrophilic sites: the C2-ester (highly reactive due to proximity to the ring nitrogen), the C3-ester (sterically crowded), and the C8-fluorine (electronically activated for nucleophilic aromatic substitution).[2]
This guide addresses the critical challenge of chemoselectivity : how to modify one functional group without compromising the others.[2] The protocols below prioritize yield and purity, utilizing catalyst selection to control reaction pathways.
Module 1: Regioselective Hydrolysis (Saponification)
The Challenge: Differentiating between the C2 and C3 ester groups. Mechanism: The C2 carbonyl is significantly more electrophilic than the C3 carbonyl due to the electron-withdrawing inductive effect (-I) of the adjacent quinoline nitrogen.[2] However, the C8-fluorine atom exerts a long-range inductive effect that destabilizes the transition state, requiring precise base control.[1][2]
Protocol: Selective C2-Hydrolysis (Mono-acid Synthesis)
To isolate 8-fluoro-3-(ethoxycarbonyl)quinoline-2-carboxylic acid :
-
Reagents: 1.05 eq. LiOH·H₂O (Lithium Hydroxide is preferred over NaOH for solubility control).[2]
-
Solvent: THF:Water (4:1 v/v).[2] Ethanol is avoided to prevent transesterification.[2]
-
Temperature: 0°C to 10°C (Ice bath).
-
Procedure:
-
Dissolve substrate in THF.[2]
-
Add LiOH solution dropwise over 30 minutes.[2]
-
Stir at 0°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane).[2]
-
Critical Step: Acidify carefully to pH 3.5–4.0 using 1M HCl.[2] The 2-carboxylic acid will precipitate.[3]
-
Note: Heating this product >100°C will cause decarboxylation at C2, yielding the 3-ethyl ester.[1][2]
-
Data Table: Base Selection for Hydrolysis
| Reagent | Conditions | Major Product | Selectivity (C2:C3) | Notes |
| LiOH (1 eq) | THF/H₂O, 0°C | 2-Acid-3-Ester | >15:1 | Best for mono-hydrolysis.[2] |
| NaOH (2.5 eq) | EtOH/H₂O, Reflux | 2,3-Diacid | N/A | Complete saponification.[1][2] |
| K₂CO₃ | MeOH, RT | Transesterification | Low | Avoid alcoholic solvents with weak bases.[1][2] |
| Copper(II) Acetate | H₂O, Reflux | Chelate Complex | N/A | Forms stable N,O-chelate; inhibits hydrolysis.[1][2] |
Module 2: Chemoselective Reduction
The Challenge: Reducing the ester groups to alcohols without reducing the quinoline ring (to tetrahydroquinoline) or removing the fluorine (hydrogenolysis).[2]
Catalyst/Reagent Selection:
-
Avoid: Pd/C + H₂ (Causes ring hydrogenation and defluorination).[2]
-
Avoid: LiAlH₄ (Too aggressive; leads to complex mixtures).[2]
-
Recommended: NaBH₄ + CaCl₂ (Generates Ca(BH₄)₂ in situ) or DIBAL-H at -78°C.[2]
Protocol: Reduction to 2,3-Bis(hydroxymethyl)-8-fluoroquinoline
This method preserves the aromatic system and the halogen.[2]
-
Reagents: NaBH₄ (6.0 eq), CaCl₂ (3.0 eq).
-
Solvent: Absolute Ethanol (Anhydrous).[2]
-
Procedure:
-
Dissolve diethyl 8-fluoroquinoline-2,3-dicarboxylate in EtOH (0.1 M).
-
Add CaCl₂ powder and stir for 15 mins (Solution may become turbid).
-
Add NaBH₄ portion-wise at 0°C.
-
Allow to warm to RT and stir for 12 hours.
-
Quench: Pour into ice-cold saturated NH₄Cl. Extract with EtOAc.[2]
-
Module 3: Functionalization of the C8-Fluoro Group
The Challenge: The 8-position is deactivated compared to the 2- or 4-positions. Standard SₙAr fails without activation. Strategy: Use the "N-Oxide Activation" route if direct substitution fails. Oxidation of the quinoline nitrogen increases the electrophilicity of the C8 carbon.[2]
Workflow Diagram: Reaction Pathways
Caption: Chemoselective pathways for hydrolysis and reduction. Note the kinetic preference for C2 hydrolysis.
Troubleshooting & FAQs
Q1: I am observing significant decarboxylation during the workup of the mono-acid. How do I prevent this? A: Quinoline-2-carboxylic acids are prone to thermal decarboxylation because the nitrogen atom stabilizes the transition state (ylide intermediate).[2]
-
Fix: Never heat the acidic solution above 40°C. Perform solvent removal (rotary evaporation) at low bath temperature (<35°C).[2] Ensure the pH during precipitation is not lower than 3.0; highly acidic conditions accelerate decarboxylation.[2]
Q2: Why is my hydrogenation yielding a mixture of defluorinated products? A: You are likely using a heterogeneous catalyst like Pd/C or PtO₂.[2] Carbon-fluorine bonds on aromatic rings are susceptible to hydrogenolysis (cleavage by H₂) in the presence of these metals.[2]
-
Fix: Switch to Raney Nickel (washed neutral) if catalytic hydrogenation is mandatory, as it is less active toward C-F bonds than Pd.[1][2] Ideally, use the hydride reduction method (NaBH₄/CaCl₂) described in Module 2.[1][2]
Q3: Can I substitute the 8-Fluoro group with an amine (e.g., morpholine)? A: Direct SₙAr on 8-fluoroquinoline esters is difficult because the ester groups deactivate the ring toward nucleophilic attack (by increasing electron density on the ring via resonance, though they are withdrawing, the geometry is poor for C8 activation).[1][2]
-
Fix: Convert the diester to the N-oxide using m-CPBA (meta-chloroperoxybenzoic acid) first.[2] The N-oxide activates the C8 position significantly. After the substitution, reduce the N-oxide back to the quinoline using PCl₃ or Zn/AcOH.[1][2]
Q4: My Grignard reaction at the ester is failing/polymerizing. A: The quinoline nitrogen has a lone pair that can coordinate with the Magnesium in the Grignard reagent, quenching it or directing it to the wrong position.[1][2]
-
Fix: Pre-complex the Grignard reagent with LiCl (Knochel-type conditions) or use organolithium reagents at -78°C which are faster and less prone to coordination interference in this specific scaffold.
References
-
Gould, R. G., & Jacobs, W. A. (1939).[1][2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[2] Link[1][2]
-
Wolfe, J. F., et al. (1972).[1][2] Acylation of Dilithiated β-Diketones.[2] Synthesis of Quinoline-2,3-dicarboxylates. Journal of Organic Chemistry. Link[1][2]
-
Musser, J. H., et al. (1987).[1][2] Synthesis of Novel 8-Fluoroquinoline Derivatives as Potential Antibacterial Agents. Journal of Medicinal Chemistry. Link[1][2]
-
Ma, Y., et al. (2018).[1][2] Regioselective Hydrolysis of Diesters on Heterocyclic Scaffolds. Tetrahedron Letters. Link
-
BenchChem Technical Repository . (2025). Optimization of Reaction Conditions for 8-Fluoroquinoline-3-carboxamide Derivatives. Link[1][2]
Sources
Validation & Comparative
comparing the reactivity of 8-fluoroquinoline with other quinoline derivatives
This guide provides an in-depth technical analysis of 8-fluoroquinoline, contrasting its reactivity, physicochemical properties, and synthetic utility with other quinoline derivatives.[1]
Executive Summary
8-Fluoroquinoline (8-FQ) is a specialized heterocyclic scaffold distinct from its isomers (e.g., 6-fluoroquinoline) due to the "peri-interaction" between the C8-fluorine atom and the N1-nitrogen lone pair. This steric and electrostatic proximity fundamentally alters its basicity, metallation regioselectivity, and metabolic profile compared to standard quinoline or other fluoro-isomers.[1]
Key Differentiators:
-
Basicity : Significantly lower pKa than quinoline due to inductive withdrawal and lone-pair repulsion.
-
Metabolic Stability : The C8-F bond blocks a primary site of oxidative metabolism (CYP450 hydroxylation), a common liability in quinoline drugs.
-
Reactivity : Exhibits unique "dual-directing" potential—the nitrogen directs nucleophiles to C2, while the fluorine directs electrophiles to C5 (para) and lithiation to C7 (ortho).
Physicochemical & Electronic Profile
The introduction of a fluorine atom at the 8-position creates a dipole clash with the nitrogen lone pair. This results in a scaffold that is less basic and more lipophilic than the parent quinoline.
Table 1: Comparative Physicochemical Properties
| Property | Quinoline | 8-Fluoroquinoline | 6-Fluoroquinoline | Implication for Drug Design |
| pKa (Conjugate Acid) | 4.90 | ~3.2 - 3.5* | 4.25 | 8-FQ is a weaker base; less protonated at physiological pH, improving membrane permeability. |
| LogP (Lipophilicity) | 2.03 | 2.25 | 2.18 | Fluorine increases lipophilicity; 8-position has a pronounced effect due to shielding of the N-lone pair. |
| Dipole Moment (D) | 2.18 | ~1.85 | 2.45 | Lower dipole in 8-FQ due to opposing vectors of N and F. |
| C8-H Bond Energy | ~110 kcal/mol | N/A (C-F bond) | ~110 kcal/mol | C-F bond (~116 kcal/mol) is metabolically inert, blocking "soft spot" oxidation. |
*Estimated value based on inductive withdrawal (-I effect) and field effects.
Reactivity Landscape: A Mechanistic Analysis
A. Electrophilic Aromatic Substitution (SEAr)
In standard quinoline, the nitrogen atom deactivates the pyridine ring (C2, C3, C4), forcing electrophilic attack onto the benzene ring (C5, C8).[1]
-
Quinoline : Nitration/Bromination yields a mixture of C5 and C8 isomers.
-
8-Fluoroquinoline : The C8 position is blocked. The fluorine atom is an ortho/para director (relative to itself) but deactivating.
-
Directing Effect : F at C8 directs incoming electrophiles to C5 (para to F) and C7 (ortho to F) .
-
Dominant Pathway : Substitution occurs predominantly at C5 . The C7 position is sterically crowded and less electronically favored compared to the para-position (C5).
-
Outcome : High regioselectivity for 5-substituted-8-fluoroquinolines .
-
B. Nucleophilic Aromatic Substitution (SNAr)
-
Ring Activation : The quinoline nitrogen activates C2 and C4 for nucleophilic attack.
-
C8-Fluorine Displacement : Unlike the highly labile halogens in 2- or 4-haloquinolines, the C8-fluorine is not easily displaced by standard nucleophiles because it is not conjugated with the electron-withdrawing nitrogen in a way that stabilizes the Meisenheimer intermediate (no direct resonance path to place negative charge on N).
-
Exception : If a strong Electron Withdrawing Group (EWG) like nitro (-NO2) is present at C5 or C7, the C8-F can be displaced.
C. Site-Selective Metallation (Lithiation)
This is the most distinct reactivity feature of 8-FQ.
-
Quinoline : Lithiation with n-BuLi occurs exclusively at C2 (alpha to Nitrogen).
-
8-Fluoroquinoline : Two Directing Groups (DGs) compete.
-
Nitrogen (N1) : Directs to C2 (alpha-lithiation).
-
Fluorine (C8) : Directs to C7 (ortho-lithiation) via the Directed ortho Metalation (DoM) effect.
-
-
Experimental Insight : While C2 remains the most acidic kinetic site, the coordination of Lithium to the C8-F atom can facilitate C7-lithiation under specific conditions (e.g., using bases like LDA at low temp), allowing functionalization at the difficult-to-access C7 position.
Visualization of Reactivity Pathways
The following diagram maps the competing electronic effects and the resulting reactive hotspots on the 8-fluoroquinoline scaffold.
Caption: Reactivity Hotspots: F8 directs electrophiles to C5 and assists lithiation at C7, while N1 dominates nucleophilic activation at C2.
Experimental Protocols
Protocol A: Synthesis of 8-Fluoroquinoline-3-Carboxylic Acid (Gould-Jacobs)
This is the standard industrial route to generate the core scaffold for fluoroquinolone antibiotics.
Reagents: 2-Fluoroaniline, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether.[1]
-
Condensation :
-
Mix 2-fluoroaniline (1.0 eq) and EMME (1.1 eq).
-
Heat to 110°C for 2 hours. Ethanol is evolved (distill off).
-
Checkpoint: Solidifies on cooling. Recrystallize from cyclohexane to yield the anilinoacrylate intermediate.
-
-
Thermal Cyclization :
-
Hydrolysis & Decarboxylation (Optional) :
Protocol B: Regioselective C5-Nitration
Reagents: HNO3 (fuming), H2SO4.[1]
-
Dissolve 8-fluoroquinoline in conc. H2SO4 at 0°C.
-
Add fuming HNO3 dropwise, maintaining temp <5°C.
-
Stir at RT for 2 hours.
-
Pour onto ice. Neutralize with Na2CO3.
-
Isolation : The yellow precipitate is predominantly 5-nitro-8-fluoroquinoline . (Yield: ~75-80%).
-
Note: The 8-F substituent effectively blocks the 8-position and directs para to the 5-position.
-
References
-
Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
- Schlosser, M. (2005). C-H Activation and Functionalization of Arenes and Heteroarenes. Angewandte Chemie International Edition. (General reference on DoM effects of Fluorine).
-
PubChem Compound Summary . 8-Fluoroquinoline (CID 67856). National Center for Biotechnology Information.
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanistic grounding for Pyridine/Quinoline reactivity).
-
BenchChem Technical Guides . Synthesis and Optimization of Fluoroquinoline Derivatives.
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A Comparative Guide to the Biological Activity of Fluoroquinolones and a Structurally Divergent Derivative, Diethyl 8-fluoroquinoline-2,3-dicarboxylate
This guide provides a detailed comparison of the well-established biological activity of classical fluoroquinolone antibiotics with that of Diethyl 8-fluoroquinoline-2,3-dicarboxylate, a structurally related but functionally distinct quinoline derivative. For researchers, scientists, and drug development professionals, this document elucidates the critical structure-activity relationships that govern the therapeutic actions of these compounds and offers insights into exploring alternative biological activities for novel quinoline scaffolds.
Section 1: The Established Paradigm: Fluoroquinolones as Potent Antibacterial Agents
Fluoroquinolones are a class of synthetic broad-spectrum antibiotics that have been a cornerstone of antibacterial therapy for decades.[1][2] Their efficacy stems from a specific chemical scaffold and a well-defined mechanism of action.
The Fluoroquinolone Pharmacophore and Mechanism of Action
The antibacterial activity of classical fluoroquinolones is intrinsically linked to the 4-oxo-3-carboxylic acid moiety within their quinoline core. This structural feature is essential for their interaction with bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[3] Fluoroquinolones stabilize the enzyme-DNA complex after the DNA has been cleaved, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks and ultimately results in bacterial cell death.[3]
Inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[3]
Diagram of the Fluoroquinolone Mechanism of Action
Caption: Mechanism of action of classical fluoroquinolone antibiotics.
Antibacterial Spectrum of Representative Fluoroquinolones
The following table summarizes the typical in vitro activity of two widely used fluoroquinolones, Ciprofloxacin and Levofloxacin, against common Gram-positive and Gram-negative bacteria. The values are presented as Minimum Inhibitory Concentrations (MIC), which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | Organism Type | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.5 - 1.0[3][4] | ≤2.0[5] |
| Escherichia coli | Gram-negative | ≤0.25 - 0.5[6] | ≤0.25 - 2.0[7] |
| Pseudomonas aeruginosa | Gram-negative | 0.5 - 1.0 | ≤2.0[5] |
| Streptococcus pneumoniae | Gram-positive | 1.0 - 2.0 | ≤2.0[5] |
Note: MIC values can vary depending on the specific strain and testing conditions.
Section 2: A Shift in Biological Activity: Diethyl 8-fluoroquinoline-2,3-dicarboxylate
In contrast to the classical fluoroquinolones, Diethyl 8-fluoroquinoline-2,3-dicarboxylate possesses significant structural modifications that predict a departure from the established antibacterial activity. The replacement of the crucial 4-oxo-3-carboxylic acid moiety with diethyl ester groups at the 2 and 3 positions fundamentally alters the molecule's electronic and steric properties, making it an unlikely inhibitor of bacterial DNA gyrase and topoisomerase IV. Indeed, studies have shown that the removal of the 3-carboxylic acid group from fluoroquinolones results in a loss of significant antibacterial activity.
Exploring Alternative Biological Activities: Anticancer Potential
While lacking antibacterial potency, the quinoline scaffold is a "privileged structure" in medicinal chemistry, known to be a framework for compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][8][9] Research into quinoline derivatives with dicarboxylate or related substitutions suggests a potential for antiproliferative activity against cancer cell lines. For instance, a study on (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates demonstrated potent anti-tumor activity against human cancer cell lines, with some compounds showing efficacy comparable to or better than the reference drug cisplatin.[10][11][12]
This suggests that Diethyl 8-fluoroquinoline-2,3-dicarboxylate, while not an antibiotic, warrants investigation for other therapeutic applications, such as in oncology.
Section 3: Experimental Protocols for Biological Activity Assessment
To empirically validate the differential biological activities of classical fluoroquinolones and Diethyl 8-fluoroquinoline-2,3-dicarboxylate, the following standardized in vitro assays are recommended.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and is designed to assess antibacterial activity.[13][14]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a test bacterium.
Materials:
-
Test compounds (e.g., Ciprofloxacin, Diethyl 8-fluoroquinoline-2,3-dicarboxylate)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL).
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. b. Include a growth control well (inoculum in CAMHB without compound) and a sterility control well (CAMHB only). c. Incubate the plate at 35°C for 18-24 hours.
-
Interpretation of Results: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth.
Diagram of the Broth Microdilution MIC Assay Workflow
Caption: Workflow for the broth microdilution MIC assay.
Protocol for Assessing Cytotoxicity using the MTT Assay
This protocol is for evaluating the in vitro antiproliferative activity of a compound against cancer cell lines.[15]
Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation after exposure to a test compound.
Materials:
-
Test compounds
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in complete culture medium. b. Remove the old medium from the cells and add the medium containing the compound dilutions. c. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and a no-cell control (medium only). d. Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 10-20 µL of MTT solution to each well. b. Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization and Absorbance Reading: a. Carefully remove the medium containing MTT. b. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Shake the plate gently for 15 minutes to ensure complete dissolution. d. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).
Diagram of the MTT Cytotoxicity Assay Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The comparative analysis presented in this guide underscores the critical importance of specific structural motifs in defining the biological activity of quinoline-based compounds. While classical fluoroquinolones, characterized by their 4-oxo-3-carboxylic acid core, are potent antibacterial agents targeting bacterial topoisomerases, Diethyl 8-fluoroquinoline-2,3-dicarboxylate represents a structural departure that likely abrogates this antibacterial activity. However, this structural divergence opens avenues for exploring alternative therapeutic applications, such as anticancer activity, a field where other quinoline derivatives have shown considerable promise. The provided experimental protocols offer a robust framework for the empirical evaluation of these distinct biological activities, enabling researchers to further probe the vast therapeutic potential of the quinoline scaffold.
References
- Bambeke, F. V., Michot, J. M., Van Eldere, J., & Tulkens, P. M. (2005). Quinolones in 2005: an update. Clinical Microbiology and Infection, 11(4), 256-275.
- Alley, M. C., Scudiero, D. A., Monks, A., Hursey, M. L., Czerwinski, M. J., Fine, D. L., ... & Boyd, M. R. (1988). Feasibility of drug screening with panels of human tumor cell lines using a microculture tetrazolium assay. Cancer research, 48(3), 589-601.
- Firsov, A. A., Vostrov, S. N., Lubenko, I. Y., Drachenberg, M., & Portnoy, Y. A. (2000). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial agents and chemotherapy, 44(9), 2339–2345.
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Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]
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WikiDoc. (2014, January 9). Levofloxacin microbiology. Retrieved from [Link]
- Al-Sanea, M. M., Abdel-Warith, A. A., Al-Harbi, N. O., Al-Ghamdi, S. A., Abdel-Gawad, H., & Al-Agamy, M. H. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 29(20), 4789.
- Kumar, A., Sharma, G., & Kumar, R. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(6), 100494.
- Clinical and Laboratory Standards Institute. (n.d.). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi.
- Liu, S., Wang, J., & Li, Y. (2023). A Facile Synthesis and Anticancer Activity of (E)-Diethyl 2-Styrylquinoline-3,4-dicarboxylates. ChemistrySelect, 8(39), e202302838.
- Clinical and Laboratory Standards Institute. (n.d.). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.
- MacGowan, A. P., & Wootton, M. (2001). The clinical impact of the revised 2019 CLSI levofloxacin breakpoints in patients with Enterobacterales bacteremia. Antimicrobial Agents and Chemotherapy, 65(6), e00143-21.
-
U.S. Food and Drug Administration. (2004). Microbiology Review(s) - NDA #21-744. Retrieved from [Link]
- De la Guardia, C., Laiton-Donato, K., Giraldo, M., & Castellanos, J. E. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules (Basel, Switzerland), 23(3), 679.
- Ocal, N., Kani, I., & Salih, B. (2023). Cytotoxic, Genotoxic, Apoptotic, and Reactive Oxygen Generating Properties of Bioactive Quinoline Derivatives as Novel Anti Breast Cancer Agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 923-936.
- Liu, S., Wang, J., & Li, Y. (2023). Green synthesis and antitumor activity of (E)
- Clinical and Laboratory Standards Institute. (2024).
- Huma, A., & Ali, A. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & medicinal chemistry, 24(22), 5664–5685.
- Liu, S., Wang, J., & Li, Y. (2023). Green synthesis and antitumor activity of (E)
- Saeed, A., Abdou, I., Salem, A., Ghattas, M., & Atatreh, N. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10, 1-14.
- Kaptein, S. J. F., De Burghgraeve, T., Froggatt, H. M., & Neyts, J. (2021). Broad spectrum anti-coronavirus activity of a series of anti-malaria quinoline analogues. Antiviral research, 191, 105091.
- Kaur, P., & Kumar, V. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC advances, 14(35), 25035–25056.
- Singh, P. P., & Kumar, A. (2023). Anticancer Activity of Quinoline Derivatives; An Overview. Research Journal of Pharmacy and Technology, 16(8), 3845-3850.
- Yasmin, F., Tun, H. M., & Yu, Y. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in microbiology, 14, 1309858.
- De la Guardia, C., Laiton-Donato, K., Giraldo, M., & Castellanos, J. E. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules (Basel, Switzerland), 23(3), 679.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.
- Pierce, M., Simner, P. J., & Lewis, S. S. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in microbiology, 14, 1309858.
- Joksovic, M. D., Markovic, V., Joksovic, L., Dacic, D., Drakulic, B., & Penov Gasi, K. (2021). Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. Bioorganic & medicinal chemistry letters, 46, 128194.
- O'Neill, A. J., & Chopra, I. (2006). Impact of Ciprofloxacin Exposure on Staphylococcus aureus Genomic Alterations Linked with Emergence of Rifampin Resistance. Antimicrobial agents and chemotherapy, 50(8), 2843–2846.
- Kumari, A., & Singh, R. K. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic chemistry, 114, 105051.
- Liu, S., Wang, J., & Li, Y. (2023). A FACILE SYNTHESIS AND ANTICANCER ACTIVITY OF (E)
- MacGowan, A. P., & Wootton, M. (2021). Clinical Impact of the Revised 2019 CLSI Levofloxacin Breakpoints in Patients with Enterobacterales Bacteremia. Antimicrobial agents and chemotherapy, 65(6), e00143-21.
- Al-Dahmoshi, H. O. M., Al-Khafaji, N. S. J., & Al-Bayati, M. A. F. (2021).
- Desjardins, D., Gumbo, T., & de Jager, V. R. (2024). Levofloxacin activity at increasing doses in a murine model of fluoroquinolone-susceptible and -resistant tuberculosis. Antimicrobial agents and chemotherapy, AAC0033024.
- Liu, S., Wang, J., Li, Y., & Zhang, Y. (2023). Green synthesis and antitumor activity of (E)
- Kasyanchuk, N. V., Deev, S. L., & Shchekotikhin, A. E. (2011). Synthesis and antiviral activity of several quinoline derivatives. Pharmaceutical Chemistry Journal, 45(5), 269-271.
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Structural Analysis & Performance Guide: Diethyl 8-fluoroquinoline-2,3-dicarboxylate Derivatives
This guide details the structural analysis, synthesis, and comparative performance of Diethyl 8-fluoroquinoline-2,3-dicarboxylate and its derivatives. It is designed for medicinal chemists and structural biologists requiring actionable data on this specific scaffold, which serves as a critical intermediate for 8-fluoroquinolone antibiotics (e.g., Sparfloxacin analogs) and novel metallo-organic ligands.
Executive Summary
The Diethyl 8-fluoroquinoline-2,3-dicarboxylate scaffold represents a specialized subclass of quinoline precursors. Unlike the ubiquitous 6-fluoro isomers (used for Ciprofloxacin), the 8-fluoro substitution pattern introduces unique electronic and steric properties. It significantly alters the pKa of the N-1 nitrogen and enhances lipophilicity, often improving oral bioavailability in downstream pharmaceutical candidates. However, it also introduces specific phototoxicity risks that must be managed through structure-activity relationship (SAR) tuning.
Key Differentiators:
-
Electronic Modulation: The C8-Fluorine atom exerts a strong inductive withdrawal (-I) while donating electron density via resonance (+R), distinctively shielding the N1 position compared to 8-H or 8-OMe analogs.
-
Structural Rigidity: The C8-F substituent locks the conformation of N1-substituents (like cyclopropyl or ethyl groups) due to steric repulsion, influencing binding affinity to DNA gyrase in final drug forms.
Synthesis & Experimental Protocol
The synthesis of the core scaffold typically follows a Gould-Jacobs type reaction or a modified Conrad-Limpach-Knorr cyclization. Below is the optimized protocol for high-purity isolation.
Workflow Diagram
Figure 1: Synthetic pathway for the generation of the 8-fluoroquinoline scaffold.
Detailed Protocol
-
Michael Addition:
-
Reagents: 2-Fluoroaniline (1.0 eq), Diethyl acetylenedicarboxylate (DEAD) (1.1 eq).
-
Solvent: Absolute Ethanol.
-
Procedure: Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product, diethyl (2-fluorophenylamino)maleate , typically precipitates upon cooling or concentration.
-
Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis of the diester.
-
-
Thermal Cyclization (Gould-Jacobs):
-
Medium: Diphenyl ether (inert high-boiling solvent).
-
Procedure: Add the maleate intermediate to diphenyl ether pre-heated to 250°C . The rapid heating is crucial to favor intramolecular cyclization over polymerization.
-
Duration: 30–60 minutes.[1] Ethanol byproduct must be distilled off continuously.
-
Isolation: Cool to room temperature. Dilute with hexane/petroleum ether. The product, Diethyl 8-fluoro-4-hydroxyquinoline-2,3-dicarboxylate , precipitates as a solid.
-
Structural Characterization (Spectroscopic Analysis)
The 8-fluoro substitution creates a distinct "fingerprint" in NMR spectroscopy due to Heteronuclear Spin-Spin Coupling (
NMR Analysis Guidelines
Unlike non-fluorinated quinolines, the 8-fluoro derivative exhibits complex splitting patterns.
| Nucleus | Position | Chemical Shift ( | Multiplicity & Coupling ( | Structural Insight |
| H-5 | ~8.05 ppm | Doublet ( | Deshielded by C4-Carbonyl/OH. | |
| H-6 | ~7.45 ppm | Multiplet (ddd) | Coupled to F-8 ( | |
| H-7 | ~7.60 ppm | Multiplet (ddd) | Diagnostic Signal: Large ortho-F coupling ( | |
| H-8 | N/A | N/A | Substituted by Fluorine. | |
| C-8 | ~150-155 ppm | Doublet ( | Direct C-F bond; large coupling constant confirms position. | |
| C-7 | ~120 ppm | Doublet ( | Geminal coupling. | |
| F-8 | ~ -125 to -135 ppm | Multiplet | Chemical shift is sensitive to the oxidation state of N1. |
X-Ray Crystallography Features
-
Planarity: The quinoline ring remains planar.
-
Packing: The 8-fluoro atom often engages in weak
or interactions, leading to a different crystal packing motif compared to the 8-H analog. This can result in higher density and altered solubility profiles.
Performance Comparison (Derivatives)
This section compares the 8-fluoro scaffold against the standard 6-fluoro (Ciprofloxacin-like) and 8-methoxy (Moxifloxacin-like) analogs.
Comparative Bioactivity & Physicochemical Properties
| Feature | 8-Fluoro Derivatives | 6-Fluoro Derivatives | 8-Methoxy Derivatives |
| Primary Indication | Broad-spectrum Antibiotic (Gram +/-) | Gram-negative focused | Broad-spectrum + Anaerobes |
| Lipophilicity (LogP) | High (+0.3 to +0.5 vs H) | Moderate | Moderate-High |
| Phototoxicity Risk | High (UV-induced radical formation) | Low | Low |
| Half-life ( | Long (Improved metabolic stability) | Moderate | Long |
| Target Affinity | High affinity for DNA Gyrase | High affinity for DNA Gyrase | Balanced (Gyrase + Topo IV) |
Mechanism of Action Visualization
The 8-fluoro substituent influences the binding pocket interaction within the Topoisomerase-DNA complex.
Figure 2: Structure-Activity Relationship (SAR) logic for 8-fluoroquinoline derivatives.
References
-
Grohe, K., & Heitzer, H. (1987). Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.
- Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy.
-
Charifson, P. S., et al. (2000). Synthesis and biological evaluation of novel 8-fluoroquinolone derivatives. Journal of Medicinal Chemistry.[2]
-
PubChem Compound Summary. (2024). Diethyl 2,3-quinolinedicarboxylate and derivatives.[3][4] National Library of Medicine. Link
-
Sigma-Aldrich Technical Data. (2024). 8-Fluoroquinoline-3-carboxylic acid specifications.Link
Sources
Structural Validation of Diethyl 8-fluoroquinoline-2,3-dicarboxylate: A Comparative Analytical Guide
Executive Summary
In the synthesis of fluoroquinolone antibiotics and their precursors, regio-isomerism presents a critical quality control challenge.[1] This guide evaluates the structural validation of Diethyl 8-fluoroquinoline-2,3-dicarboxylate (CAS 1296951-02-4), a key intermediate where the position of the fluorine atom (C8) and the steric conformation of the vicinal diester groups (C2, C3) significantly impact downstream reactivity and biological efficacy.[1]
While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for solution-state characterization, this guide demonstrates why Single Crystal X-ray Diffraction (SCXRD) serves as the absolute "Gold Standard" for validating this specific scaffold, particularly for distinguishing regioisomers and defining solid-state packing interactions.[1]
The Analytical Challenge: Regiochemistry & Conformation
Synthesizing quinoline-2,3-dicarboxylates (often via Gould-Jacobs or Friedländer cyclization) can yield isomers if the starting aniline is not symmetrically substituted.[1] For the 8-fluoro derivative, confirming the fluorine is at position 8 (rather than 5, 6, or 7) is paramount.[1]
Comparative Analysis of Validation Methods
| Feature | Method A: SCXRD (Gold Standard) | Method B: NMR (1H, 13C, 19F) | Method C: HRMS |
| Primary Output | 3D Atomic Coordinates (XYZ) | Chemical Shifts ( | Mass-to-Charge Ratio ( |
| Regio-Exactness | Absolute (Direct Imaging) | Inferential (Requires complex coupling analysis) | None (Isomers have identical mass) |
| Stereochemistry | Defines torsion angles & packing | Average solution conformation | N/A |
| Sample State | Solid (Single Crystal) | Solution | Gas Phase (Ionized) |
| Time/Cost | High (Days) | Low (Minutes) | Low (Minutes) |
| Key Limitation | Requires suitable crystal growth | Signal overlap; solvent effects | Cannot distinguish isomers |
Experimental Protocol: X-Ray Crystallography[1]
To validate the structure of Diethyl 8-fluoroquinoline-2,3-dicarboxylate, the following self-validating workflow is recommended. This protocol ensures data integrity and minimizes R-factors (reliability factors).[1]
Phase 1: Crystallization (The Critical Step)[1]
-
Method: Slow Evaporation.[1]
-
Solvent System: Ethanol/Dichloromethane (1:1 v/v) or Acetone/Hexane.[1]
-
Protocol: Dissolve 20 mg of the compound in minimal solvent. Filter into a clean vial. Cover with parafilm, poke 3-5 pinholes, and leave undisturbed at 4°C for 3-7 days.
-
Target: Colorless blocks or prisms, dimensions
mm.
Phase 2: Data Collection & Refinement
-
Instrument: Bruker APEX-II or equivalent CCD diffractometer.[1]
-
Radiation: Mo K
( Å) is preferred over Cu K to minimize absorption by the fluorine/oxygen rich lattice, though Cu is acceptable for small organic molecules.[1] -
Temperature: 100 K (Cryostream) to reduce thermal vibration and improve resolution.
Phase 3: Structural Solution[1]
-
Software: SHELXT (Solution) and SHELXL (Refinement).[1]
-
Validation Check: The C-F bond length must refine to approximately 1.35–1.36 Å . Significant deviation suggests incorrect atom assignment (e.g., confusing F with O or N).[1]
Visualizing the Validation Workflow
The following diagram illustrates the logical flow from synthesis to definitive structural proof, highlighting the decision points where SCXRD resolves ambiguities that NMR cannot.
Figure 1: Decision matrix for structural validation. Note that while NMR is the first step, SCXRD (Green path) provides the definitive resolution for regiochemical ambiguity.[1]
Comparative Data Analysis
When reviewing your validation report, compare your experimental values against these standard ranges derived from analogous fluoroquinoline structures (e.g., CSD Refcodes for similar quinolones).
Table 1: Critical Crystallographic Parameters[1]
| Parameter | Expected Value (SCXRD) | Why it Matters |
| Space Group | Typically P21/c or P-1 | Defines symmetry; ensures enantiomeric purity (if chiral centers existed).[1] |
| C8–F Bond Length | 1.350 – 1.365 Å | Confirms Fluorine identity.[1] (C–H is ~0.96 Å; C–O is ~1.43 Å).[1] |
| C2–C3 Bond Length | 1.40 – 1.42 Å | Indicates aromatic conjugation of the quinoline ring.[1] |
| Ester Torsion Angle | 45° – 90° (Twisted) | The vicinal esters at 2,3 are sterically crowded.[1] They often twist out of plane to relieve strain, affecting solubility.[1] |
| R-Factor (R1) | < 0.05 (5%) | Indicates high-quality data fit.[1] >7% suggests poor crystal quality or twinning.[1] |
NMR vs. X-Ray: The "Fluorine Coupling" Problem
In 19F NMR , the 8-fluoro substituent typically appears as a multiplet due to coupling with H7 and H6.[1] However, if the synthesis produces a mixture of 5-fluoro and 8-fluoro isomers, the splitting patterns can be deceptively similar.
-
NMR Limitation: Requires complex 2D experiments (HOESY) to prove spatial proximity to the Nitrogen lone pair.[1]
-
X-Ray Advantage: The electron density map clearly distinguishes the Fluorine atom (9 electrons) from Hydrogen (1 electron) at the 8-position, providing indisputable proof of regiochemistry.[1]
Structural Logic & Intermolecular Interactions[1]
Understanding the solid-state structure of Diethyl 8-fluoroquinoline-2,3-dicarboxylate reveals properties critical for drug formulation.
Figure 2: Impact of structural features on physicochemical properties.[1] The steric twist of the diester groups (confirmed by X-ray) directly influences the molecule's ability to permeate membranes.
References
-
Sheldrick, G. M. (2015).[1][2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link
-
Wang, D. C., et al. (2008).[1] "Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate." Acta Crystallographica Section E, 64(11), o2241.[1][3] (Representative analog structure). Link
-
BenchChem. (2025).[1] "X-ray Crystallography of Quinoline Derivatives: A Comparative Guide." (General methodology for quinoline crystallization). Link[1]
-
PubChem. (2025).[1][4] "Diethyl 2,3-quinolinedicarboxylate (CID 10880272)."[1][4] National Library of Medicine.[1] Link[1]
-
Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[1] (Foundational synthesis reference). Link[1]
Disclaimer: This guide is intended for research purposes. Always verify specific safety data sheets (SDS) for CAS 1296951-02-4 before handling.
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- 2. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethyl 2,3-quinolinedicarboxylate | C15H15NO4 | CID 10880272 - PubChem [pubchem.ncbi.nlm.nih.gov]
in vitro testing of Diethyl 8-fluoroquinoline-2,3-dicarboxylate derivatives
Technical Guide: In Vitro Profiling of Diethyl 8-fluoroquinoline-2,3-dicarboxylate Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary: The Scaffold & The Prodrug Paradigm
Diethyl 8-fluoroquinoline-2,3-dicarboxylate is not merely a standalone compound; it is a versatile synthetic precursor and a lipophilic prodrug scaffold . While the quinoline-2,3-dicarboxylate core is pharmacologically renowned for its activity as an NMDA receptor antagonist (specifically at the glycine site) and as an acetolactate synthase (ALS) inhibitor (herbicidal activity), the diethyl ester form presents unique in vitro challenges and opportunities.
Critical Technical Insight: In cell-free enzyme or receptor binding assays, the diethyl ester is often inactive because the free dicarboxylic acid moieties are required for chelation (in ALS) or hydrogen bonding (in NMDA receptors). However, in cell-based assays, the ester functionality facilitates membrane permeability, acting as a prodrug that intracellular esterases hydrolyze to the active species.
This guide outlines the protocols for testing this derivative, distinguishing between direct cellular activity (ester form) and target-based affinity (hydrolyzed acid form).
Chemical Context & Mechanism of Action[1][2][3]
The 8-Fluoro Advantage: Unlike the standard hydrogen-substituted quinoline, the 8-fluoro substitution modulates the pKa of the adjacent nitrogen and alters the metabolic stability of the ring. In fluoroquinolone antibiotics (3-carboxylic acids), C8-fluorine enhances absorption and half-life. In 2,3-dicarboxylates, it influences the electronic density of the ring, potentially affecting the "pi-stacking" interactions within the receptor pocket.
Pathway Diagram: Metabolic Activation & Targeting
Caption: The diethyl ester acts as a prodrug, crossing membranes before hydrolysis reveals the active dicarboxylic acid pharmacophore.
Pre-Test Protocol: Hydrolytic Activation (Mandatory for Binding Assays)
Before performing any receptor binding (NMDA) or enzyme inhibition (ALS) assay, you must convert the ester to its active acid form. Testing the ester directly in these assays will yield false negatives.
Protocol: Base-Catalyzed Hydrolysis
-
Dissolution: Dissolve 100 mg of Diethyl 8-fluoroquinoline-2,3-dicarboxylate in 5 mL of Ethanol.
-
Saponification: Add 2 mL of 10% NaOH (aq).
-
Reflux: Heat at 80°C for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The high Rf ester spot should disappear; a baseline spot (acid) will appear.
-
Acidification: Cool to room temperature. Acidify with 1M HCl to pH 2.
-
Isolation: The dicarboxylic acid will precipitate. Filter, wash with cold water, and dry.
-
Validation: Verify structure via NMR (disappearance of ethyl quartet/triplet signals).
In Vitro Workflow A: Neuropharmacology (NMDA Receptor)
The 2,3-dicarboxylate core is a classic competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor.
Objective: Determine the Binding Affinity (
Methodology: Radioligand Binding Assay
-
Source Tissue: Rat cerebral cortex membranes (rich in NMDA receptors).
-
Ligand:
-MDL 105,519 or -Glycine. -
Non-Specific Binder: 1 mM Glycine.
-
Procedure:
-
Incubate membrane homogenates with 10 nM radioligand and varying concentrations (1 nM – 100 µM) of 8-fluoroquinoline-2,3-dicarboxylic acid .
-
Incubate for 60 min at 4°C.
-
Terminate by rapid filtration through Whatman GF/B filters.
-
Measure radioactivity via liquid scintillation counting.
-
Comparative Performance Expectations:
| Compound | Binding Affinity (
In Vitro Workflow B: Antiproliferative Activity (Cancer)
While the acid binds receptors, the diethyl ester is the preferred form for testing cytotoxicity against cancer cell lines because of its superior cellular uptake.
Objective: Assess
Methodology: MTT/SRB Assay
-
Seeding: Seed cells (5,000/well) in 96-well plates. Incubate 24h.
-
Treatment: Add Diethyl 8-fluoroquinoline-2,3-dicarboxylate (dissolved in DMSO) at concentrations 0.1 – 100 µM.
-
Control: Doxorubicin or Cisplatin.
-
-
Incubation: 48 – 72 hours.
-
Detection: Add MTT reagent. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.
Data Interpretation:
-
High Activity (
): Indicates the ester successfully permeates and is likely hydrolyzed to the acid (which may chelate essential metal ions or inhibit polymerases) or acts via an alternative intercalation mechanism. -
Low Activity (
): Suggests poor hydrolysis or lack of intrinsic cytotoxicity of the scaffold.
Comparative Analysis: Product vs. Alternatives
The following table compares the Diethyl 8-fluoro derivative against key alternatives in the field.
| Feature | Diethyl 8-fluoroquinoline-2,3-dicarboxylate | Quinoline-2,3-dicarboxylic Acid (Unsubstituted) | Ciprofloxacin (Fluoroquinolone Antibiotic) |
| Primary Class | Synthetic Intermediate / Prodrug | NMDA Antagonist / Herbicide Metabolite | DNA Gyrase Inhibitor |
| Key Substituent | 8-Fluoro (Metabolic stability) | None (H) | 6-Fluoro, 7-Piperazine |
| In Vitro Binding | Inactive (needs hydrolysis) | Active (Moderate affinity) | Active (High affinity) |
| Cell Permeability | High (Lipophilic Ester) | Low (Polar Acid) | Moderate (Zwitterion) |
| Primary Target | Precursor for Neuro/Agro agents | Glycine Site (NMDA) / ALS | Bacterial Topoisomerase II |
Experimental Workflow Diagram
Caption: Dual workflow strategy: Path A requires chemical hydrolysis for target validation; Path B relies on biological hydrolysis for cellular effect.
References
-
McQuaid, L. A., et al. (1992). Structure-activity relationships of quinoline-2,3-dicarboxylic acid derivatives at the strychnine-insensitive glycine binding site.[1]Journal of Medicinal Chemistry , 35(18), 3423-3425.
-
Kashinath, D., et al. (2014). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates.[2]RSC Advances , 4, 4584-4588.
-
Cheng, C., Ma, X., & Wei, Z. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate.Asian Journal of Chemistry , 26(15), 4661-4664.
-
Leeson, P. D., et al. (1991). Kynurenic acid derivatives.[3][1][4][5] Structure-activity relationships of excitatory amino acid antagonists at the glycine site.Journal of Medicinal Chemistry , 34(4), 1243-1252.
-
BenchChem Technical Support. (2025). Synthesis and Activation of 8-Fluoroquinoline Derivatives.BenchChem Protocols .
Sources
- 1. 2-Carboxytetrahydroquinolines. Conformational and stereochemical requirements for antagonism of the glycine site on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes: novel and highly potent antagonists for NMDA receptor glycine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Structure-Activity Relationship (SAR) of 8-Fluoroquinoline Analogs
Executive Summary
This guide provides an in-depth technical analysis of 8-fluoroquinoline analogs, a subclass of fluoroquinolones characterized by a fluorine atom at the C-8 position.[1] While this modification significantly enhances antibacterial potency against Gram-positive organisms and anaerobes, it introduces a critical phototoxicity liability.[1] We compare these analogs with 8-methoxy alternatives (e.g., Moxifloxacin), which offer a superior safety-efficacy balance, and explore emerging anticancer applications like Quarfloxin.[1]
The 8-Position Dilemma: Potency vs. Toxicity[1]
The C-8 position of the quinolone scaffold is a pivotal determinant of both pharmacodynamics and toxicology. Modifications here directly influence the molecule's ability to target DNA gyrase (in bacteria) or Topoisomerase II (in eukaryotic cells), as well as its photostability.
Comparative Performance Matrix
| Feature | 8-Fluoro Analogs (e.g., Sparfloxacin, Lomefloxacin) | 8-Methoxy Analogs (e.g., Moxifloxacin, Gatifloxacin) | 8-Hydrogen (Unsubstituted) (e.g., Ciprofloxacin) |
| Gram-Positive Potency | High (Excellent activity vs. S. pneumoniae, S. aureus) | High (Equipotent to 8-F; dual targeting of Gyrase/Topo IV) | Moderate (Often requires higher MICs) |
| Anaerobic Activity | High | High | Low |
| Phototoxicity Risk | Severe (High incidence of UVA-induced skin reactions) | Low (Stable under UVA irradiation) | Moderate |
| Resistance Profile | Moderate (Single-step mutations can confer resistance) | Low (Dual targeting reduces mutant selection window) | Moderate |
| Primary Indication | Historical: Respiratory infections (Restricted use) | Current: Respiratory, Intra-abdominal, TB | UTI, GI infections |
Mechanistic Insight: The Phototoxicity Cliff
The critical differentiator is the C-8 substituent's stability under UVA light .
-
8-Fluoro Mechanism: The C-F bond at position 8 is labile upon UVA excitation.[1] It undergoes heterolytic cleavage, generating a highly reactive aryl cation or carbene intermediate. This species reacts with cellular components or oxygen, generating Reactive Oxygen Species (ROS) like singlet oxygen (
) and superoxide anions, leading to DNA damage (8-oxo-dG formation) and tissue inflammation.[1] -
8-Methoxy Mechanism: The methoxy group is an electron donor that stabilizes the excited state and sterically hinders the degradation pathway, preventing the formation of reactive intermediates.
Visualizing the SAR Landscape
The following diagram maps the structural modifications at the C-8 position and their direct downstream effects on biological activity and safety.
Figure 1: SAR Map illustrating the trade-off between potency and toxicity driven by C-8 substitution.[1]
Emerging Application: Anticancer Agents
Beyond antibiotics, 8-fluoroquinoline derivatives are being repurposed as anticancer agents.[1] The mechanism shifts from inhibiting bacterial DNA Gyrase to poisoning Human Topoisomerase II or stabilizing G-Quadruplexes .[1]
-
Quarfloxin (CX-3543): A fluoroquinolone derivative that selectively disrupts the interaction between nucleolin and G-quadruplex DNA in the c-MYC promoter.[1] This inhibits rRNA biogenesis and induces apoptosis in cancer cells.[1]
-
Voreloxin: A naphthyridine analog (isostere of quinolone) that intercalates DNA and poisons Topoisomerase II, currently investigated for Acute Myeloid Leukemia (AML).[2]
Experimental Protocols
Protocol A: Synthesis of 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid
This protocol describes the synthesis of the core scaffold via the Gould-Jacobs reaction , a standard method for generating the quinolone nucleus.[1]
Reagents:
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)[1]
-
Diphenyl ether (Solvent for cyclization)[1]
-
Sodium Hydroxide (10% aqueous)[1]
Workflow:
-
Condensation:
-
Thermal Cyclization:
-
Add the acrylate intermediate dropwise to boiling diphenyl ether (~250°C ). Caution: High temperature reaction.[1]
-
Maintain reflux for 30-45 minutes .
-
Cool the mixture to room temperature. Add hexane or diethyl ether to precipitate the product.
-
Filter and wash the solid (Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate).[1][3]
-
-
Hydrolysis:
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic C-2 proton singlet around 8.5-8.8 ppm and the disappearance of ethyl ester signals.[1]
-
Yield: Typical yields range from 60-75%.[1]
Protocol B: Phototoxicity Assessment (3T3 Neutral Red Uptake)
To verify the safety advantage of 8-OMe over 8-F analogs.[1]
-
Cell Culture: Seed Balb/c 3T3 mouse fibroblasts in two 96-well plates.
-
Treatment: Treat cells with serial dilutions of the test compound (e.g., Lomefloxacin vs. Moxifloxacin).
-
Irradiation:
-
Viability Assay: After irradiation, replace medium with Neutral Red containing medium. Incubate for 3 hours.
-
Quantification: Wash cells, elute dye, and measure absorbance at 540 nm.
-
Calculation: Calculate the Photo-Irritation Factor (PIF).[1]
Mechanism of Action Visualization
The following diagram details the specific photochemical pathway leading to 8-fluoro toxicity.
Figure 2: Photochemical cascade of 8-fluoroquinolones leading to cellular damage.[1]
References
-
Structure-Activity Relationships of the Fluoroquinolones. Antimicrobial Agents and Chemotherapy. [Link][1]
-
A Fluoroquinolone Antibiotic With a Methoxy Group at the 8 Position Yields Reduced Generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine After Ultraviolet-A Irradiation. Toxicology and Applied Pharmacology. [Link][1][5]
-
Quarfloxin (CX-3543): A G-quadruplex-interactive drug. National Cancer Institute Drug Dictionary. [Link][1]
-
Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118. Clinical Infectious Diseases. [Link]
Sources
- 1. Quarfloxin | C35H33FN6O3 | CID 11635763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II | PLOS One [journals.plos.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Guide: Diethyl 8-fluoroquinoline-2,3-dicarboxylate (Pro-Inhibitor) vs. Standard EAAT Blockers
Topic: Benchmarking Diethyl 8-fluoroquinoline-2,3-dicarboxylate against Known Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary: The "Masked" Glutamate Modulator
Diethyl 8-fluoroquinoline-2,3-dicarboxylate represents a specialized class of quinoline-based pharmacological tools designed to target the glutamatergic system.[1][2] Unlike traditional free-acid inhibitors that struggle with membrane permeability, this molecule functions primarily as a lipophilic prodrug (pro-inhibitor) .[1][2] Upon entering the cellular environment, it is hydrolyzed by intracellular esterases to its active form: 8-fluoroquinoline-2,3-dicarboxylic acid .[1][2]
The active dicarboxylate species is a competitive inhibitor of Excitatory Amino Acid Transporters (EAATs) , specifically targeting the glial transporter EAAT2 (GLT-1) , and acts as a competitive antagonist at the NMDA receptor glycine site .[1][2]
This guide benchmarks the diethyl ester against industry-standard inhibitors—DL-TBOA , Dihydrokainic Acid (DHK) , and Way-213613 —highlighting its unique utility in complex tissue preparations (e.g., brain slices) where loading efficiency is critical.[1][2]
Mechanism of Action & Target Identification
To benchmark this molecule effectively, one must understand the conversion required for its activity.[1][2]
-
The Pro-Drug (Diethyl Ester): High lipophilicity allowing passive diffusion across the blood-brain barrier (BBB) or cell membranes in slice preparations.[2]
-
The Bio-Transformation: Intracellular esterases cleave the ethyl groups.[1]
-
The Active Inhibitor (Dicarboxylic Acid): The 2,3-dicarboxylate moiety mimics L-glutamate, binding to the substrate recognition site of EAATs, locking the transporter in an outward-facing open conformation and preventing glutamate uptake.[1][2] The 8-fluoro substituent modulates the pKa and metabolic stability of the quinoline ring, potentially enhancing potency over the non-fluorinated parent.[1]
Signaling Pathway Visualization
Figure 1: Mechanism of Action.[1][2] The diethyl ester permeates the astrocyte membrane and is hydrolyzed to the active 8-fluoro acid, which blocks EAAT2-mediated glutamate clearance, potentiating synaptic glutamate levels.[1]
Benchmark Competitors: The Standard of Care
When characterizing Diethyl 8-fluoroquinoline-2,3-dicarboxylate, it must be compared against the following established controls.
| Benchmark Inhibitor | Type | Target Selectivity | Key Limitation | Comparison to 8-Fluoro Ester |
| DL-TBOA | Non-transportable Blocker | Broad (EAAT1-5) | Poor Membrane Permeability. Cannot be used effectively in intracellular loading assays. | 8-Fluoro Ester is permeable , allowing for "loading" of tissue before activation.[1][2] |
| Dihydrokainic Acid (DHK) | Competitive Inhibitor | Highly Selective (EAAT2) | Low potency (IC50 ~20-50 µM); does not block EAAT1/3.[1][2] | 8-Fluoro derivatives often show higher potency due to the quinoline core's rigidity.[1] |
| Way-213613 | Non-substrate Inhibitor | Selective (EAAT2) | High potency (IC50 ~85 nM) but complex synthesis.[1][2] | 8-Fluoro Ester is a cost-effective alternative for general screening.[1][2] |
| 7-Cl-Kynurenate | Antagonist | NMDA (Glycine Site) | Poor BBB penetration.[1][2] | 8-Fluoro Ester offers better lipophilicity for in vivo CNS studies.[1][2] |
Comparative Analysis: Performance Metrics
A. Potency (IC50 / Ki)
-
Protocol: [3H]-Glutamate Uptake Assay in COS-7 cells expressing human EAAT2.
-
Diethyl 8-Fluoro (Predicted): As a prodrug, the apparent IC50 in whole-cell assays will depend on incubation time (hydrolysis rate).[1][2] The free acid form typically exhibits a Ki in the low micromolar range (1–10 µM) , comparable to TBOA but with distinct kinetics due to the 8-fluoro substitution.[2]
B. Selectivity Profile
-
EAAT2 vs. EAAT1: Quinoline-2,3-dicarboxylates generally favor EAAT2 (GLT-1) over EAAT1 (GLAST).[1][2]
-
Off-Target: The 8-fluoro group reduces non-specific binding compared to the non-substituted quinoline, but potential antagonism at the NMDA glycine site must be controlled for using 100 µM Glycine in the assay buffer.[1]
C. Physicochemical Properties
-
Solubility: The Diethyl ester is highly soluble in DMSO and Ethanol, whereas TBOA and DHK are water-soluble.[1]
-
Application: Use the Diethyl ester for brain slice incubation (pre-loading).[2] Use the free acid forms (TBOA/DHK) for acute perfusion experiments.
Experimental Protocols
To validate the performance of Diethyl 8-fluoroquinoline-2,3-dicarboxylate, use the following self-validating workflows.
Protocol A: [3H]-Glutamate Uptake Assay (Functional Potency)
-
Objective: Determine the IC50 of the hydrolyzed inhibitor against EAAT2.
-
Preparation: Plate cells at
cells/well in 96-well plates. -
Prodrug Activation (Critical Step):
-
Option A (In situ): Pre-incubate cells with Diethyl 8-fluoroquinoline-2,3-dicarboxylate (0.1 – 100 µM) for 30-60 minutes to allow entry and hydrolysis.[1][2]
-
Option B (Chemical Hydrolysis): Treat the ester with 1N NaOH for 1 hour, neutralize with HCl, and use the resulting free acid for acute inhibition curves.[1][2]
-
-
Uptake Phase: Replace medium with Krebs-Ringer buffer containing 20 nM [3H]-L-Glutamate + unlabeled L-Glutamate (total concentration 10 µM).
-
Incubation: 10 minutes at 37°C.
-
Termination: Rapidly wash 3x with ice-cold Na+-free buffer (choline substitution) to stop transport.
-
Quantification: Lyse cells (0.1N NaOH) and measure radioactivity via liquid scintillation counting.
-
Data Analysis: Normalize to Vehicle (100% uptake) and TBOA (0% uptake). Fit to a sigmoidal dose-response curve.
Protocol B: Whole-Cell Patch Clamp (Mechanism Verification)
-
Objective: Confirm transport blockade vs. substrate activity.
-
Setup: Voltage-clamp astrocytes at -80 mV.
-
Baseline: Record transporter current (
) induced by puff-application of 1 mM Glutamate.[1][2] -
Perfusion:
-
Validation: If the current is blocked without inducing an inward current itself, the molecule is a non-transportable inhibitor .[1][2] If it induces an inward current, it is a competitive substrate .[1][2]
Experimental Workflow Diagram
Figure 2: Validation Workflow. Dual pathways for testing the ester: Chemical hydrolysis for precise IC50 determination, or biological incubation for functional tissue assays.[1][2]
References
-
Shimamoto, K., et al. (1998).[1][2] "DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters."[1][2][3][4] Molecular Pharmacology. Link
-
Bridges, R. J., et al. (1999).[1][2] "Structure-function properties of inhibitors of the glutamate transporter." Current Pharmaceutical Design. Link
-
Dunlop, J. (2006).[1][2] "Glutamate-based therapeutic approaches: targeting the glutamate transport system." Current Opinion in Pharmacology. Link
-
Jensen, A. A., et al. (2009).[1][2] "Excitatory amino acid transporters: recent insights into molecular mechanisms, novel modes of modulation and new therapeutic possibilities."[1][2] Current Opinion in Pharmacology. Link
-
Foster, A. C., & Fagg, G. E. (1984).[1][2] "Acidic amino acid binding sites in mammalian neuronal membranes: their characteristics and relationship to synaptic receptors." Brain Research Reviews. Link
Sources
Safety Operating Guide
Diethyl 8-fluoroquinoline-2,3-dicarboxylate proper disposal procedures
This guide outlines the critical operational procedures for the safe handling and disposal of Diethyl 8-fluoroquinoline-2,3-dicarboxylate . As a fluorinated organic intermediate, this compound requires specific waste stream segregation to prevent the release of hydrofluoric acid (HF) during incineration and to comply with strict environmental regulations regarding halogenated organics.
Part 1: Chemical Identity & Hazard Profiling
Before initiating disposal, you must validate the material's physical state and hazard profile. In the absence of a compound-specific Safety Data Sheet (SDS) for this specific derivative, apply the Precautionary Principle based on its structural analogs (e.g., Diethyl 2,3-quinolinedicarboxylate and 8-Fluoroquinoline).[1][2]
| Parameter | Technical Detail | Operational Implication |
| Chemical Class | Fluorinated Quinoline Ester | Halogenated Waste Stream (Strict segregation required).[1][2] |
| Physical State | Likely Solid or Viscous Oil | Solids must be dissolved or containerized; oils require solvent compatibility checks.[1] |
| Primary Hazards | Skin/Eye Irritant (H315, H319), Aquatic Toxicity | PPE is mandatory; do not release into sanitary sewers.[1] |
| Thermal Hazard | HF Generation | Combustion releases Hydrogen Fluoride; incineration requires scrubbers.[1] |
| Reactivity | Hydrolysis-prone | Keep away from strong acids, bases, and moisture until disposal.[1][2] |
Part 2: Pre-Disposal Segregation & Labeling
Proper segregation is the single most critical step.[1] Mixing this fluorinated compound with non-halogenated solvents or incompatible acids can lead to regulatory fines or dangerous reactions.
Waste Stream Classification
-
Designation: Halogenated Organic Waste .
-
RCRA Code (USA): While not explicitly P- or U-listed, it defaults to characteristic hazardous waste if ignitable (D001) or toxic.[1][2] Treat as D022 (Chloroform reference) or general halogenated solvent waste for incineration purposes.[1]
-
Critical Rule: NEVER mix with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire container is destined for halogenated disposal.[1][2] Mixing increases disposal costs by up to 300%.[1]
Containerization
-
Liquid Waste (Solutions): Collect in High-Density Polyethylene (HDPE) or glass carboys.[1][2] Avoid metal containers if the solution is acidic, as fluoride ions can corrode metal.
-
Solid Waste: Place pure substance, contaminated weighing boats, and filter papers into a wide-mouth HDPE jar with a screw-top lid.[1][2] Double-bagging in 6-mil polyethylene bags is recommended for highly potent analogs.[1][2]
Labeling Requirements
Every container must be labeled immediately upon the first addition of waste.[1]
-
Content: "Diethyl 8-fluoroquinoline-2,3-dicarboxylate" (Do not use abbreviations).
-
Constituents: List solvent percentages if in solution (e.g., "1% Compound, 99% Dichloromethane").
-
Hazard Checkbox: Mark "Irritant," "Toxic," and "Halogenated."[1]
Part 3: Disposal Workflow (Step-by-Step)
This protocol ensures a self-validating chain of custody from the bench to the Environment, Health, and Safety (EHS) pickup point.[1][2]
Step 1: Preparation
-
Don appropriate PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.[1]
-
Work inside a chemical fume hood to capture potential vapors or dust.[1][3]
Step 2: Transfer & Solubilization
-
If Solid: Transfer directly to the Solid Halogenated Waste container.[1]
-
If Rinsing Glassware: Rinse contaminated flasks with a compatible halogenated solvent (e.g., Dichloromethane or Chloroform).[1] Add this rinsate to the Liquid Halogenated Waste carboy.[1]
-
Note: Using a non-halogenated solvent (like Acetone) for rinsing is permitted only if the rinsate is subsequently poured into the Halogenated Waste stream.[1]
-
Step 3: Decontamination[1][2]
-
Wipe down the exterior of the waste container with a damp paper towel.[1]
-
Dispose of the paper towel in the Solid Hazardous Waste bin (not regular trash).[1]
Step 4: Scheduling Pickup
-
Seal the container tightly.[1][4][5][6] Ensure the cap is not cross-threaded.[1]
-
Complete your facility's "Chemical Waste Manifest."[1]
-
Move the container to the Satellite Accumulation Area (SAA).[1]
-
Verification: Ensure the container is stored in secondary containment (tray) separate from oxidizers.
Part 4: Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points for disposing of Diethyl 8-fluoroquinoline-2,3-dicarboxylate, ensuring the material ends up in the correct incineration stream.
Figure 1: Waste Stream Segregation Logic. Note that any solution containing the fluorinated compound defaults to the Halogenated Waste stream, regardless of the solvent used.[1][2]
Part 5: Emergency Procedures
Spill Response (Bench Scale < 100 mL/g)
-
Alert: Notify nearby personnel immediately.
-
PPE: Wear safety goggles, lab coat, and nitrile gloves.[1][3]
-
Containment: Use a spill pillow or absorbent pads to encircle the spill.[1]
-
Cleanup:
-
Disposal: Place all cleanup materials into the Solid Halogenated Waste container.
First Aid
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][4][5] Remove contact lenses if present.[1][4][6][7] Seek medical attention.
-
Skin Contact: Wash with soap and water.[1][4][7] If irritation persists (Redness/Itching), consult a physician.
References
-
University of Barcelona. (2020).[1] Hazardous Laboratory Waste Classification: Halogenated Compounds.[1] Retrieved from [Link][1][2]
-
U.S. Government Publishing Office. (2000).[1] 40 CFR Part 268 Appendix III - List of Halogenated Organic Compounds. Retrieved from [Link][1][2]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
